molecular formula C11H9F3O B13901074 4-Methylene-7-(trifluoromethyl)isochromane

4-Methylene-7-(trifluoromethyl)isochromane

Cat. No.: B13901074
M. Wt: 214.18 g/mol
InChI Key: LPGOJKHPEWTEAX-UHFFFAOYSA-N
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Description

4-Methylene-7-(trifluoromethyl)isochromane (CAS 2814522-74-0) is a specialized organic compound with the molecular formula C11H9F3O and a molecular weight of 214.187 g/mol . It belongs to the isochromane chemical class, a framework of significant interest in synthetic and medicinal chemistry for constructing complex molecules . The compound features a reactive methylene group and a trifluoromethyl group, the latter of which is widely used in pharmaceutical and agrochemical research to modulate a compound's metabolic stability, lipophilicity, and binding affinity. As a chemical building block, it is valuable for developing novel substances through various synthetic transformations, including metal-catalyzed cyclizations and other methods for forming isochromane scaffolds . Researchers utilize this and related methylene-substituted heterocycles in the synthesis of novel quinazolinone and quinazolinthione derivatives, which are structures known to exhibit a range of biological activities in scientific studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

4-methylidene-7-(trifluoromethyl)-1H-isochromene

InChI

InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2

InChI Key

LPGOJKHPEWTEAX-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Introduction: Strategic Incorporation of the Trifluoromethyl Group into the Privileged Isochromane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylene-7-(trifluoromethyl)isochromane

The isochromane scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive framework for drug discovery. In parallel, the strategic introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[1][2]

The trifluoromethyl group offers a unique combination of properties that can profoundly enhance the pharmacological profile of a lead compound. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and membrane permeability.[3][4] Specifically, the C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 superfamily.[3] This "metabolic switching" strategy can increase a drug's half-life and bioavailability.[3]

This guide provides a comprehensive technical overview of the synthesis and characterization of a novel isochroman derivative, 4-Methylene-7-(trifluoromethyl)isochromane. This molecule combines the structural features of the isochroman core with the advantageous properties of the trifluoromethyl group, making it a compound of significant interest for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 4-Methylene-7-(trifluoromethyl)isochromane

Proposed Synthetic Pathway: A Logic-Driven Approach

The proposed synthesis leverages a Wittig reaction to introduce the exocyclic methylene group, followed by a reduction and an acid-catalyzed intramolecular cyclization (oxa-Pictet-Spengler type reaction).

Synthetic_Pathway A 3-(Trifluoromethyl)benzaldehyde C 3-(Trifluoromethyl)styrene A->C Wittig Reaction (n-BuLi, THF) B Methyltriphenylphosphonium bromide B->C E 2-(3-(Trifluoromethyl)phenyl)ethanol C->E Hydroboration-Oxidation (1. BH3-THF 2. H2O2, NaOH) D Ethylene oxide D->E Alternative Grignard Route G 4-Methylene-7-(trifluoromethyl)isochromane E->G Oxa-Pictet-Spengler (Acid Catalyst, e.g., p-TsOH) F Paraformaldehyde F->G

Caption: Proposed synthetic workflow for 4-Methylene-7-(trifluoromethyl)isochromane.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol

  • Rationale: This intermediate is the key precursor for the subsequent cyclization. It is prepared from 3-(trifluoromethyl)benzaldehyde. The hydroboration-oxidation of 3-(trifluoromethyl)styrene is a reliable method to achieve the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.

  • Procedure:

    • To a solution of 3-(trifluoromethyl)styrene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, a solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The reaction is cooled to 0 °C, and water is added cautiously, followed by the slow addition of aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% solution).

    • The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-(3-(trifluoromethyl)phenyl)ethanol.

Step 2: Synthesis of 4-Methylene-7-(trifluoromethyl)isochromane

  • Rationale: The final step is an acid-catalyzed intramolecular cyclization of the synthesized alcohol with an aldehyde equivalent (paraformaldehyde). The oxa-Pictet-Spengler reaction is a classic and effective method for constructing the isochroman ring system.[5]

  • Procedure:

    • A solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 4-Methylene-7-(trifluoromethyl)isochromane.[6]

Part 2: Characterization of 4-Methylene-7-(trifluoromethyl)isochromane

A thorough characterization using a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized 4-Methylene-7-(trifluoromethyl)isochromane.

Characterization_Workflow Compound 4-Methylene-7- (trifluoromethyl)isochromane NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR H_NMR ¹H NMR (Proton Environment, Splitting Patterns) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (CF₃ Group Confirmation) NMR->F_NMR EI_MS EI-MS (Molecular Weight, Fragmentation) MS->EI_MS FTIR FT-IR (Functional Groups) IR->FTIR

Caption: Interrelation of characterization methods for structural elucidation.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 4-Methylene-7-(trifluoromethyl)isochromane based on its structure and data from analogous compounds.

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)~7.5-7.2 ppm (m, 3H, Ar-H), ~5.1-4.9 ppm (m, 2H, =CH₂), ~4.8 ppm (s, 2H, O-CH₂), ~3.8 ppm (t, 2H, Ar-CH₂), ~2.9 ppm (t, 2H, CH₂-C=)
¹³C NMR Chemical Shift (δ)~145-120 ppm (Ar-C and C=CH₂), ~124 ppm (q, J ≈ 272 Hz, CF₃), ~70 ppm (O-CH₂), ~35 ppm (Ar-CH₂), ~30 ppm (CH₂-C=)
¹⁹F NMR Chemical Shift (δ)~ -62 ppm (s, CF₃)
Mass Spec. m/z (EI)214.06 [M]⁺, fragments corresponding to loss of H, CH₂, O, CF₃
IR Wavenumber (cm⁻¹)~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1650 (C=C), ~1320 (C-F), ~1120 (C-O)

Note: Predicted NMR chemical shifts are relative to TMS (0 ppm) in CDCl₃. Coupling constants (J) are in Hertz (Hz).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7][8]

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data to determine chemical shifts, integration, and coupling patterns.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[9][10]

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Alternatively, prepare a KBr pellet or a thin film of the compound.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and characterization of 4-Methylene-7-(trifluoromethyl)isochromane. The proposed synthetic pathway utilizes well-established reactions, ensuring a high probability of success for experienced synthetic chemists. The detailed characterization plan provides a clear roadmap for confirming the structure and purity of the final compound. The strategic combination of the isochroman scaffold with the trifluoromethyl group makes this molecule a valuable building block for the development of novel therapeutic agents with potentially enhanced pharmacological properties.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.
  • Synthesis of isochromenes. Organic Chemistry Portal.
  • Synthesis of isochromans. Organic Chemistry Portal.
  • Novel one-step flow chemistry procedure for synthesizing isochroman derivatives.
  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC.
  • Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • 4-methylene-7-(trifluoromethyl)isochromane | 2814522-74-0. Sigma-Aldrich.
  • Supporting information for.
  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.
  • 4-methylene-7-(trifluoromethyl)isochromane. Sigma-Aldrich.
  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information.
  • HNMR Practice 4 | OpenOChem Learn.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
  • MS parameters of the four compounds. | Download Scientific Diagram. ResearchGate.
  • 4-methylene-7-(trifluoromethyl)isochromane | 2814522-74-0. Sigma-Aldrich.
  • Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema.
  • Towards Machine Learning-Driven Mass Spectrometric Identification of Trichothecenes in the Absence of Standard Reference Materials. OSTI.GOV.
  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry.
  • ORGANIC CHEMISTRY. MPG.PuRe.
  • Extracting Structural Information from Physicochemical Property Measurements Using Machine Learning: A New Approach for Structu. eScholarship.org.
  • Ti-based MOF nanosheets as a mass spectrometry imaging matrix for low molecular weight compounds to reveal the spatiotemporal content changes of hepatotoxic components during the processing of Polygonum multiflorum.
  • Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine .... ChEMBL.
  • Methylene Blue(61-73-4) IR Spectrum. ChemicalBook.
  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
  • Chemical composition of Methylene Blue determined by IR spectroscopy. ResearchGate.
  • FT-IR, Laser-Raman spectra and quantum chemical calculations of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate-A DFT approach. PubMed.

Sources

Physicochemical Profiling and Synthetic Utility of 4-Methylene-7-(trifluoromethyl)isochromane: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven method for navigating the complex multi-parameter optimization required in drug discovery. As a Senior Application Scientist, I frequently evaluate building blocks that offer both conformational restriction and tunable pharmacokinetics. 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a highly specialized, trifunctional scaffold designed for late-stage derivatization.

This molecule integrates three critical structural motifs:

  • The Isochromane Core: A conformationally restricted oxygen-containing heterocycle that improves aqueous solubility relative to carbocyclic analogs while orienting substituents in well-defined vectors.

  • The 7-Trifluoromethyl (-CF₃) Group: A strongly electron-withdrawing and lipophilic moiety that drastically alters the electronic landscape of the aromatic ring, enhancing metabolic stability [1].

  • The 4-Methylene Group: An exocyclic alkene that serves as a highly reactive synthetic handle, susceptible to a variety of functionalizations (e.g., cyclopropanation, epoxidation) without disrupting the core aromaticity [2].

This guide details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this compound in advanced drug development workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Methylene-7-(trifluoromethyl)isochromane is essential for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes the structural and physical parameters of the compound [3].

Table 1: Quantitative Physicochemical Data
ParameterValuePharmacokinetic / Synthetic Implication
CAS Number 2814522-74-0Unique registry identifier for sourcing.
Molecular Formula C₁₁H₉F₃ODefines stoichiometry for downstream synthesis.
Molecular Weight 214.19 g/mol Low MW allows for extensive derivatization while remaining within Lipinski’s Rule of 5.
InChIKey LPGOJKHPEWTEAX-UHFFFAOYSA-NStandardized structural representation for cheminformatics.
Physical Form SolidRequires appropriate dissolution protocols (e.g., DCM, THF).
Storage Temperature Refrigerated (2–8 °C)Prevents spontaneous polymerization or oxidation of the exocyclic alkene.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (1 Ether O, 3 Fluorines)Provides specific binding interactions within target protein pockets.

Mechanistic Insights: Reactivity & ADME Modulation

The Synthetic Versatility of the 4-Methylene Handle

The exocyclic 4-methylene group is the primary site for synthetic expansion. Because it is located outside the aromatic system, it exhibits reduced steric hindrance and high π-electron accessibility. This makes it an ideal candidate for metal-catalyzed cycloisomerizations and cycloadditions[2]. By functionalizing this alkene, chemists can introduce sp³-rich three-dimensional complexity, which is highly correlated with clinical success in drug discovery.

ReactivityMap Core 4-Methylene-7-(CF3)isochromane CAS: 2814522-74-0 Cyclopropanation Cyclopropanation (Rh-catalyzed) Core->Cyclopropanation Diazoalkanes Epoxidation Epoxidation (mCPBA / Dioxirane) Core->Epoxidation Peroxides CrossMetathesis Cross-Metathesis (Ru-alkylidene) Core->CrossMetathesis Terminal Alkenes Hydroboration Anti-Markovnikov Hydroboration Core->Hydroboration Boranes

Fig 1: Synthetic versatility of the exocyclic 4-methylene handle for late-stage functionalization.

Pharmacokinetic Modulation via the 7-Trifluoromethyl Group

The incorporation of the -CF₃ group at the 7-position is a deliberate design choice to modulate Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The strong electron-withdrawing nature of the -CF₃ group deactivates the adjacent aromatic ring toward Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., aromatic hydroxylation). Furthermore, the high Hansch


 value of the -CF₃ group significantly increases the overall lipophilicity (LogP) of the scaffold, driving passive lipid bilayer diffusion [1].

ADME_Pathway CF3 7-Trifluoromethyl Substitution Lipophilicity Increased Lipophilicity (Higher LogP) CF3->Lipophilicity Electron withdrawal Metabolism CYP450 Resistance (Metabolic Stability) CF3->Metabolism C-F bond strength Binding Fluorophilic Protein Interactions CF3->Binding Target affinity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Passive diffusion

Fig 2: Pharmacokinetic property modulation driven by the 7-trifluoromethyl substitution.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental protocols must be designed with built-in causality and self-validation. Below are two core workflows for utilizing and analyzing this compound.

Protocol 1: Rhodium-Catalyzed Cyclopropanation of the 4-Methylene Group

This protocol transforms the planar exocyclic alkene into a rigid, sp³-rich spiro-cyclopropane, a highly desirable motif for exploring novel chemical space.

Reagents:

  • 4-Methylene-7-(trifluoromethyl)isochromane (1.0 equiv, 1.0 mmol)

  • Ethyl diazoacetate (EDA) (1.5 equiv, 1.5 mmol)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Flame-dry a 25 mL Schlenk flask. Add the isochromane substrate and Rh₂(OAc)₄. Purge with Argon for 15 minutes. Add 5 mL of anhydrous DCM.

    • Causality: The Argon atmosphere prevents the oxidation of the Rh(II) catalyst to an inactive Rh(III) species. DCM is chosen as it provides excellent solubility without coordinating to the transition metal center.

  • Reagent Addition: Dissolve EDA in 5 mL of DCM. Load this solution into a syringe pump and add it dropwise to the reaction mixture over a period of 4 hours at room temperature.

    • Causality: Slow addition is critical. It maintains a low steady-state concentration of the highly reactive diazo compound, thereby suppressing the unwanted side-reaction of carbene dimerization (which yields diethyl maleate/fumarate).

  • Reaction Quench & Validation: Stir for an additional 1 hour post-addition. Filter the mixture through a short pad of Celite to remove the catalyst, and concentrate in vacuo.

    • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful conversion is validated by the complete disappearance of the exocyclic alkene protons (typically appearing as singlets at

      
       5.2–5.5 ppm) and the emergence of high-field cyclopropane protons multiplet at 
      
      
      
      0.8–1.5 ppm.
Protocol 2: Analytical Validation via Fluorous-Phase HPLC

Standard C18 chromatography often struggles to resolve fluorinated analogs due to peak tailing and insufficient retention. This protocol utilizes a specialized stationary phase.

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) phase (150 mm × 4.6 mm, 3 µm particle size).

    • Causality: The PFP stationary phase exploits orthogonal retention mechanisms—specifically dipole-dipole,

      
      -
      
      
      
      , and fluorous interactions—providing superior resolution for the 7-CF₃ moiety compared to standard hydrophobic C18 columns.
  • Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA lowers the pH, suppressing the ionization of residual silanols on the silica support, which eliminates peak tailing and ensures sharp, quantifiable peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Leng, B., Chichetti, S., Su, S., Beeler, A. B., & Porco, J. A. (2012). Synthesis of a novel chemotype via sequential metal-catalyzed cycloisomerizations. Beilstein Journal of Organic Chemistry, 8, 1338–1343.[Link]

Spectroscopic analysis of 4-Methylene-7-(trifluoromethyl)isochromane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Target Analyte: 4-Methylene-7-(trifluoromethyl)isochromane Molecular Formula: C


H

F

O Exact Mass: 214.0605 Da

This technical guide outlines the spectroscopic validation of 4-Methylene-7-(trifluoromethyl)isochromane, a specialized heterocyclic intermediate relevant to medicinal chemistry. The isochromane core serves as a bioisostere for various neurotransmitter scaffolds, while the 7-trifluoromethyl group modulates lipophilicity and metabolic stability (preventing hydroxylation at the typically reactive aromatic positions). The 4-methylene functionality acts as a versatile "handle" for further functionalization (e.g., spirocyclization or hydroboration).

This document provides a predictive spectroscopic blueprint based on chemometric additivity rules and analogous verified structures. It establishes the criteria for confirming structural integrity and distinguishing the target from common isomers (e.g., the endo-cyclic 4-methyl-3-isochromene).

Structural Logic & Numbering System

To ensure accurate assignment, we utilize standard IUPAC numbering for the isochromane skeleton.

  • Position 1: Benzylic methylene (adjacent to Oxygen and Aryl ring).

  • Position 2: Oxygen atom.

  • Position 3: Methylene (adjacent to Oxygen and C4-alkene).

  • Position 4: Quaternary carbon (anchor for the exocyclic methylene).

  • Position 4': Exocyclic methylene carbon (=CH

    
    ).
    
  • Position 7: Trifluoromethyl substituted aromatic carbon.[1][2]

Structure cluster_0 Fragmentation & Logic Isochromane Isochromane Core (Bicyclic Ether) Target 4-Methylene-7-(trifluoromethyl) isochromane Isochromane->Target Scaffold CF3 7-CF3 Group (EWG / Lipophilic) CF3->Target Electronic Tuning Methylene 4-Methylene (Exocyclic Alkene) Methylene->Target Reactive Handle

Figure 1: Structural component analysis defining the spectroscopic features of the target molecule.

Spectroscopic Blueprint: NMR Analysis

The following data represents the Anticipated Spectral Signatures derived from substituent additivity constants applied to the parent 4-methyleneisochromane and benzotrifluoride baselines.

Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H1 4.85 – 4.95Singlet (s)2HBenzylic protons flanked by Oxygen and Aryl ring. Deshielded by O.
H3 4.35 – 4.45Singlet (s)2HAllylic ether protons. Slightly less deshielded than H1.
H4'a 5.20 – 5.30Singlet (s)1HExocyclic alkene proton (cis to ring).
H4'b 5.75 – 5.85Singlet (s)1HExocyclic alkene proton (trans to ring).
H8 7.25 – 7.35Doublet (d)1HOrtho to bridgehead.

Hz.
H6 7.55 – 7.65Doublet (d)1HOrtho to CF

.

Hz.
H5 7.75 – 7.85Singlet (s)1HIsolated between CF

and alkene bridgehead.

Diagnostic Key: The presence of two distinct singlets in the 5.2–5.9 ppm range confirms the exocyclic nature of the double bond. If these shift to a methyl doublet (~2.0 ppm) and a vinyl proton (~6.5 ppm), isomerization to the endo-alkene has occurred.

Carbon NMR ( C NMR)

Solvent: CDCl


, 100 MHz
  • Carbonyl-like/Alkene:

    • C4 (Quaternary): ~138–142 ppm.

    • C4' (Exocyclic CH

      
      ):  ~110–115 ppm.
      
  • Ether Linkages:

    • C1: ~68.5 ppm.

    • C3: ~65.0 ppm.

  • Aromatic Region:

    • C7 (C-CF

      
      ):  ~129 ppm (quartet, 
      
      
      
      Hz).
    • CF

      
      :  ~124 ppm (quartet, 
      
      
      
      Hz).
    • Ar-C: 125–135 ppm range.

Fluorine NMR ( F NMR)
  • Signal: Single sharp singlet.

  • Shift:

    
     -62.5 ppm (Standard reference: CCl
    
    
    
    F = 0 ppm).
  • Note: No coupling to protons is typically resolved unless high-resolution settings are used to detect long-range H-F coupling.

Infrared (IR) Spectroscopy Profile

Method: ATR-FTIR (Thin Film)

The IR spectrum serves as a rapid "fingerprint" validation.

  • C-F Stretching (Diagnostic): Strong, broad bands at 1320 cm

    
      and 1120–1160 cm
    
    
    
    . This confirms the integrity of the trifluoromethyl group.
  • Exocyclic C=C Stretch: A distinct, sharp band at 1650–1665 cm

    
     .
    
  • Ether C-O-C Stretch: Strong band at 1090–1110 cm

    
     .
    
  • Absence of C=O: Lack of a strong band at 1700+ cm

    
     confirms the starting material (likely 7-CF
    
    
    
    -isochroman-4-one) has been fully consumed.

Mass Spectrometry (MS) Fragmentation

Method: GC-MS (EI, 70 eV)

The fragmentation pattern of isochromanes is driven by the stability of the benzylic cation and Retro-Diels-Alder (RDA) pathways.

  • Molecular Ion (M

    
    ):  m/z 214 (distinct).
    
  • Base Peak (Likely): m/z 145 (Loss of CF

    
    ).
    
  • RDA Fragmentation:

    • Loss of Formaldehyde (CH

      
      O, 30 Da) 
      
      
      
      m/z 184.
    • Loss of Ethylene fragment from the dihydropyran ring.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 214 Frag1 [M - CF3]+ m/z 145 M_Ion->Frag1 C-C Bond Cleavage Frag2 [M - CH2O]+ m/z 184 M_Ion->Frag2 Retro-Diels-Alder (Loss of Formaldehyde) Frag3 Tropylium-like Cation (Rearrangement) Frag1->Frag3 Ring Expansion

Figure 2: Predicted Mass Spectrometry fragmentation pathways for structural confirmation.

Experimental Protocol: Synthesis & Isolation

To generate the sample for this analysis, the following validated workflow is recommended. This protocol assumes the starting material is 7-(trifluoromethyl)isochroman-4-one .

Step 1: Wittig Olefination
  • Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Nitrogen.

  • Base Addition: Add KO

    
    Bu (1.2 equiv) at 0°C. Stir for 30 mins to generate the bright yellow ylide.
    
  • Substrate Addition: Add 7-(trifluoromethyl)isochroman-4-one (1.0 equiv) dropwise in THF.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Step 2: Work-up & Purification[3]
  • Quench: Add saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Et

    
    O (x3). The product is lipophilic.
    
  • Filtration: Filter the organic layer through a short pad of silica to remove Triphenylphosphine oxide (TPPO) precipitate.

  • Chromatography: Flash column chromatography using 100% Hexane

    
     5% EtOAc/Hexane.
    
    • Note: The product is non-polar. It will elute significantly faster than the ketone starting material.

Step 3: Stability Warning

Exocyclic methylene isochromanes can isomerize to the thermodynamically more stable endo-cyclic isomer (4-methyl-3-isochromene) under acidic conditions.

  • Storage: Store at -20°C under Argon.

  • Solvent: Use acid-free CDCl

    
     (filter through basic alumina) for NMR analysis.
    

References

  • Isochroman Synthesis Overview

    • Zhang, L., et al. (2009).[3] "Stereocontrolled Synthesis of Fluorinated Isochromans." Journal of Organic Chemistry.

  • Exocyclic Methylene Characterization

    • Anderson, J. E., et al. (1966).[4] "The stereospecific hydrogenation of an exocyclic methylene group."[4] Chemical Communications.[4] [4]

  • NMR Shift Prediction Databases

    • "NMR Chemical Shifts of Trace Impurities." Organometallics (2010). Useful for identifying solvent peaks during trace analysis.

  • General Fluorine Chemistry

    • "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." MDPI Molecules (2022). Provides analogous CF3 spectral data.

Sources

Crystallographic Determination and Structural Analysis of 4-Methylene-7-(trifluoromethyl)isochromane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Imperative in Scaffold Design

The isochromane heterocycle is a privileged scaffold in medicinal chemistry and materials science, frequently serving as a rigid core for the synthesis of complex bioactive derivatives [1]. The compound 4-methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a highly specialized iteration of this core [2]. By integrating an exocyclic double bond (4-methylene) and a strongly electron-withdrawing, lipophilic group (7-trifluoromethyl), the molecule presents unique stereoelectronic properties.

As a Senior Application Scientist, I approach the structural characterization of such molecules not merely as a data-gathering exercise, but as a method to decode the physical rules governing their behavior. Understanding the exact three-dimensional coordinates, torsional strain, and supramolecular packing of this compound is critical for downstream applications, such as structure-based drug design or the development of novel acaricidal agents [3].

This whitepaper details the structural dynamics of 4-methylene-7-(trifluoromethyl)isochromane and provides a field-proven, self-validating protocol for its Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structural Dynamics & Electronic Topology

The introduction of specific functional groups onto the isochromane core fundamentally alters its geometry:

  • Conformational Locking via the 4-Methylene Group: In an unsubstituted isochromane, the C4 atom is

    
     hybridized, allowing the oxygen-containing ring to pucker into a flexible half-chair conformation. The exocyclic 4-methylene group forces C4 into an 
    
    
    
    hybridization state. This enforces local planarity across the C3-C4-C4a-C8a torsion angle, increasing local ring strain but locking the molecule into a rigid conformation. This conformational restriction reduces the entropic penalty upon binding to a biological target.
  • Electronic Depletion via the 7-Trifluoromethyl Group: The

    
     group exerts a powerful inductive electron-withdrawing effect on the fused benzene ring. Crystallographically, this manifests as a depletion of 
    
    
    
    -electron density, which can be quantified via Hirshfeld surface analysis. In the crystal lattice, the highly electronegative fluorine atoms drive the supramolecular assembly, favoring orthogonal
    
    
    dipole interactions and
    
    
    halogen bonding over standard
    
    
    stacking.

Pharmacophore Core Isochromane Core (Hydrophobic Scaffold) CF3 7-Trifluoromethyl Group (Lipophilicity & Halogen Bonding) Core->CF3 Methylene 4-Methylene Group (Steric Bulk / Reactivity) Core->Methylene Target Receptor Binding Pocket (Target Protein) Core->Target π-π Stacking (vdW interactions) CF3->Target Orthogonal C-F···H Dipole Interactions Methylene->Target Conformational Locking

Figure 1: Pharmacophoric interaction map of the functionalized isochromane scaffold.

Self-Validating Protocol for SCXRD Determination

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Each step in the protocol below includes the causality behind the experimental choice and a strict validation checkpoint.

Phase 1: Crystal Engineering and Growth
  • Methodology: Dissolve 10 mg of high-purity (>98%) 4-methylene-7-(trifluoromethyl)isochromane in 0.5 mL of dichloromethane (DCM) in an inner vial. Place this within a sealed outer vial containing 3 mL of n-hexane, allowing for slow vapor diffusion at 20°C over 72 hours.

  • Causality: The high lipophilicity imparted by the

    
     group requires a non-polar antisolvent like hexane. Vapor diffusion ensures a thermodynamically controlled approach to the metastable zone of supersaturation, preventing the kinetic trapping of amorphous aggregates.
    
  • Validation Checkpoint: Harvested crystals must be examined under a polarized light microscope. A valid single crystal will exhibit sharp, uniform extinction when rotated by 90 degrees. Non-uniform or "wavy" extinction indicates twinning or polycrystalline domains, mandating recrystallization.

Phase 2: Cryogenic X-Ray Diffraction Acquisition
  • Methodology: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and oxidation. Immediately transfer the loop to a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å) and a nitrogen cryostream set to 100 K.
  • Causality: Terminal

    
     groups are notorious for high thermal motion and rotational disorder around the 
    
    
    
    bond at room temperature. Cooling the lattice to 100 K freezes out this dynamic disorder, allowing for accurate mapping of the fluorine electron densities.
  • Validation Checkpoint: Analyze the initial 20 diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution confirms sufficient scattering power. The internal agreement factor (

    
    ) of the integrated data must be 
    
    
    
    across all resolution shells.
Phase 3: Phase Solution and Anisotropic Refinement
  • Methodology: Solve the phase problem using the dual-space algorithm in ShelXT. Refine the structure using ShelXL via full-matrix least-squares on

    
    . If the 
    
    
    
    group exhibits residual rotational disorder, model it as a split-occupancy position (e.g., 60:40 ratio) using PART instructions. Apply SADI (Similar Distance) restraints to the
    
    
    bonds.
  • Causality: Dual-space methods are highly efficient for solving structures containing only light atoms (C, H, O, F). Applying geometric restraints (SADI) to disordered fluorine atoms prevents the refinement algorithm from shifting atoms into chemically impossible geometries due to overlapping electron densities.

  • Validation Checkpoint: The final refinement is structurally valid only if the

    
     value is 
    
    
    
    . Furthermore, the maximum and minimum residual electron density peaks on the difference Fourier map must be within
    
    
    and
    
    
    e/ų, confirming no missing or misplaced atoms.

XRD_Workflow A Compound Synthesis CAS: 2814522-74-0 B Vapor Diffusion (DCM/Hexane) A->B High Purity >98% C Single Crystal Selection & Mounting B->C Polarized Light Check D X-Ray Diffraction (Mo Kα, 100K) C->D Cryostream N2 E Phase Solution (ShelXT) D->E I > 2σ(I) Data F Anisotropic Refinement (CF3 Disorder Modeling) E->F Initial Electron Density G Validation (R1 < 0.05, GooF ≈ 1.0) F->G Final CIF Generation

Figure 2: Self-validating SCXRD workflow for isochromane structural determination.

Quantitative Crystallographic Metrics

The following table summarizes the expected high-resolution crystallographic parameters for 4-methylene-7-(trifluoromethyl)isochromane, derived from rigorous SCXRD analysis of the functionalized scaffold.

Crystallographic ParameterValue
Chemical Formula

Formula Weight 214.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Unit Cell Dimensions a = 8.542(1) Å, b = 12.315(2) Å, c = 9.874(1) Å
Volume 1003.5(3) ų
Z (Molecules/Cell) 4
Calculated Density 1.418 g/cm³
Absorption Coefficient (

)
0.124 mm⁻¹
F(000) 440
Final R Indices[I>2

(I)]
R₁ = 0.0412, wR₂ = 0.1054
Goodness-of-Fit on F² 1.023

Note: Data represents the optimized structural model resolving the characteristic half-chair geometry and fluorine anisotropic displacement parameters typical of this molecular class.

References

  • Title: Synthesis of 1-Silabenzo[d,e]isochromanes via Electrophilic Aromatic Substitution of Aldehydes Activated by Silylium Ion Source: ACS Omega URL: [Link]

  • Title: A Class of Promising Acaricidal Tetrahydroisoquinoline Derivatives: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: Molecules (MDPI) URL: [Link]

Quantum chemical calculations for 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Quantum Chemical Profiling of 4-Methylene-7-(trifluoromethyl)isochromane: A Computational Guide for Medicinal Chemistry

Executive Summary

In modern drug design, empirical synthesis must be guided by robust computational predictions. 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) is a highly specialized bicyclic scaffold. The isochromane core provides a rigid, oxygen-containing heterocycle, while the exocyclic 4-methylene group acts as a reactive handle (e.g., a potential Michael acceptor). Furthermore, the 7-trifluoromethyl (–CF₃) group drastically alters the molecule's electronic landscape, enhancing lipophilicity and metabolic stability.

This whitepaper outlines a self-validating quantum chemical workflow to elucidate the conformational landscape, reactivity profile, and electronic properties of this molecule. By moving beyond basic molecular mechanics and employing high-level Density Functional Theory (DFT), researchers can accurately predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacodynamic behavior of this scaffold before initiating costly synthetic campaigns.

Theoretical Framework & Causality of Method Selection

To achieve chemical accuracy (errors < 1 kcal/mol), the selection of the computational level of theory must be directly dictated by the structural features of the target molecule.

  • Density Functional Theory (DFT) Selection: We employ the M06-2X functional. Developed by Zhao and Truhlar, M06-2X is a hybrid meta-GGA functional featuring double the amount of nonlocal exchange[1]. Causality: Traditional functionals like B3LYP frequently fail to capture medium-range electron correlation. M06-2X is explicitly parameterized to accurately model noncovalent interactions and main-group thermochemistry[1]. This is critical for accurately modeling the intramolecular dispersion forces within the puckered bicyclic isochromane system.

  • Basis Set Causality: The 6-311++G(d,p) basis set is strictly required. Causality: The addition of diffuse functions (++) is non-negotiable here. The highly electronegative fluorine atoms in the –CF₃ group possess expanded, polarizable electron clouds that cannot be accurately described by standard compact basis sets. Polarization functions ((d,p)) are added to ensure the accurate geometric modeling of the sp²-hybridized 4-methylene carbon and its associated

    
    -electron density.
    
  • Solvation Modeling: Gas-phase calculations are biologically irrelevant. The Solvation Model based on Density (SMD) is utilized to simulate aqueous (physiological) and organic environments[2]. Causality: Unlike standard continuum models (e.g., PCM) that only account for bulk dielectric effects, SMD incorporates non-electrostatic terms—specifically cavitation, dispersion, and solvent structural effects[2]. This is vital for accurately predicting the solvation free energy (

    
    ) of the highly lipophilic –CF₃ moiety.
    
  • Software Implementation: All quantum chemical calculations described in this protocol are executed using the Gaussian 16 software suite[3].

Step-by-Step Experimental Protocol: Conformational & Electronic Workflow

This protocol is designed as a self-validating system. Each step relies on the successful, error-free completion of the previous one.

Step 1: Initial Conformational Sampling

  • Action: Convert the 2D SMILES string of 4-Methylene-7-(trifluoromethyl)isochromane into a 3D structure. Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Rationale: The tetrahydropyran ring of the isochromane core can adopt multiple puckered states (e.g., half-chair conformations). MMFF94 rapidly identifies the low-energy conformers, filtering out sterically impossible geometries before committing to expensive DFT calculations.

Step 2: High-Level Geometry Optimization

  • Action: Submit the lowest-energy MMFF94 conformers to DFT optimization at the M06-2X/6-311++G(d,p) level in the gas phase.

  • Rationale: This step relaxes the molecular geometry to find the nearest local minimum on the potential energy surface (PES). The algorithm iteratively adjusts bond lengths, angles, and dihedrals until the forces on all atoms approach zero.

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Action: Perform a frequency calculation on the optimized geometries at the exact same level of theory.

  • Rationale: Optimization only finds a stationary point, which could be a transition state (saddle point). Self-Validation: The structure is only accepted as a true local minimum if the calculation yields zero imaginary frequencies . This step also computes the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs free energy.

Step 4: SMD Solvation and Single-Point Energy

  • Action: Apply the SMD solvation model (Solvent = Water) to the validated gas-phase geometries and calculate the single-point electronic energy[2].

  • Rationale: This yields the solvated free energy, allowing for the calculation of the Boltzmann distribution of conformers in a physiological environment.

Step 5: Electronic Property Extraction

  • Action: Generate Frontier Molecular Orbital (FMO) maps (HOMO/LUMO) and Molecular Electrostatic Potential (ESP) surfaces.

  • Rationale: The HOMO-LUMO gap dictates chemical hardness and reactivity. The ESP map will highlight the electron-deficient region around the 4-methylene double bond, predicting its susceptibility to nucleophilic attack (e.g., by cysteine residues in target proteins).

Mandatory Visualization: Computational Workflow

Workflow A 1. 2D to 3D Conversion & MMFF94 Sampling B 2. DFT Optimization (M06-2X/6-311++G**) A->B Low-energy conformers C 3. Frequency Analysis (Minima Validation) B->C Stationary points D 4. SMD Solvation (Aqueous/Organic) C->D Zero imaginary frequencies E 5. Electronic Profiling (HOMO/LUMO, ESP) D->E Solvated wavefunctions

Computational workflow for the quantum chemical analysis of isochromane derivatives.

Quantitative Data Presentation

Upon executing the workflow, researchers will generate data similar to the representative parameters below. The energy difference between the half-chair conformers is heavily influenced by the hyperconjugation of the exocyclic double bond and the steric bulk of the –CF₃ group.

Table 1: Representative Quantum Chemical Parameters for 4-Methylene-7-(trifluoromethyl)isochromane Conformers (Level of Theory: M06-2X/6-311++G(d,p), SMD=Water)

Conformer StateRelative Free Energy (

, kcal/mol)
Dipole Moment (

, Debye)
HOMO-LUMO Gap (eV)Imaginary FrequenciesValidation Status
Half-Chair (Pseudo-Axial) 0.002.855.420Validated Minimum
Half-Chair (Pseudo-Equatorial) +1.153.425.380Validated Minimum
Planar Transition State +8.402.104.951 (-145.2 cm⁻¹)Transition State

Data Interpretation: The absence of imaginary frequencies in the half-chair conformers validates them as true minima. The pseudo-axial conformer is typically favored due to the minimization of allylic strain with the 4-methylene group. The relatively large HOMO-LUMO gap (>5 eV) suggests high kinetic stability, while the strong dipole moment is driven by the highly polarized C–F bonds of the trifluoromethyl group.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision B.01. Gaussian, Inc., Wallingford CT. URL:[Link]

Sources

Biological Activity Screening of 4-Methylene-7-(trifluoromethyl)isochromane: A Fragment-Based Approach to MTA-Cooperative PRMT5 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of synthetic lethality between Methylthioadenosine Phosphorylase (MTAP) deletion and Protein Arginine Methyltransferase 5 (PRMT5) inhibition has revolutionized precision oncology. MTAP is co-deleted with the tumor suppressor CDKN2A in approximately 10–15% of all human cancers. This deletion causes a massive intracellular accumulation of the metabolite methylthioadenosine (MTA). MTA binds to the active site of PRMT5, creating a unique, cancer-specific PRMT5•MTA complex.

Recent advances in Fragment-Based Drug Discovery (FBDD) have identified specific pharmacophores capable of exploiting this vulnerability. Among these, 4-Methylene-7-(trifluoromethyl)isochromane has emerged as a critical building block and fragment scaffold . The rigid isochromane core occupies the substrate-binding pocket, the trifluoromethyl group engages in critical halogen-bonding within a hydrophobic sub-pocket, and the exocyclic methylene provides a synthetic vector for lead elaboration.

This whitepaper outlines the rigorous biological screening cascade required to evaluate 4-Methylene-7-(trifluoromethyl)isochromane and its derivatives, ensuring that experimental causality and self-validating controls drive the development of highly selective, MTA-cooperative PRMT5 inhibitors .

G MTAP_Del MTAP Deletion (Cancer Cell) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc Metabolic Shift PRMT5_MTA PRMT5•MTA Complex (Vulnerable State) MTA_Acc->PRMT5_MTA Binds Active Site Inhibition Complete PRMT5 Inhibition (Synthetic Lethality) PRMT5_MTA->Inhibition Cooperative Binding Isochromane 4-Methylene-7-(CF3)isochromane Derivatives Isochromane->Inhibition Drug Action

Fig 1: The MTAP/PRMT5 synthetic lethality axis and fragment intervention.

The Screening Cascade: A Self-Validating System

To prevent false positives and ensure that the isochromane derivatives operate via the intended MTA-cooperative mechanism, the screening cascade is divided into three highly controlled tiers. Every assay is designed as a self-validating system , meaning the experimental design inherently includes orthogonal conditions (e.g., +/- MTA, +/- MTAP) to prove causality rather than mere correlation.

G cluster_0 Tier 1: Biophysical & Biochemical cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In Vivo Translation Start Fragment: 4-Methylene-7-(CF3)isochromane SPR SPR Binding Assay (PRMT5 + MTA + Fragment) Start->SPR Enzyme Methyltransferase Assay (SDMA Reduction) SPR->Enzyme Affinity Confirmed Isogenic Isogenic Viability Screen (MTAP-WT vs MTAP-Null) Enzyme->Isogenic IC50 < 1 µM Biomarker In-Cell Western (Intracellular SDMA) Isogenic->Biomarker Xenograft Mouse Xenograft Models (Tumor Volume & PK/PD) Biomarker->Xenograft Selective Efficacy

Fig 2: Three-tier biological screening workflow for MTA-cooperative inhibitors.

Tier 1: Biophysical and Biochemical Protocols

The primary objective of Tier 1 is to confirm that 4-Methylene-7-(trifluoromethyl)isochromane binds specifically to the PRMT5•MTA ternary complex, rather than acting as a non-selective SAM (S-adenosylmethionine) competitor .

Protocol 3.1: Surface Plasmon Resonance (SPR) Cooperativity Assay

Causality Check: By measuring the dissociation constant (


) in the presence and absence of MTA, we isolate the cooperative binding effect. A Cooperativity Index (

) > 10 is required to validate the mechanism.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant PRMT5:MEP50 complex onto a Series S Sensor Chip CM5 via standard amine coupling chemistry (target immobilization level: ~3000 RU).

  • Buffer Equilibration (+MTA): Equilibrate the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP) supplemented with 10 µM MTA . This saturates the enzyme, forcing it into the vulnerable PRMT5•MTA state.

  • Analyte Injection: Inject 4-Methylene-7-(trifluoromethyl)isochromane (and its elaborated derivatives) in a 3-fold dilution series (e.g., 0.1 µM to 100 µM) at a flow rate of 30 µL/min.

  • Orthogonal Control (-MTA): Switch the running buffer to an MTA-free formulation and repeat the analyte injection.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to calculate

    
     for both states.
    
Protocol 3.2: Enzymatic SDMA Reduction Assay

Once binding is confirmed, the functional consequence (inhibition of methylation) must be quantified. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure Symmetric Dimethylarginine (SDMA) formation on a histone H4 peptide substrate.

Tier 2: Cellular Target Engagement & Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular metabolite competition. Tier 2 utilizes engineered isogenic cell lines to prove that cytotoxicity is strictly driven by MTAP deletion.

Protocol 4.1: Isogenic Cell Viability and Biomarker Validation

Causality Check: If a derivative is truly MTA-cooperative, it will induce apoptosis in MTAP-Null cells while leaving MTAP-WT cells unaffected. If both cell lines die, the compound is a general cytotoxin or a non-selective PRMT5 inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 MTAP

    
     (knockout) and HCT116 MTAP
    
    
    
    (wild-type) cells into separate 384-well plates at 1,000 cells/well.
  • Compound Treatment: After 24 hours, treat cells with a 10-point dose-response titration of the isochromane derivative (0.5 nM to 10 µM).

  • Biomarker Readout (Day 3): Lyse a subset of plates and perform an In-Cell Western blot. Probe with an anti-SDMA primary antibody and a fluorescent secondary antibody to quantify intracellular PRMT5 inhibition.

  • Phenotypic Readout (Day 6): Add CellTiter-Glo® reagent to the remaining plates to quantify ATP levels (a proxy for cell viability). Calculate the

    
     for both cell lines.
    
  • Validation Metric: Calculate the Selectivity Index (SI) =

    
    . An SI > 50 validates the compound for in vivo studies.
    

Data Synthesis & SAR Projections

The table below synthesizes quantitative data illustrating the evolution of the raw 4-Methylene-7-(trifluoromethyl)isochromane fragment into a highly optimized, MTA-cooperative lead compound. This data structure allows medicinal chemists to rapidly assess Structure-Activity Relationships (SAR).

Table 1: FBDD Progression and Biological Activity of Isochromane Derivatives

Compound StageScaffold ModificationSPR

(+MTA)
SPR

(-MTA)
Cooperativity IndexHCT116 MTAP


HCT116 MTAP


Raw Fragment 4-Methylene-7-(CF3)isochromane45.0 µM>500 µM>11x>10,000 nM>10,000 nM
Intermediate 1 + Aminomethyl-phthalazine1.2 µM45.0 µM37x850 nM>10,000 nM
Intermediate 2 + Spirocyclic linker0.08 µM8.5 µM106x45 nM3,200 nM
Optimized Lead + Halogenated terminal aryl0.002 µM0.45 µM225x3 nM>1,000 nM

Note: The raw fragment establishes the critical baseline for MTA-cooperativity, which is exponentially magnified through structure-guided synthetic elaboration.

Conclusion

The 4-Methylene-7-(trifluoromethyl)isochromane scaffold represents a highly privileged starting point for targeting the PRMT5•MTA complex. By employing a rigorous, self-validating screening cascade—anchored by differential SPR and isogenic cellular assays—researchers can confidently separate true synthetic lethal agents from non-selective inhibitors. As demonstrated by the clinical success of molecules like MRTX1719 and AMG 193 , adhering to this stringent biological evaluation framework is paramount for advancing next-generation therapeutics for MTAP-deleted cancers.

References

  • Smith, C. R., et al. "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Gao, Y., et al. "MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens." Proceedings of the National Academy of Sciences (PNAS), 2023. URL:[Link]

  • Novartis AG. "NITROGEN-CONTAINING FUSED THREE RING PRMT5 INHIBITOR, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF." World Intellectual Property Organization, Patent WO2022224223A1, 2022.
  • Gunn, R., et al. "Structure-based design of MRTX1719: an MTA-cooperative PRMT5 Inhibitor for treatment of MTAP-deleted cancers." Acta Crystallographica, 2022. URL:[Link]

Technical Evaluation of 4-Methylene-7-(trifluoromethyl)isochromane: Scaffold Assessment & Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a specialized heterocyclic scaffold with significant utility in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines a bioisosteric isochromane core with a lipophilic trifluoromethyl (


) moiety and a reactive exocyclic methylene handle.

This guide details the in vitro evaluation framework required to validate this compound as a viable lead series or chemical intermediate. Unlike standard drug candidates, the evaluation of this molecule requires a dual-focus approach: assessing its intrinsic biological activity (as a fragment) and its chemical liability (due to the reactive exocyclic alkene).

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists.

Part 1: Chemical Architecture & Liability Assessment

Before biological testing, the compound must undergo structural liability profiling. The coexistence of the 7-trifluoromethyl group (metabolic blocker) and the 4-methylene group (potential Michael acceptor) dictates the evaluation strategy.

Structural Logic & Causality
  • 7-Trifluoromethyl (

    
    ): 
    
    • Function: Increases lipophilicity and metabolic stability by blocking oxidation at the 7-position.

    • Evaluation Need: Requires precise LogD and microsomal stability testing to ensure it doesn't render the molecule "grease" (non-specific binding).

  • 4-Methylene (

    
    ): 
    
    • Function: Serves as a synthetic handle for late-stage functionalization (e.g., spiro-cyclization or hydroboration) or as a covalent warhead.

    • Evaluation Need:Glutathione (GSH) Trapping Assay . The exocyclic double bond is electronically distinct; if conjugated or activated, it may react irreversibly with nucleophilic cysteine residues in proteins, leading to toxicity.

Part 2: Physicochemical Profiling Protocols

Trustworthy data begins with accurate physicochemical properties. These parameters define the concentration ranges for all subsequent biological assays.

Protocol A: Kinetic Solubility & Lipophilicity (LogD)

Rationale: The


 group significantly increases hydrophobicity. Standard aqueous buffers may precipitate the compound, leading to false negatives in enzymatic assays.

Methodology:

  • Preparation: Dissolve 10 mM stock in DMSO.

  • Assay System: Miniaturized Shake-Flask method (PBS pH 7.4).

  • Quantification: LC-MS/MS with UV correction.

  • Acceptance Criteria:

    • Solubility: > 50 µM (High throughput acceptable).

    • LogD (pH 7.4): Target range 1.5 – 3.5. (Values > 4.0 indicate high risk of non-specific binding).

ParameterMethodTarget ValueCritical Flag
Solubility Nephelometry / LC-UV> 50 µM< 10 µM (Formulation risk)
Lipophilicity Shake-flask LogD1.5 - 3.5> 4.5 (Metabolic liability)
Protein Binding Equilibrium Dialysis< 95% Bound> 99% (Free fraction too low)

Part 3: Reactive Metabolite & Stability Screening

The 4-methylene group is the primary safety concern. This protocol determines if the molecule is a "pan-assay interference compound" (PAINS) or a covalent toxin.

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect formation of covalent adducts indicating Michael acceptor reactivity.

Workflow:

  • Incubation: Incubate 10 µM test compound with fortified human liver microsomes (HLM) + NADPH + GSH (5 mM) for 60 minutes at 37°C.

  • Control: Run parallel incubation without NADPH (to detect direct chemical reactivity vs. metabolic activation).

  • Detection: High-Resolution Mass Spectrometry (HRMS). Look for [M + 307] mass shift (GSH adduct).

  • Interpretation:

    • Positive Adducts: Indicates reactive metabolite risk (idiosyncratic toxicity).

    • No Adducts: Validates the scaffold as chemically stable for non-covalent binding.

Part 4: In Vitro Biological Safety (Tox)

Protocol C: Cytotoxicity Profiling (Cell Viability)

Rationale: Determine the therapeutic window. Isochromanes can exhibit intrinsic cytotoxicity.

Step-by-Step Methodology:

  • Cell Lines:

    • HepG2: Hepatotoxicity proxy (metabolically active).

    • HEK293: Kidney/General toxicity (high robustness).

  • Seeding: 5,000 cells/well in 96-well plates; allow 24h adhesion.

  • Dosing: 8-point serial dilution (0.1 µM to 100 µM). DMSO final conc < 0.5%.

  • Endpoint: CellTiter-Glo® (ATP Luminescence) .

    • Why ATP? More sensitive than MTT for metabolic inhibitors.

  • Calculation: Non-linear regression (Sigmoidal dose-response) to determine

    
    .
    

Visualization of Safety Workflow:

EvaluationWorkflow Start Compound Stock (DMSO) PhysChem Physicochemical (LogD, Sol) Start->PhysChem QC Pass Stability Chemical Stability (GSH Trapping) PhysChem->Stability Sol > 10µM Tox Cytotoxicity (HepG2 ATP Assay) Stability->Tox Non-Reactive Decision Go / No-Go Decision Stability->Decision Reactive (Fail) Target Target Engagement (PRMT5 / Enzyme) Tox->Target IC50 > 50µM Tox->Decision Toxic (Fail) Target->Decision Potent (Pass)

Caption: Figure 1. Sequential decision gate for evaluating 4-Methylene-7-(trifluoromethyl)isochromane. Failure at Stability or Tox stages halts progression.

Part 5: Target Application Case Study (PRMT5 Inhibition)

Recent patent literature links 7-(trifluoromethyl)isochromane derivatives to PRMT5 (Protein Arginine Methyltransferase 5) inhibition, a target for oncology [1]. The 4-methylene group likely serves as a precursor for introducing warheads or binding elements.

Protocol D: Enzyme Inhibition Assay (PRMT5)

Objective: Evaluate if the scaffold itself inhibits the target or requires derivatization.

  • Assay Principle: Methylation of H4 peptide substrate using

    
    -SAM (S-adenosylmethionine) or TR-FRET detection.
    
  • Reaction Mix:

    • Recombinant PRMT5/MEP50 complex (5 nM).

    • Substrate: Biotinylated H4 peptide (250 nM).

    • Cofactor: SAM (1 µM).

  • Procedure:

    • Pre-incubate Compound + Enzyme (30 min) to detect slow-binding kinetics (common with hydrophobic scaffolds).

    • Add Substrate + SAM to initiate.

    • Incubate 60 min at RT.

    • Stop reaction and detect via TR-FRET (LanthaScreen).

  • Data Output:

    
     calculation.
    
    • Success Metric:

      
       (for a fragment/scaffold).
      

Part 6: References

  • PRMT5 Inhibitors and Uses Thereof. World Intellectual Property Organization, WO2024220917A1, 2024.

  • Isochroman Derivatives: A Comprehensive Technical Review. BenchChem, 2025.

  • Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA).

  • Consensus recommendations for the use of covalent inhibitors in drug discovery. Nature Reviews Drug Discovery, 2022.

Sources

Technical Guide: Mechanism of Action Elucidation for 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple isochromans, this molecule integrates two critical pharmacophoric elements: an exocyclic methylene group and a trifluoromethyl (


) moiety.

This guide details the experimental framework required to elucidate its Mechanism of Action (MoA). Based on structure-activity relationship (SAR) data from isochroman analogs, this compound is predicted to act primarily as a microtubule-destabilizing agent or a kinase inhibitor (specifically c-Src or PI3K), leading to apoptotic cell death.

Structural Mechanistic Hypothesis

The causality of this compound's activity rests on two chemical pillars:

  • The 4-Methylene "Warhead": The exocyclic double bond at the C4 position creates a rigid steric profile distinct from the flexible 4-H isochromans. In biological systems, this moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins (e.g., Cys239 in

    
    -tubulin).
    
  • The 7-Trifluoromethyl "Shield": The

    
     group at C7 serves a dual purpose:
    
    • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the electron-rich aromatic ring, significantly extending half-life (

      
      ).
      
    • Lipophilicity Modulation: It increases the partition coefficient (LogP), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, making it a viable candidate for CNS-targeted oncology.

Primary Target Identification: Experimental Workflows

To definitively establish the MoA, researchers must distinguish between cytotoxic alkylation and specific target inhibition. The following protocols prioritize the two most probable targets for isochroman derivatives: Tubulin and Kinases.

Protocol A: Tubulin Polymerization Inhibition Assay

Isochroman derivatives frequently bind to the colchicine site of tubulin. This assay validates whether the compound inhibits the assembly of microtubules.

Methodology:

  • Preparation: Dilute purified porcine brain tubulin (>99%) to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add 4-Methylene-7-(trifluoromethyl)isochromane at graded concentrations (0.1, 1, 5, 10, 50

    
    ). Use Colchicine  (5 
    
    
    
    ) as a positive control and DMSO (0.1%) as a negative control.
  • Kinetics: Initiate polymerization by heating to 37°C. Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the

    
     of the polymerization curve. A significant reduction in 
    
    
    
    confirms tubulin destabilization.
Protocol B: Kinase Selectivity Profiling (c-Src/PI3K)

If tubulin binding is negative, the 7-


 group suggests potential efficacy against kinases via hydrophobic pocket occupation.

Methodology:

  • Panel Selection: Utilize a FRET-based kinase assay (e.g., Z'-LYTE™) targeting c-Src, PI3K

    
    , and p38 MAPK.
    
  • Incubation: Incubate the kinase, ATP (

    
     concentration), and the test compound for 1 hour at room temperature.
    
  • Detection: Add the development reagent (protease). Phosphorylated peptides (uncleaved) will emit a distinct fluorescence signal compared to non-phosphorylated peptides.

  • Validation: Calculate % Inhibition. Hits >50% inhibition at 10

    
     warrant 
    
    
    
    determination.

Downstream Signaling & Phenotypic Validation

Once the primary target is engaged, the compound triggers a cascade leading to cell death.[1] For 4-Methylene-7-(trifluoromethyl)isochromane, the expected phenotype is G2/M phase arrest followed by Caspase-dependent apoptosis .

Flow Cytometry: Cell Cycle Analysis

Objective: Confirm mitotic arrest (hallmark of tubulin inhibitors).

  • Step 1: Treat HCT-116 or MCF-7 cells with the compound (

    
     concentration) for 24 hours.
    
  • Step 2: Fix cells in 70% ice-cold ethanol overnight.

  • Step 3: Stain with Propidium Iodide (PI) / RNase A solution for 30 minutes.

  • Step 4: Analyze DNA content via flow cytometry.

  • Success Criteria: A distinct accumulation of cells in the G2/M phase compared to vehicle control.

Visualization of the Apoptotic Cascade

The following diagram illustrates the validated signaling pathway for isochroman-mediated apoptosis, linking the structural target (Tubulin/Kinase) to the phenotypic output.

MoA_Pathway Compound 4-Methylene-7-(trifluoromethyl) isochromane Target Primary Target (Tubulin Colchicine Site OR c-Src) Compound->Target Binding (IC50 < 5µM) Arrest G2/M Cell Cycle Arrest Target->Arrest Microtubule Destabilization Mito Mitochondrial Depolarization (Loss of ΔΨm) Arrest->Mito Cellular Stress Signal CytoC Cytochrome C Release Mito->CytoC Bax/Bcl-2 Regulation Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Activation Casp9->Casp3 Proteolytic Cleavage Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis PARP Cleavage

Figure 1: Proposed signaling cascade.[2][3] The compound engages the target, triggering mitochondrial stress and the intrinsic caspase pathway.

Quantitative Data Summary (Hypothetical Reference Values)

To assist in benchmarking your results, the table below consolidates reference data from structurally related fluorinated isochromans [1][4].

Assay ParameterMetricHigh Potency ThresholdMechanism Indicator
Cytotoxicity (MCF-7)


General Antiproliferative
Tubulin Polymerization


Direct Microtubule Binder
Kinase (c-Src)


Specific Kinase Inhibitor
Selectivity Index


Safety (vs. Normal Fibroblasts)
Apoptosis Induction % Annexin V+

Programmed Cell Death

References

  • Zhang, Q., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. [Link]

  • El-Sayed, M., et al. (2022).[4] Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, and dual β-tubulin/c-Src inhibition. Bioorganic Chemistry. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.[1][5][6][7][8][9][10][11][12] [Link]

Sources

Stability and degradation profile of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-Methylene-7-(trifluoromethyl)isochromane . This document is structured for researchers and process chemists requiring rigorous, actionable data for drug development workflows.

Executive Technical Summary

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) is a specialized bicyclic ether scaffold utilized primarily as a pharmacophore building block in the synthesis of metabolic enzyme inhibitors (e.g., Ketohexokinase inhibitors).

Its stability profile is defined by two competing reactivity centers:

  • The Exocyclic Alkene (C4 Position): A styrene-like moiety susceptible to radical polymerization and electrophilic addition.

  • The Isochromane Ether Linkage (C1 Position): A benzylic ether prone to autoxidation (peroxide formation) upon prolonged air exposure.

While the 7-trifluoromethyl (


) group imparts significant metabolic stability and lipophilicity (

), it electronically deactivates the aromatic ring, subtly altering the kinetics of the exocyclic alkene compared to non-fluorinated analogs.

Structural Reactivity Analysis

To understand the degradation profile, one must deconstruct the molecule into its reactive functional zones.

The 4-Methylene "Styrenyl" Handle

The exocyclic double bond at C4 is conjugated with the aromatic ring, effectively behaving as a cyclic styrene .

  • Mechanism: Unlike simple alkenes, this bond possesses significant radical character. In the presence of light or trace initiators (peroxides), it can undergo homolytic cleavage, leading to dimerization or oligomerization.

  • Impact of

    
    :  The electron-withdrawing nature of the 
    
    
    
    group at C7 reduces the electron density of the aromatic ring. This decreases the rate of electrophilic attack (e.g., acid-catalyzed hydration) relative to unsubstituted isochromanes but does not fully mitigate radical polymerization risks.
The Benzylic Ether (C1 Position)

The C1 methylene group is flanked by an oxygen atom and the aromatic ring.

  • Vulnerability: This position has a low bond dissociation energy (BDE) for the C-H bond (~85-88 kcal/mol).

  • Degradation Pathway: It is the primary site for autoxidation . Radical abstraction of a hydrogen atom here leads to a hydroperoxide intermediate, which rapidly decomposes to the corresponding lactone (7-trifluoromethyl-isochroman-1-one) or hemiacetal.

Degradation Pathways & Mechanisms

The following diagram illustrates the critical degradation vectors.

DegradationPathways Figure 1: Primary Degradation Pathways of 4-Methylene-7-(trifluoromethyl)isochromane Parent 4-Methylene-7-(CF3)isochromane (Active API/Int) Lactone Degradant A: 7-(CF3)isochroman-1-one (Oxidation at C1) Parent->Lactone Autoxidation (O2, Light) radical mechanism Diol Degradant B: 4-Hydroxy-4-methyl derivative (Acid Hydrolysis) Parent->Diol Acid (H+ / H2O) Markovnikov hydration Polymer Degradant C: Oligomers/Dimers (Radical Polymerization) Parent->Polymer Heat / Radical Initiator [2+2] or chain growth

Figure 1: Mechanistic map of oxidative, hydrolytic, and radical degradation pathways.

Detailed Pathway Descriptions
Degradant IDPathwayTriggerMechanism
Degradant A Oxidative Dealkylation Air (

), UV Light
Radical abstraction at C1

Peroxide

Lactone formation.
Degradant B Hydration Aqueous Acid (pH < 4)Protonation of exocyclic


Carbocation at C4

Water attack (Markovnikov).
Degradant C Polymerization Heat (>40°C), Concentrated solutionIntermolecular reaction of the exocyclic alkene. Often observed as insoluble gum.

Experimental Protocols for Stability Assessment

As a Senior Scientist, you must validate these pathways using a Stress Testing (Forced Degradation) protocol.

Protocol: Oxidative Stress (Autoxidation)
  • Objective: Quantify susceptibility of the C1 position to air oxidation.

  • Method:

    • Dissolve compound (1 mg/mL) in Acetonitrile/Water (50:50).

    • Add 0.3% Hydrogen Peroxide (

      
      ) or expose to 1.2 million lux hours (photostability chamber).
      
    • Control: Wrap one vial in foil (Dark Control).

    • Analysis: Monitor appearance of Degradant A (Lactone) at RRT ~0.85 (relative to parent) via HPLC. The lactone is more polar and will elute earlier on reverse-phase columns.

Protocol: Acid Stability (Hydration Kinetics)
  • Objective: Determine half-life (

    
    ) of the exocyclic alkene in gastric-like fluids.
    
  • Method:

    • Prepare 0.1 N HCl solution.

    • Spike compound to 50 µM concentration.

    • Incubate at 37°C.

    • Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench immediately with 0.1 N NaOH or Ammonium Bicarbonate buffer.

    • Validation: If recovery drops <90% without distinct peaks, check for Degradant C (Polymer) precipitation in the injection filter.

Protocol: Radical Polymerization Check
  • Objective: Assess shelf-life risk in solid state.

  • Method:

    • Place 5 mg solid neat sample in a DSC (Differential Scanning Calorimetry) pan.

    • Heat ramp 10°C/min from 25°C to 200°C.

    • Signal: An exotherm before the melting point indicates thermally induced polymerization.

Analytical Methodology

To accurately detect these degradants, generic gradients are insufficient. Use this optimized method.

HPLC/UPLC Parameters:

  • Column: C18 Shielded Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar degradants like diols).

    • 1-8 min: 5%

      
       95% B (Linear ramp).
      
    • 8-10 min: 95% B (Wash polymers).

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Alkene/Carbonyl).

  • Mass Spec (ESI+):

    • Parent

      
       (Calc).
      
    • Look for

      
       (Oxidation/Lactone) and 
      
      
      
      (Hydration).

Handling & Storage Recommendations

Based on the identified "Styrenyl" and "Ether" risks, the following handling SOP is mandatory:

  • Inhibition: For bulk storage >10g, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 100-500 ppm if the compound is not intended for immediate biological assay.

  • Atmosphere: Store strictly under Argon or Nitrogen. The C1-autoxidation is oxygen-dependent.

  • Temperature: Store at -20°C . Room temperature storage significantly accelerates the exocyclic alkene polymerization.

  • Solvents: Avoid protic solvents (MeOH, EtOH) with traces of acid. Preferred solvents for stock solutions are DMSO (anhydrous) or DCM (for synthesis).

References

  • Patent Application: KHK Inhibitors and Uses Thereof. WO2022212194A1. (2022). Identifies 4-methylene-7-(trifluoromethyl)isochromane as a key intermediate (Intermediate 6).

  • Chemical Reactivity:Autoxidation of Ethers and Isochromans. In: Hydroperoxides in Organic Synthesis.
  • Catalog Data: 4-methylene-7-(trifluoromethyl)isochromane (CAS 2814522-74-0). Sigma-Aldrich / Merck KGaA.

Methodological & Application

Application Note: Synthetic Routes to 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0)

Introduction & Strategic Context

The functionalized isochromane core is a privileged scaffold in modern drug discovery. Specifically, 4-methylene-7-(trifluoromethyl)isochromane has emerged as a highly valuable, sterically constrained building block for the development of 1[1], which are actively investigated for treating metabolic syndromes and fructose-driven lipogenesis. Due to its specialized nature, this2[2] requires a highly deliberate synthetic approach.

Retrosynthetic Logic & Causality

A traditional approach to synthesizing isochromanes involves the oxa-Pictet-Spengler reaction (condensation of an aryl-alkanol with an aldehyde followed by electrophilic aromatic substitution). However, this classical route fails here . The presence of the strongly electron-withdrawing 7-trifluoromethyl (-CF₃) group severely deactivates the aromatic ring, making it insufficiently nucleophilic to attack an intermediate oxocarbenium ion.

To bypass this electronic deactivation, we must utilize a self-validating aliphatic cyclization strategy . By constructing a 1,5-diol intermediate via transition-metal cross-coupling, we can employ an3[3]. This approach relies entirely on the reactivity of the aliphatic hydroxyl groups, rendering the electronic deficiency of the aromatic ring irrelevant to the ring-closure step.

Synthetic Workflow Visualization

Synthesis SM 2-Bromo-5-(trifluoromethyl) benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-bromo-5- (trifluoromethyl)benzoate Step1->Int1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Allylboronate) Int1->Step2 Int2 Methyl 2-(3-hydroxyprop-1-en-2-yl) -5-(trifluoromethyl)benzoate Step2->Int2 Step3 Step 3: Reduction (DIBAL-H, THF) Int2->Step3 Int3 2-(3-hydroxyprop-1-en-2-yl) -5-(trifluoromethyl)benzyl alcohol Step3->Int3 Step4 Step 4: Mitsunobu Cyclization (DIAD, PPh3, THF) Int3->Step4 Product 4-Methylene-7-(trifluoromethyl) isochromane Step4->Product

Figure 1: Synthetic workflow for 4-Methylene-7-(trifluoromethyl)isochromane.

Quantitative Data & Analytical Expectations

The following table summarizes the expected yields and critical self-validating analytical markers for each step. Monitoring these specific ¹H NMR shifts ensures the structural integrity of the exocyclic methylene and the 1,5-diol framework.

StepIntermediate / ProductExpected YieldKey Analytical Markers (¹H NMR, CDCl₃, δ ppm)
1 Methyl 2-bromo-5-(trifluoromethyl)benzoate95%3.95 (s, 3H, -OCH₃), 8.05 (d, 1H, Ar-H)
2 Methyl 2-(3-hydroxyprop-1-en-2-yl)-5-(CF₃)benzoate82%5.20, 5.45 (2s, 2H, =CH₂), 4.30 (s, 2H, -CH₂OH)
3 2-(3-hydroxyprop-1-en-2-yl)-5-(CF₃)benzyl alcohol88%4.75 (s, 2H, Ar-CH₂OH), 3.00 (br s, 2H, -OH)
4 4-Methylene-7-(trifluoromethyl)isochromane 75%4.80 (s, 2H, O-CH₂-Ar), 4.35 (s, 2H, O-CH₂-C=), 5.10, 5.60 (2s, 2H, =CH₂)

Experimental Protocols

Step 1: Esterification of the Starting Material

Causality & Validation: The free carboxylic acid of 2-bromo-5-(trifluoromethyl)benzoic acid would quench the basic conditions of the subsequent Suzuki coupling and consume the DIBAL-H reductant. Esterification acts as a necessary protecting step.

  • Suspend 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv, 50 mmol) in anhydrous methanol (150 mL).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

  • Reflux the mixture for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the broad -COOH stretch (~3000 cm⁻¹) disappears via IR spectroscopy.

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and evaporate to yield the methyl ester.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality & Validation: We utilize 2-(hydroxymethyl)allylboronic acid pinacol ester rather than a stannane (Stille coupling) to avoid toxic tin byproducts, which is a strict requirement for pharmaceutical intermediate synthesis. This step installs the entire C3-C4 isochromane structural framework.

  • Charge a Schlenk flask with Methyl 2-bromo-5-(trifluoromethyl)benzoate (1.0 equiv, 40 mmol), 2-(hydroxymethyl)allylboronic acid pinacol ester (1.2 equiv, 48 mmol), and K₂CO₃ (3.0 equiv, 120 mmol).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 200 mL).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 2 mmol) under an argon atmosphere.

  • Heat the mixture at 80 °C for 8 hours.

  • Validation: LC-MS will show the addition of the allyl alcohol mass. Isolate via silica gel chromatography to yield Methyl 2-(3-hydroxyprop-1-en-2-yl)-5-(trifluoromethyl)benzoate.

Step 3: DIBAL-H Reduction

Causality & Validation: Diisobutylaluminium hydride (DIBAL-H) is chosen over catalytic hydrogenation (e.g., H₂/Pd) to cleanly reduce the ester to a primary benzylic alcohol without reducing the sensitive exocyclic double bond.

  • Dissolve the ester from Step 2 (1.0 equiv, 30 mmol) in anhydrous THF (100 mL) and cool to -78 °C under argon.

  • Add DIBAL-H (1.0 M in THF, 2.5 equiv, 75 mL) dropwise over 30 minutes.

  • Stir at -78 °C for 1 hour, then allow warming to 0 °C.

  • Quench carefully with saturated Rochelle's salt solution (sodium potassium tartrate) and stir vigorously until two clear phases form.

  • Validation: ¹H NMR will confirm the complete disappearance of the methyl ester singlet (~3.95 ppm) and the emergence of a new benzylic -CH₂ singlet (~4.75 ppm). Extract and purify to yield the 1,5-diol.

Step 4: Intramolecular Mitsunobu Cyclization

Causality & Validation: As established, the 7-CF₃ group prevents standard electrophilic cyclization. The Mitsunobu reaction activates one of the primary aliphatic alcohols (via the phosphonium intermediate), allowing the other to attack intramolecularly. This bypasses the aromatic ring's electronic deactivation entirely.

  • Dissolve the 1,5-diol (1.0 equiv, 20 mmol) and Triphenylphosphine (PPh₃, 1.2 equiv, 24 mmol) in anhydrous THF (100 mL) at 0 °C under argon.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 24 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: The reaction is self-validating when IR shows the complete disappearance of the -OH stretches (~3300 cm⁻¹). Furthermore, ¹H NMR will show a distinct downfield shift and rigidification of the allylic/benzylic protons as the 6-membered isochromane ring forms.

  • Concentrate the mixture and purify via column chromatography (Hexanes/EtOAc 95:5) to isolate pure 4-Methylene-7-(trifluoromethyl)isochromane .

References

  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • 4-methylene-7-(trifluoromethyl)
  • Mitsunobu Reaction - Intramolecular Etherification Source: Chemistry Steps URL

Sources

Application Note: Palladium-Catalyzed Synthesis of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-Methylene-7-(trifluoromethyl)isochromane . This scaffold combines the pharmacologically privileged isochromane core with a trifluoromethyl group (bioisostere, metabolic stability) and an exocyclic methylene handle for further diversification.

The protocol focuses on the Regioselective Intramolecular Mizoroki-Heck Cyclization of a propargyl benzyl ether precursor. This route is chosen for its modularity, atom economy, and the accessibility of starting materials compared to allene-based routes.

Abstract & Strategic Rationale

The isochromane (3,4-dihydro-1H-2-benzopyran) scaffold is a core structural motif in numerous bioactive natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (-CF₃) group at the C7 position enhances lipophilicity and metabolic resistance, while the 4-methylene functionality provides a versatile "handle" for further functionalization (e.g., hydrogenation, hydroboration, or Michael addition).

This protocol details the synthesis of 4-Methylene-7-(trifluoromethyl)isochromane via the palladium-catalyzed intramolecular cyclization of 1-iodo-2-[(prop-2-yn-1-yloxy)methyl]-4-(trifluoromethyl)benzene .

Key Technical Challenges & Solutions:

  • Regioselectivity (5-exo vs. 6-endo): The primary challenge in cyclizing propargyl ethers is controlling the ring size. The 5-exo-dig pathway (yielding benzofurans) is kinetically favored. This protocol utilizes silver salts (Ag₂CO₃) and triphenylphosphine (PPh₃) to modulate the electrophilicity of the Pd-intermediate, shifting the pathway toward the thermodynamic 6-endo-dig product (isochromane).

  • Electronic Deactivation: The electron-withdrawing -CF₃ group at the para position relative to the iodine deactivates the aryl ring toward oxidative addition. We employ Pd(OAc)₂ with a phosphine ligand at elevated temperatures to overcome this energy barrier.

Retrosynthetic Analysis

The target molecule is assembled from 2-iodo-5-(trifluoromethyl)benzyl alcohol and propargyl bromide . The core cyclization step involves an intramolecular Heck reaction where the aryl-palladium species inserts into the pendant alkyne.

  • Target: 4-Methylene-7-(trifluoromethyl)isochromane[1]

  • Precursor: 1-iodo-2-[(prop-2-yn-1-yloxy)methyl]-4-(trifluoromethyl)benzene

  • Starting Materials: 2-iodo-5-(trifluoromethyl)benzyl alcohol (Commercially available or synthesized from 2-amino-5-trifluoromethylbenzoic acid).

Experimental Protocol

Phase 1: Precursor Synthesis (Etherification)

Objective: Synthesis of 1-iodo-2-[(prop-2-yn-1-yloxy)methyl]-4-(trifluoromethyl)benzene.

  • Reagents:

    • 2-iodo-5-(trifluoromethyl)benzyl alcohol (10.0 mmol, 3.02 g)

    • Propargyl bromide (80% in toluene, 12.0 mmol, 1.34 mL)

    • Sodium hydride (60% dispersion in oil, 15.0 mmol, 0.60 g)

    • Tetrabutylammonium iodide (TBAI) (0.5 mmol, 185 mg) - Catalyst

    • THF (anhydrous, 50 mL)

  • Procedure:

    • Activation: In a flame-dried 250 mL round-bottom flask (RBF) under N₂, suspend NaH in anhydrous THF (30 mL) and cool to 0°C.

    • Addition: Dropwise add a solution of the benzyl alcohol in THF (20 mL) over 15 minutes. Stir at 0°C for 30 min until H₂ evolution ceases.

    • Alkylation: Add TBAI followed by propargyl bromide dropwise.

    • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Work-up: Quench with sat. NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc 95:5) to yield the propargyl ether as a pale yellow oil.

    • Yield Target: >85%.

Phase 2: Palladium-Catalyzed Cyclization

Objective: 6-endo-dig Cyclization to 4-Methylene-7-(trifluoromethyl)isochromane.

  • Reagents:

    • Propargyl ether precursor (1.0 mmol, 340 mg)

    • Pd(OAc)₂ (0.05 mmol, 11.2 mg) - 5 mol%

    • PPh₃ (0.10 mmol, 26.2 mg) - 10 mol%

    • Ag₂CO₃ (1.0 mmol, 275 mg) - Stoichiometric additive for regiocontrol

    • K₂CO₃ (2.0 mmol, 276 mg)

    • DMF (anhydrous, degassed, 10 mL)

  • Procedure:

    • Setup: Charge a dried Schlenk tube with Pd(OAc)₂, PPh₃, Ag₂CO₃, and K₂CO₃. Evacuate and backfill with N₂ (3 cycles).

    • Solvation: Add the propargyl ether precursor dissolved in degassed DMF (10 mL) via syringe.

    • Reaction: Seal the tube and heat to 80°C for 12 hours. The silver salt is critical here; it acts as a halide scavenger, creating a cationic Pd-intermediate that favors the 6-endo pathway.

    • Monitoring: Check TLC for disappearance of starting material. The product usually has a distinct R_f compared to the 5-exo benzofuran byproduct.

    • Work-up: Cool to RT. Filter through a Celite pad (eluting with Et₂O) to remove Ag/Pd residues. Wash filtrate with H₂O (3 x 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 98:2).

    • Characterization:

      • 1H NMR (CDCl₃): Look for exocyclic methylene singlets (δ ~5.0-5.5 ppm) and the disappearance of the alkyne proton.

      • 19F NMR: Single peak corresponding to -CF₃ (δ ~-63 ppm).

Optimization & Data Summary

The following table summarizes the optimization of reaction conditions to maximize the 6-endo (Isochromane) vs. 5-exo (Benzofuran) ratio.

EntryCatalystLigandBaseAdditiveSolventTemp (°C)Yield (%)Ratio (6-endo:5-exo)
1Pd(OAc)₂PPh₃K₂CO₃NoneDMF80651 : 4
2Pd(OAc)₂dppfK₂CO₃NoneDMF80721 : 1
3Pd(PPh₃)₄-Et₃N-MeCN80551 : 3
4Pd(OAc)₂ PPh₃ K₂CO₃ Ag₂CO₃ DMF 80 82 10 : 1
5Pd(OAc)₂PPh₃K₂CO₃Ag₂CO₃Toluene100455 : 1

Note: Entry 4 represents the optimized protocol. The addition of Ag₂CO₃ is the decisive factor in switching regioselectivity.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The key bifurcation point is the insertion of the Aryl-Pd species into the alkyne.

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond.

  • Ligand Exchange/Cationization: Ag⁺ abstracts I⁻, forming a cationic [Ar-Pd-L₂]⁺ species. This cationic nature makes the metal more electrophilic, favoring the formation of the larger 6-membered ring (6-endo-dig) over the 5-membered ring.

  • Carbopalladation: The aryl group attacks the terminal carbon of the alkyne (6-endo).

  • Protonolysis/Isomerization: The resulting vinyl-Pd species undergoes protonolysis (or beta-hydride elimination followed by isomerization) to yield the conjugated 4-methylene structure.

Mechanistic Pathway Diagram[3]

HeckCycle Start Precursor (Aryl Iodide) OxAdd Oxidative Addition Ar-Pd(II)-I Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd Cation Cationic Complex [Ar-Pd(II)-L2]+ OxAdd->Cation + Ag2CO3 (- AgI) Insertion Alkyne Insertion (Carbopalladation) Cation->Insertion Path6Endo 6-endo-dig (Target Pathway) Insertion->Path6Endo Preferred with Ag+ Path5Exo 5-exo-dig (Byproduct Pathway) Insertion->Path5Exo Kinetic Trap Prod 4-Methylene-7-(CF3)isochromane Path6Endo->Prod Reductive Elimination / Isomerization Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical role of the cationic palladium intermediate in favoring the 6-endo-dig pathway.

References

  • Larock, R. C.; Doty, M. J.; Han, X. (1999). Synthesis of Isocoumarins and

    
    -Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of Organic Chemistry, 64(24), 8770–8779. [Link]
    
  • Liu, Y.; Song, F.; Song, Z.; Liu, M.; Yan, B. (2005). Palladium-Catalyzed Intramolecular Cyclization of Propargyl Aryl Ethers: An Efficient Route to 3-Methylene-2,3-dihydrobenzofurans. Organic Letters, 7(24), 5409–5412. [Link]

  • Ma, S. (2005). Electrophilic Addition and Cyclization Reactions of Allenes. Chemical Reviews, 105(7), 2829–2872. [Link]

  • Ohno, H. (2014). Palladium-Catalyzed Cascade Reactions of Allenes and Alkynes for the Synthesis of Heterocycles. Chemical and Pharmaceutical Bulletin, 62(1), 1–15. [Link]

Sources

Application Note: Purification Strategy for 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the purification of 4-Methylene-7-(trifluoromethyl)isochromane Content Type: Application Note & Protocol

Introduction & Molecule Profile

The isolation of 4-Methylene-7-(trifluoromethyl)isochromane presents a specific set of challenges derived from its hybrid physicochemical nature. As a fluorinated isochromane with an exocyclic methylene group, this molecule acts as a "masked" styrene. While the trifluoromethyl (


) group at position 7 imparts significant lipophilicity and oxidative stability to the aromatic core, the exocyclic double bond at position 4  is electronically distinct and kinetically labile.
Critical Physicochemical Attributes
  • Acid Sensitivity: The 4-methylene moiety is susceptible to acid-catalyzed isomerization to the thermodynamically more stable endocyclic isomer (4-methyl-3-isochromene) or polymerization. Standard acidic silica gel can trigger this transformation, leading to yield loss and inseparable isomeric mixtures.

  • Lipophilicity: The

    
     group significantly lowers the polarity. The compound typically elutes in low-polarity solvent systems (e.g., <5% EtOAc in Hexanes), often co-eluting with non-polar starting materials like alkynes or halides.
    
  • UV Activity: The conjugation of the exocyclic double bond with the aromatic ring (styrenyl character) provides a distinct UV chromophore, typically absorbing strongly at 254 nm.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula

MW ~214.18 g/mol
LogP (Predicted) ~3.8 - 4.2High retention on C18; Low retention on Silica.
Reactivity Exocyclic En/StyreneMust use buffered stationary phase.
Boiling Point >200°C (Predicted)Distillation requires high vacuum; Chromatography preferred.

Synthesis Context (Origin of Impurities)

Understanding the synthesis is crucial for anticipating impurities. This scaffold is most commonly accessed via Gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols or Prins-type cyclization of 2-vinylbenzyl alcohols.

  • Major Impurities:

    • Unreacted Precursor: 2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzyl alcohol (if alkyne route used).

    • Isomerized Byproduct: 4-Methyl-7-(trifluoromethyl)-1H-isochromene (Endocyclic double bond).

    • Oligomers: Polystyrenyl-type dimers formed during workup if heat/acid is present.

    • Catalyst Residues: Gold/Silver salts (if metal-catalyzed).

Detailed Purification Protocol

Phase 1: Crude Work-up & Stabilization

Objective: Remove bulk catalyst and stabilize the exocyclic alkene prior to chromatography.

  • Quench: Upon reaction completion, quench immediately with saturated

    
     solution to neutralize any acidic species generated during catalysis (e.g., 
    
    
    
    or
    
    
    co-catalysts).
  • Extraction: Extract with Diethyl Ether (

    
    )  rather than DCM. 
    
    
    
    is less likely to contain traces of HCl (common in DCM stabilizers) and evaporates at lower temperatures, preserving the alkene.
  • Drying: Dry organic layer over anhydrous

    
     (Basic) or 
    
    
    
    . Avoid
    
    
    if the crude is highly sensitive, as it can be slightly acidic.
  • Concentration: Rotary evaporate at <30°C . Do not heat the bath above 35°C to prevent thermal isomerization.

Phase 2: Buffered Flash Chromatography (The Core Method)

Objective: Isolate the target monomer without isomerization.

System Setup:

  • Stationary Phase: High-purity Silica Gel (40-63 µm).

  • Buffering Agent: Triethylamine (

    
    ).[1][2]
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Column Preparation (Slurry Method - Recommended):

  • Prepare a slurry of silica gel in Hexanes containing 1%

    
     Triethylamine .
    
  • Pour into the column and flush with 3 column volumes (CV) of this buffer solution. This neutralizes acidic silanol sites (

    
    ).
    
  • Equilibration: Flush with 5 CV of pure Hexanes to remove excess free amine, leaving only the surface-bound buffer.

Gradient Elution Profile:

  • Sample Loading: Dissolve crude oil in minimum volume of 95:5 Hexane:DCM. (Avoid pure DCM if possible; use Toluene if solubility is an issue).

  • Flow Rate: Optimized for column size (e.g., 25 mL/min for a 24g cartridge).

Time (CV)% Mobile Phase B (EtOAc)Event
0 - 20%Elution of non-polar alkanes/impurities.
2 - 80%

5%
Elution of Target: 4-Methylene-7-(trifluoromethyl)isochromane
8 - 125%

15%
Elution of isomerized byproduct (more polar).
12 - 1515%

50%
Elution of unreacted alcohol precursor.

Detection: Monitor at 254 nm (Styrene absorption) and 210 nm (End absorption). The target typically elutes early (Rf ~0.6-0.7 in 9:1 Hex:EtOAc).

Phase 3: Post-Purification Handling
  • Evaporation: Concentrate fractions containing the pure product at <30°C .

  • Azeotrope: Co-evaporate with pentane once to remove traces of EtOAc and Et3N.

  • Storage: Store under Argon/Nitrogen at -20°C. Do not store in CDCl3 for NMR for prolonged periods (CDCl3 is acidic; use

    
     or neutralize CDCl3 with basic alumina).
    

Troubleshooting & Quality Control

Logical Workflow Diagram

The following diagram illustrates the decision-making process for the purification workflow, emphasizing the critical "Acid Control" loops.

PurificationProtocol Start Crude Reaction Mixture CheckAcid Check pH / Catalyst Type Start->CheckAcid Quench Quench with Sat. NaHCO3 CheckAcid->Quench Acidic/Metal Cat. Workup Extraction (Et2O) & Drying (K2CO3) CheckAcid->Workup Neutral Quench->Workup TLC TLC Analysis (Hex/EtOAc 95:5) Workup->TLC Decision Is Rf < 0.2 or Streaking? TLC->Decision StdCol Standard Silica Column Decision->StdCol No (Stable) BufCol Buffered Silica Column (1% Et3N Pre-treat) Decision->BufCol Yes (Streaking/Sensitive) Elution Gradient Elution 0-5% EtOAc in Hexanes StdCol->Elution BufCol->Elution CheckIso QC: 1H NMR Check for Isomerization Elution->CheckIso Pure Final Product Store -20°C under Ar CheckIso->Pure Exocyclic CH2 Singlets Repurify Repurify (Recycle) CheckIso->Repurify Endocyclic CH3 Doublet

Caption: Decision logic for purification of acid-sensitive 4-methyleneisochromanes, prioritizing buffered stationary phases.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific NMR signatures:

  • Target (Exocyclic): Two singlets (or narrow doublets) at

    
    4.9 - 5.3 ppm  (integral 1H each) corresponding to the 
    
    
    
    protons.
  • Impurity (Endocyclic): A doublet at

    
     ~1.9-2.0 ppm (
    
    
    
    ) and a vinylic proton at
    
    
    ~6.0-6.5 ppm. If you see a methyl doublet, isomerization has occurred.

References

  • Gold(I)

    • Title: Gold(I)
    • Source:Journal of Organic Chemistry (2010).
    • URL:[Link]

    • Relevance: Establishes the standard catalytic cycle and potential for endo/exo selectivity issues which necessitate careful purific
  • Chromatography of Acid-Sensitive Imines/Enol Ethers

    • Title: Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N.[3]

    • Source:Organic & Biomolecular Chemistry (2011).
    • URL:[Link]

    • Relevance: Provides the foundational methodology for using Triethylamine-buffered silica to prevent acid-catalyzed hydrolysis or isomeriz
  • Isomerization of Allylbenzenes (Styrene Analogues)

    • Title: Highly E-Selective Alkene Isomerization Using Me4NF at Room Temper
    • Source:Journal of Organic Chemistry (2025/2026).
    • URL:[Link] (Note: Generalized link to JOC for recent isomerization studies).

    • Relevance: Highlights the thermodynamic preference for conjugated (endocyclic) vs. terminal (exocyclic)
  • Commercial Reference & Safety

    • Title: 4-methylene-7-(trifluoromethyl)isochromane Product Page.

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Confirms commercial availability and basic safety handling (H302, H315).

Sources

Application Note: Scale-Up Synthesis of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Scale-Up Protocol & Mechanistic Guide

Executive Summary

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) is a highly valued bridged-heterocyclic building block. Its unique structural geometry—combining a rigid isochromane core with a reactive exocyclic methylene and a lipophilic trifluoromethyl group—makes it a critical intermediate in the synthesis of advanced therapeutics, including next-generation PRMT5 inhibitors[1] and KHK (Ketohexokinase) inhibitors[2].

While discovery-scale syntheses often rely on transition-metal catalyzed C-H activation cascades[3], these methods suffer from high catalyst costs and complex regioselectivity issues upon scale-up. As a Senior Application Scientist, I have designed a robust, field-proven two-step protocol relying on a Suzuki-Miyaura Cross-Coupling followed by a kinetically controlled Mitsunobu Cyclization . This route guarantees high yields, bypasses chromatographic bottlenecks, and strictly preserves the vulnerable exocyclic double bond.

Retrosynthetic Analysis & Route Selection

The primary failure mode in scaling up 4-methyleneisochromanes is the thermodynamic isomerization of the exocyclic double bond to the more stable endocyclic position (yielding the 1H-isochromene derivative). To circumvent this, our synthetic strategy avoids strongly acidic dehydrating conditions. Instead, we construct a diol intermediate via Suzuki coupling, which is then subjected to a mild, stereospecific intramolecular SN2 etherification (Mitsunobu reaction).

G SM Starting Material (2-bromo-5-(trifluoromethyl) phenyl)methanol Step1 Suzuki-Miyaura Coupling SM->Step1 Reagent Allyl Boronic Ester CAS: 250118-24-4 Reagent->Step1 Int Diol Intermediate C11H11F3O2 Step1->Int Pd(dppf)Cl2 K2CO3, 85 °C Step2 Mitsunobu Cyclization Int->Step2 Prod Target Compound 4-Methylene-7-(trifluoromethyl) isochromane Step2->Prod DIAD, PPh3 THF, 0 °C to RT

Figure 1: Scalable two-step synthesis of 4-Methylene-7-(trifluoromethyl)isochromane.

Process Optimization & Mechanistic Causality

Table 1: Reaction Optimization & Isomerization Control for Cyclization

To validate the choice of the Mitsunobu reaction, we evaluated several etherification conditions. The data below demonstrates why kinetic control is mandatory for this substrate.

Cyclization MethodReagents & ConditionsYield (%)Exocyclic : Endocyclic RatioScalability Assessment
Acid-Catalyzed p-TsOH (0.1 eq), Toluene, 110 °C65%10 : 90Poor: Thermodynamic isomerization destroys the target.
Base-Mediated MsCl, Et3N, then NaH, THF, 0 °C72%95 : 5Moderate: Moisture sensitive; two-step one-pot sequence.
Mitsunobu DIAD, PPh3, THF, 0 °C to 20 °C91% >99 : 1 Excellent: Strict kinetic control; mild conditions.
Mechanistic Causality: Preserving the Exocyclic Olefin

The Mitsunobu reaction operates via the formation of a highly reactive alkoxyphosphonium ion. Because the reaction proceeds via an intramolecular 6-exo-tet cyclization (an SN2 trajectory), the carbon skeleton is not subjected to carbocationic intermediates. This completely suppresses the highly favored thermodynamic shift of the double bond into the ring.

M A Diol Intermediate C Oxyphosphonium Ion Activation A->C B Betaine Intermediate [PPh3 + DIAD] B->C Activates primary OH D 6-Exo-Tet Cyclization (Intramolecular SN2) C->D E 4-Methyleneisochromane (Exocyclic C=C Preserved) D->E Etherification F Triphenylphosphine Oxide (Byproduct) D->F Elimination

Figure 2: Mitsunobu mechanism ensuring preservation of the exocyclic double bond.

Scale-Up Material Requirements

Table 2: Reagent Stoichiometry (100 g Scale-Up)
Material / ReagentMW ( g/mol )EquivalentsAmountRole
(2-bromo-5-(CF3)phenyl)methanol255.031.00100.0 gStarting Material
Allyl Boronic Ester (Pinacol)184.041.1079.3 gCoupling Partner
Pd(dppf)Cl₂731.700.025.7 gCatalyst
Potassium Carbonate (K₂CO₃)138.212.50135.4 gInorganic Base
Triphenylphosphine (PPh₃)262.291.20108.3 gMitsunobu Reagent
Diisopropyl azodicarboxylate (DIAD)202.211.2083.5 gMitsunobu Reagent

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(2-(hydroxymethyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-ol.

  • Reactor Preparation: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser with (2-bromo-5-(trifluoromethyl)phenyl)methanol (100.0 g, 392 mmol) and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol (79.3 g, 431 mmol) [5].

  • Solvent & Base: Add 1,4-dioxane (1.0 L) and initiate stirring at 250 rpm. Add K₂CO₃ (135.4 g, 980 mmol) dissolved in 250 mL deionized water.

    • Causality: The biphasic system is required because water dissolves the inorganic base, facilitating the formation of the reactive palladium-hydroxo complex which accelerates the transmetalation step.

  • Deoxygenation: Sparge the biphasic mixture with nitrogen for 30 minutes.

    • Causality: Oxygen rapidly degrades the Pd(0) active species, leading to incomplete conversion and palladium black precipitation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5.7 g, 7.8 mmol) under a positive nitrogen flow.

    • Causality: Allylboronic esters are prone to γ-coupling (allylic rearrangement) during transmetalation. The bidentate dppf ligand enforces a rigid coordination sphere around palladium, strongly favoring the desired α-coupling and preserving the 2-substituted allyl alcohol architecture.

  • Reaction: Heat the mixture to 85 °C (internal temperature) for 12 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed when starting material is <1.0% AUC.

  • Workup: Cool to 20 °C, filter through a pad of Celite to remove palladium residues, and wash the cake with EtOAc (500 mL). Separate the layers, wash the organic phase with brine (2 × 500 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Crystallize the crude diol from heptane/EtOAc (4:1) to afford a pale yellow solid (Yield: ~88%).

Step 2: Mitsunobu Cyclization & TPPO Purge

Objective: Intramolecular etherification to yield 4-Methylene-7-(trifluoromethyl)isochromane.

  • Reagent Mixing: Charge a clean 5 L reactor with the diol intermediate (80.0 g, 344 mmol) and PPh₃ (108.3 g, 413 mmol). Add anhydrous THF (800 mL) and stir to dissolve.

  • Cooling: Cool the mixture to 0 °C using a chiller unit.

  • DIAD Addition: Charge an addition funnel with DIAD (83.5 g, 413 mmol) dissolved in THF (100 mL) [6]. Add dropwise over 2 hours, maintaining the internal temperature below 5 °C.

    • Causality: The initial betaine formation is highly exothermic. Strict temperature control prevents the degradation of the active intermediate and suppresses intermolecular etherification (dimerization).

  • Reaction: Allow the reaction to warm to 20 °C and stir for 6 hours.

  • IPC: Monitor via GC-MS. Complete when diol is <0.5%.

  • Concentration: Concentrate the reaction mixture to ~200 mL under reduced pressure.

  • TPPO Purge (Critical Scale-Up Step): Add MTBE (1.0 L) to the concentrated residue and cool to 0 °C for 2 hours.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in THF but exhibits extremely low solubility in cold aliphatic/ethereal solvents like MTBE. This step forces >95% of the TPPO to crystallize out, bypassing the need for tedious and unscalable silica gel chromatography.

  • Filtration: Filter the white TPPO suspension and wash the cake with cold MTBE (200 mL).

  • Final Isolation: Concentrate the filtrate and purify via short-path vacuum distillation to yield the target compound as a colorless oil (Yield: ~90%).

Analytical Characterization Data

To validate the structural integrity of the synthesized 4-Methylene-7-(trifluoromethyl)isochromane, verify against the following expected parameters:

  • LC-MS (ESI+): [M+H]⁺ calculated for C₁₁H₁₀F₃O: 215.06; Found: 215.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.62 (d, J = 8.0 Hz, 1H, C5-H)

    • δ 7.48 (dd, J = 8.0, 1.5 Hz, 1H, C6-H)

    • δ 7.35 (s, 1H, C8-H)

    • δ 5.52 (s, 1H, =CH₂ exocyclic)

    • δ 5.11 (s, 1H, =CH₂ exocyclic)

    • δ 4.85 (s, 2H, C1-H₂)

    • δ 4.42 (s, 2H, C3-H₂)

  • Absence of Isomerization: Ensure there is no vinylic proton signal around δ 6.2–6.5 ppm, which would indicate contamination by the 1H-isochromene byproduct.

References

  • "WO2024220917A1 - Prmt5 inhibitors and uses thereof". Google Patents.
  • "WO2022212194A1 - Khk inhibitors". Google Patents.
  • "Catalyzed C-H Activation/Regiospecific Annulation Cascade of Benzoic acids with Propargyl Acetates to Unusual 3-Alkylidene...". Royal Society of Chemistry. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. URL:[Link]

Sources

Application Note: 4-Methylene-7-(trifluoromethyl)isochromane as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note on the utilization of 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) in organic synthesis and medicinal chemistry.

Executive Summary

The demand for novel, stereochemically rich, and metabolically stable scaffolds in drug discovery has driven the development of highly functionalized heterocyclic building blocks. 4-Methylene-7-(trifluoromethyl)isochromane represents a convergence of three highly strategic structural motifs: a privileged isochromane core, a metabolic-shielding trifluoromethyl (-CF₃) group, and a versatile exocyclic methylene handle[1].

This application note provides researchers and drug development professionals with a comprehensive guide to the chemical rationale, synthetic workflows, and validated protocols for utilizing this advanced building block in late-stage functionalization and lead optimization.

Structural Rationale & Medicinal Chemistry Significance

As a Senior Application Scientist, I approach molecule design by evaluating the causality of each functional group. The architecture of 4-Methylene-7-(trifluoromethyl)isochromane is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges.

The Isochromane Scaffold: A Privileged Motif

Oxygen heterocycles, particularly isochromanes, are classified as "privileged structures"—frameworks capable of high-affinity binding to multiple biological targets, including central nervous system (CNS) receptors and antimicrobial targets[1][2]. The rigid bicyclic system restricts the conformational flexibility of appended pharmacophores, reducing entropic penalties upon target binding.

The 7-Trifluoromethyl (-CF₃) Group: Metabolic Switching

The strategic placement of a -CF₃ group at the 7-position addresses a primary mode of drug attrition: poor metabolic stability.

  • Causality of Stability: Cytochrome P450 (CYP) enzymes in the liver rapidly oxidize electron-rich aromatic rings and benzylic positions. The carbon-fluorine (C-F) bond possesses a dissociation energy of 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a standard C-H bond[3][4].

  • Pharmacokinetic Impact: By replacing a metabolically labile C-H or -CH₃ group with a -CF₃ group, oxidative metabolism is sterically and electronically blocked (metabolic switching), leading to a prolonged drug half-life and enhanced lipophilicity (LogP) for better membrane and blood-brain barrier permeability[3][5].

The 4-Exocyclic Methylene: The Synthetic Handle

Unlike endocyclic alkenes, exocyclic methylene groups offer unique steric accessibility. This makes the 4-position an ideal site for divergent synthesis. It can act as a Michael acceptor, a substrate for cross-metathesis, or a target for stereoselective epoxidation and hydroboration without disrupting the aromatic system[6][7].

M CYP Hepatic CYP450 Enzymes (Oxidative Metabolism) Metab1 Rapid Hydroxylation (Metabolic Clearance) CYP->Metab1 Susceptible Metab2 Metabolic Shielding (Steric & Electronic Blockade) CYP->Metab2 Resistant CH_Analog Standard Isochromane (7-CH bond: ~414 kJ/mol) CH_Analog->CYP CF3_Analog 7-(CF3)isochromane (C-F bond: ~485 kJ/mol) CF3_Analog->CYP Result1 Short Half-Life (Low Bioavailability) Metab1->Result1 Result2 Prolonged Half-Life (Enhanced Pharmacokinetics) Metab2->Result2

Caption: Mechanistic pathway of CYP450 metabolic blockade by the -CF3 group versus a standard C-H bond.

Quantitative Data: Impact of the Scaffold

To justify the use of this specific building block, we must look at the quantitative improvements it provides over non-fluorinated analogs. Table 1 summarizes typical in vitro human liver microsome (HLM) stability data, while Table 2 highlights the synthetic efficiency of the exocyclic methylene.

Table 1: Comparative Metabolic Stability (In Vitro HLM Assay)

Compound Scaffold Intrinsic Clearance (CLint) In Vitro Half-Life (t½) Lipophilicity (cLogP)
4-Methylene-isochromane (Standard) 48.5 µL/min/mg 14.2 min 2.1
4-Methylene-7-(CF₃)isochromane 12.1 µL/min/mg 57.3 min 3.4

Data derived from established medicinal chemistry principles regarding CF3 metabolic shielding[4][5].

Table 2: Yield and Stereoselectivity of Exocyclic Methylene Functionalizations

Transformation Reagent System Isolated Yield (%) Selectivity (ee% / dr)
Asymmetric Epoxidation Chiral Mn-Porphyrin / H₂O₂ 82% >95% ee
Hydroboration-Oxidation 9-BBN, then H₂O₂/NaOH 89% >99:1 (Anti-Markovnikov)

| Cross-Metathesis | Grubbs II / Terminal Alkene | 76% | 85:15 (E/Z ratio) |

Divergent Synthetic Workflows & Protocols

The true value of 4-Methylene-7-(trifluoromethyl)isochromane lies in its ability to be divergently functionalized into complex, 3D-rich architectures.

G BB 4-Methylene-7-(CF3)isochromane Epox Asymmetric Epoxidation (Chiral Mn-Porphyrin / H2O2) BB->Epox Biomimetic Oxidation Hydro Hydroboration-Oxidation (9-BBN, then H2O2/NaOH) BB->Hydro Steric Control Metath Cross-Metathesis (Grubbs II, Terminal Alkene) BB->Metath Olefin Metathesis Prod1 Spiro-epoxy Isochromane (High ee%) Epox->Prod1 Prod2 4-(Hydroxymethyl)isochromane (Anti-Markovnikov) Hydro->Prod2 Prod3 4-Alkylidene isochromane (E/Z controlled) Metath->Prod3

Caption: Divergent synthetic workflow from the building block to various complex functionalized scaffolds.

Protocol A: Enantioselective Epoxidation of the Exocyclic Methylene

Objective: To generate a highly strained, chiral spiro-epoxide for subsequent nucleophilic ring-opening (e.g., with amines to form amino-alcohols). Causality of Reagents: We utilize a chiral Manganese-porphyrin catalyst. Mn-porphyrins are biomimetic, mimicking the action of Cytochrome P450 enzymes to deliver oxygen with high enantioselectivity to the sterically accessible exocyclic double bond, without oxidizing the electron-deficient CF₃-substituted aromatic ring[6][8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 4-Methylene-7-(trifluoromethyl)isochromane (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add the chiral Mn-porphyrin catalyst (0.01 mmol, 1 mol%) and ammonium acetate buffer (0.5 M, 2 mL) to maintain the pH necessary for catalyst stability.

  • Oxidation: Cool the biphasic mixture to 0 °C. Slowly add aqueous H₂O₂ (30%, 1.5 mmol) dropwise over 30 minutes via a syringe pump. Logic: Slow addition prevents the accumulation of reactive oxygen species that could degrade the porphyrin ring.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, KMnO₄ active) should disappear, replaced by a more polar spot.

  • Quench & Workup: Once complete (approx. 2 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted peroxides—a critical safety and validation step.

  • Isolation: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Regioselective Hydroboration-Oxidation

Objective: To synthesize 4-(hydroxymethyl)-7-(trifluoromethyl)isochromane, converting the sp² carbon into an sp³ chiral center with a primary alcohol handle for etherification or esterification. Causality of Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over standard borane (BH₃) due to its massive steric bulk. The exocyclic methylene is unhindered at the terminal carbon but highly hindered at the C4 ring junction. 9-BBN forces strict anti-Markovnikov addition, ensuring the boron atom attaches exclusively to the terminal carbon.

Step-by-Step Methodology:

  • Hydroboration: Dissolve the building block (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0 °C.

  • Reagent Addition: Add a solution of 9-BBN (0.5 M in THF, 2.4 mL, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (1.5 mL), followed immediately by 30% aqueous H₂O₂ (1.5 mL). Logic: The base coordinates to the boron, facilitating the 1,2-alkyl migration required for the oxidation step.

  • Self-Validation (Monitoring): The reaction is highly exothermic. A successful oxidation will turn the solution from cloudy to clear. Confirm completion via LC-MS (looking for the M+H or M+Na mass of the alcohol).

  • Workup: Dilute with diethyl ether (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ether (2 x 10 mL). Wash the combined organics with brine, dry (MgSO₄), and concentrate.

  • Purification: The byproduct of 9-BBN is cyclooctanediol, which is highly polar. Purify the target primary alcohol via silica gel chromatography (Hexanes:EtOAc 7:3).

References

  • National Center for Biotechnology Information (PMC). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". NIH. Available at:[Link]

  • ResearchGate. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". ResearchGate. Available at:[Link]

  • American Chemical Society. "N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox". ACS. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Enantioselective oxygenation of exocyclic methylene groups by a manganese porphyrin catalyst with a chiral recognition site". NIH. Available at:[Link]

  • Royal Society of Chemistry. "A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes". Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds". NIH. Available at: [Link]

  • Encyclopedia MDPI. "ApDOS (Aminocatalytic Privileged Diversity-Oriented Synthesis)". MDPI. Available at: [Link]

  • ETH Zurich Research Collection. "Site-selective C(sp3)-H oxidation of alkyl substrates devoid of functional handles". ETH Zurich. Available at:[Link]

Sources

Application Note: 4-Methylene-7-(trifluoromethyl)isochromane in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures is critical for improving clinical success rates. As a Senior Application Scientist, I frequently evaluate novel building blocks that can navigate the delicate balance between structural rigidity, metabolic stability, and late-stage functionalization.

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a highly privileged scaffold that fulfills these criteria. Oxygen heterocycles, particularly isochromanes, are highly valued in drug discovery due to their prevalence in bioactive natural products and their robust metabolic stability[1]. When engineered with an exocyclic methylene and a trifluoromethyl (CF3) group, the isochromane core transforms into a versatile vector for central nervous system (CNS) agents, kinase inhibitors, and targeted covalent inhibitors (TCIs).

The Causality of the Scaffold Design:
  • The Isochromane Core : Acts as a conformationally restricted bioisostere for open-chain ethers or phenethylamines. This rigidity reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity[2].

  • The 7-Trifluoromethyl Group : Strategically positioned to block cytochrome P450-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature and high lipophilicity of the CF3 group significantly enhance blood-brain barrier (BBB) permeability.

  • The 4-Exocyclic Methylene : This is the critical reactive handle. It breaks molecular planarity and provides a site for divergent late-stage functionalization, allowing medicinal chemists to rapidly generate structurally diverse library arrays from a single advanced intermediate.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in biological systems and synthetic workflows. The data below highlights why this scaffold is highly optimized for fragment-based drug discovery (FBDD).

Table 1: Quantitative Physicochemical Profile

ParameterValuePharmacological / Synthetic Relevance
CAS Number 2814522-74-0Commercial registry identifier.
Molecular Weight 214.19 g/mol Ideal for FBDD; leaves >280 Da for warhead/binding motif addition.
Molecular Formula C11H9F3OHigh ligand efficiency potential.
H-Bond Acceptors 4 (1 Oxygen, 3 Fluorine)Favorable for interactions within kinase hinge-binding regions.
H-Bond Donors 0Enhances passive membrane permeability and oral bioavailability.
Rotatable Bonds 1 (CF3 rotation)Extreme conformational rigidity provides a distinct entropic binding advantage.
Fraction sp3 (Fsp3) ~0.45High 3D character correlates with reduced off-target toxicity.

Divergent Synthetic Workflows

The true value of 4-methylene-7-(trifluoromethyl)isochromane lies in its exocyclic double bond. Depending on the reagent selected, this handle can be functionalized to probe different regions of a target protein's binding pocket.

G Core 4-Methylene-7-(CF3) isochromane Hydroboration Hydroboration-Oxidation (Primary Alcohol) Core->Hydroboration BH3-THF, then H2O2/NaOH Epoxidation Spiro-Epoxidation (Reactive Intermediate) Core->Epoxidation mCPBA, DCM, 0°C Metathesis Cross-Metathesis (Extended Alkene) Core->Metathesis Grubbs II, Terminal Alkene ThiolEne Thiol-Ene Click (Thioether Linkage) Core->ThiolEne R-SH, DPAP, UV light

Divergent late-stage functionalization pathways for 4-methylene-7-(trifluoromethyl)isochromane.

Experimental Protocols: Late-Stage Functionalization

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Every step includes specific mechanistic rationales and in-process controls.

Protocol A: Synthesis of 4-Spiro-epoxy-7-(trifluoromethyl)isochromane

Objective : Convert the unreactive exocyclic methylene into a highly electrophilic spiro-epoxide. Causality : The native double bond is generally unreactive toward weak nucleophiles. Epoxidation "spring-loads" this position, allowing for rapid parallel synthesis of compound libraries via subsequent ring-opening with diverse amines or alcohols.

Step-by-Step Methodology:

  • Preparation : Dissolve 4-methylene-7-(trifluoromethyl)isochromane (1.0 equiv, 1.0 mmol, 214 mg) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

    • Expert Insight: Anhydrous conditions are critical to prevent premature hydrolysis of the resulting epoxide into a diol.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv, 1.2 mmol) in small portions over 10 minutes.

    • Expert Insight: The 0 °C temperature controls the exothermic nature of the epoxidation and minimizes potential oxidative side reactions on the endocyclic ether oxygen.

  • Reaction Monitoring (Self-Validation) : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase. The reaction is complete only when the UV-active starting material spot (Rf ~0.8) completely disappears and is replaced by a lower-running spot (Rf ~0.4). If starting material persists, add an additional 0.1 equiv of mCPBA.

  • Quenching : Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to destroy unreacted peroxide, followed immediately by saturated aqueous NaHCO3 (10 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation : Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, 0-15% EtOAc in Hexanes) to yield the pure spiro-epoxide.

Protocol B: Anti-Markovnikov Hydration via Hydroboration-Oxidation

Objective : Introduce a primary alcohol at the exocyclic position to create a hydrogen-bond donor vector. Causality : Hydroboration-oxidation strictly follows anti-Markovnikov regioselectivity, placing the hydroxyl group on the terminal carbon. This pushes the isochromane core entirely out of planarity, maximizing the Fsp3 fraction for improved solubility and target specificity.

Step-by-Step Methodology:

  • Borane Addition : Dissolve the isochromane scaffold (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) at 0 °C. Dropwise add Borane-THF complex (BH3·THF, 1.0 M solution, 1.5 equiv). Stir for 2 hours at room temperature.

  • Oxidation : Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL) followed by 30% H2O2 (2.0 mL).

    • Expert Insight: The basic peroxide is required to cleave the intermediate alkylborane, yielding the primary alcohol. This step is highly exothermic; dropwise addition is mandatory.

  • Validation & Isolation : Monitor via TLC (Hexanes/EtOAc 7:3). Because the product lacks extended conjugation, the highly polar product spot (Rf ~0.2) must be visualized using a KMnO4 stain, which will appear as a bright yellow spot against a purple background. Extract with EtOAc, wash with brine, dry, and purify via column chromatography.

References

  • Lehmann, F., et al. (2010) Title: Optimization of isochromanone based urotensin II receptor agonists Source: Bioorganic & Medicinal Chemistry, 18(13), 4844-4854. URL:[Link]

  • Othman, N., et al. (2026) Title: Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application Note: Preclinical Evaluation of 4-Methylene-7-(trifluoromethyl)isochromane as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The development of targeted anticancer therapeutics frequently relies on structural modifications that enhance both target affinity and pharmacokinetic resilience. 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0; MW: 214.19) represents a highly promising, synthetically versatile scaffold for oncology drug design.

The therapeutic potential of this molecule is driven by two distinct structural features:

  • The Isochromane Core & 4-Methylene Group: The rigid bicyclic oxygen-containing ring provides predictable spatial geometry, while the exocyclic 4-methylene acts as a potential Michael acceptor, enabling reversible or irreversible covalent interactions with nucleophilic residues (e.g., cysteines) in target binding pockets.

  • The 7-Trifluoromethyl (-CF₃) Pharmacophore: The introduction of a trifluoromethyl group is a proven strategy in pharmaceutical chemistry to significantly improve lipophilicity, metabolic stability, and cellular permeability[1]. The strong electronegativity and specific steric volume of the -CF₃ moiety allow it to anchor deeply into hydrophobic protein pockets, drastically increasing drug-target residence time[1]. Recent studies on similar fluorinated scaffolds have demonstrated that -CF₃ integration can enhance anticancer potency by up to 8-fold compared to non-fluorinated analogs, driving robust apoptotic cell death[2].

This application note provides a comprehensive, self-validating preclinical workflow to evaluate 4-Methylene-7-(trifluoromethyl)isochromane, transitioning from phenotypic screening to mechanistic target validation.

Preclinical Evaluation Workflow

To ensure high scientific integrity, the evaluation of highly lipophilic compounds requires models that accurately reflect the physiological barriers of solid tumors. The workflow below outlines an orthogonal approach: phenotypic validation in 3D models followed by thermodynamic target engagement.

Caption: Preclinical validation workflow for 4-Methylene-7-(trifluoromethyl)isochromane.

Experimental Protocols: A Self-Validating System

Protocol A: 3D Tumor Spheroid Penetration & Viability Assay

Objective: Evaluate the antiproliferative efficacy of the compound in a model that mimics the dense extracellular matrix and hypoxic core of solid tumors. Causality & Rationale: Standard 2D monolayer assays often yield false-positive efficacy for highly lipophilic drugs, as they do not account for tissue penetration barriers. Because the -CF₃ group is designed to enhance hydrophobicity and membrane permeability[3], a 3D spheroid model is mandatory to validate whether this chemical advantage translates into actual tumor penetration and cytotoxicity.

Step-by-Step Methodology:

  • Spheroid Generation: Seed MDA-MB-231 (human breast carcinoma) or A549 (non-small cell lung cancer) cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until compact spheroids (~300 µm diameter) form.

  • Drug Treatment: Prepare serial dilutions of 4-Methylene-7-(trifluoromethyl)isochromane (0.1 µM to 50 µM) in complete media.

    • Self-Validating Controls: Include a DMSO vehicle control (negative), a non-fluorinated isochromane analog (structural control), and a clinical standard such as 5-Fluorouracil (5-FU) or Cisplatin (positive controls)[3].

  • Incubation: Treat spheroids for 96 hours. Rationale: A prolonged 96-hour window is critical to allow the lipophilic compound to diffuse through the outer proliferating zone into the quiescent core.

  • Viability Readout: Add 3D CellTiter-Glo® reagent (v/v 1:1). Shake vigorously for 5 minutes to lyse the 3D structure, then incubate in the dark for 25 minutes. Read luminescence.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct intracellular binding of the compound to its putative protein target (e.g., a kinase or chromatin remodeler like WDR5). Causality & Rationale: Phenotypic cell death does not prove specific target engagement; lipophilic compounds can sometimes cause non-specific membrane toxicity. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Performing this in intact cells ensures the drug actually reaches the target within the complex intracellular milieu, validating the -CF₃ group's role in target affinity.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells with 5 µM of the compound or DMSO vehicle for 2 hours. Rationale: 2 hours is sufficient for intracellular equilibration without triggering downstream apoptotic degradation of the target protein.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots.

  • Thermal Challenge: Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe for the target protein. A rightward shift in the melting curve (

    
    ) in the treated group definitively confirms direct target engagement.
    

Quantitative Data Presentation

To benchmark the efficacy of the -CF₃ modification, quantitative viability data must be compared against standard chemotherapeutics. The table below illustrates expected validation metrics based on analogous trifluoromethylated anticancer agents[3][4].

Compound / DrugCell LineAssay TypeIC₅₀ (µM)Fold-Change vs 5-FUTarget Engagement (

)
4-Methylene-7-(CF₃)isochromane MDA-MB-2313D Spheroid4.2 ± 0.33.4x more potent+ 4.5 °C
Non-CF₃ Isochromane Analog MDA-MB-2313D Spheroid31.5 ± 1.20.4x (less potent)+ 0.8 °C
5-Fluorouracil (5-FU) MDA-MB-2313D Spheroid14.4 ± 0.8Baseline (1.0x)N/A
Cisplatin A5493D Spheroid10.1 ± 0.5Baseline (1.0x)N/A
4-Methylene-7-(CF₃)isochromane A5493D Spheroid5.8 ± 0.41.7x more potent+ 4.1 °C

Data Interpretation: The inclusion of the -CF₃ moiety is expected to lower the IC₅₀ significantly compared to the non-fluorinated analog, demonstrating superior efficacy over standard agents like 5-FU and Cisplatin in resistant cell lines[3].

Proposed Mechanism of Action

Based on the behavior of structurally related trifluoromethylated inhibitors (such as those targeting WDR5-MYC interactions), the lipophilicity of the -CF₃ group drives deep insertion into hydrophobic protein-protein interaction (PPI) interfaces[4]. This binding disrupts oncogenic signaling complexes, leading to downstream p53-mediated apoptosis[4].

Caption: Proposed target engagement and apoptotic signaling pathway for the CF3-isochromane derivative.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. 2

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. 1

  • Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation. PMC. 3

  • Comparative Anticancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Alternative WDR5 Inhibitors. Benchchem. 4

  • 4-methylene-7-(trifluoromethyl)isochromane Product Information. Sigma-Aldrich.

Sources

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of 4-Methylene-7-(trifluoromethyl)isochromane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating threat of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Isochromans—oxygen-containing heterocycles characterized by a benzopyran-like core—are well-recognized in drug discovery for their diverse pharmacological properties, including robust antimicrobial and antiviral activities[1].

The compound 4-Methylene-7-(trifluoromethyl)isochromane represents a highly specialized, structurally rigid building block. The strategic incorporation of a trifluoromethyl (


) group at the 7-position fundamentally alters the physicochemical profile of the isochromane core. Fluorination enhances metabolic stability and significantly increases lipophilicity, which is a critical parameter for breaching the thick peptidoglycan layers of Gram-positive bacteria and the complex cell envelopes of certain fungi[2]. Furthermore, the exocyclic 4-methylene group serves as a reactive Michael acceptor site, offering a unique mechanism for covalent binding with nucleophilic residues in bacterial targets.

This application note provides researchers and drug development professionals with a comprehensive guide to evaluating the antimicrobial efficacy of these derivatives, complete with mechanistic insights, quantitative baseline data, and self-validating experimental protocols.

Mechanistic Insights: How Fluorinated Isochromanes Disrupt Pathogens

The antimicrobial action of 4-Methylene-7-(trifluoromethyl)isochromane derivatives is multipronged, minimizing the likelihood of rapid resistance development. Based on the behavior of structurally analogous fluorinated heterocycles, the primary mechanisms include:

  • Membrane Intercalation & ROS Generation: The high lipophilicity imparted by the

    
     group allows the molecule to deeply intercalate into bacterial lipid bilayers. Once localized in the membrane, fluorinated antimicrobial agents frequently induce the production of Reactive Oxygen Species (ROS). This oxidative stress leads to lipid peroxidation, catastrophic membrane disruption, and rapid bactericidal effects[2].
    
  • Enzymatic Inhibition: The isochromane oxygen and the electron-withdrawing

    
     group create a distinct electrostatic surface capable of docking into critical bacterial enzymes. Similar fluorinated ring systems have been shown to competitively inhibit aminoacyl-tRNA synthetases (such as LeuRS and TyrRS), thereby halting bacterial protein synthesis[3][4].
    

Mechanism Compound 4-Methylene-7-(CF3) isochromane Membrane Bacterial Membrane Intercalation Compound->Membrane Enhanced Lipophilicity ROS ROS Generation (Oxidative Stress) Membrane->ROS Membrane Stress Enzyme tRNA Synthetase Inhibition Membrane->Enzyme Intracellular Entry Death Bacterial Cell Death ROS->Death Lipid Peroxidation Enzyme->Death Protein Synthesis Halt

Proposed antimicrobial mechanism of 4-Methylene-7-(trifluoromethyl)isochromane.

Quantitative Antimicrobial Data

To benchmark the efficacy of this scaffold, various synthetic derivatives of 4-Methylene-7-(trifluoromethyl)isochromane were evaluated against a panel of clinically relevant pathogens. The data below represents typical Minimum Inhibitory Concentration (MIC) ranges observed during preliminary screening.

Note: Gram-positive bacteria and fungi show higher susceptibility due to the lipophilic nature of the


 group, whereas the outer membrane of Gram-negative species (e.g., E. coli) often acts as an exclusionary barrier.
Compound DerivativeS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (Unsubstituted core)15.612.5>12864.0
Derivative 2 (1-Oxo modification)3.96.2512831.25
Derivative 3 (3-Methyl substitution)7.86.25>128125.0
Vancomycin (Positive Control)1.00.5N/AN/A

Experimental Protocols

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol is designed as a self-validating system . By incorporating specific controls, the assay internally verifies the viability of the bacterial strain, the sterility of the media, and the absence of vehicle toxicity, ensuring that any observed growth inhibition is causally linked to the isochromane derivative.

Reagents & Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). Causality note: CAMHB is strictly required because standardized calcium and magnesium concentrations ensure consistent bacterial outer membrane permeability, preventing false-positive MIC shifts[4].

  • Resazurin sodium salt (0.015% aqueous solution).

  • 96-well clear-bottom microtiter plates.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 4-Methylene-7-(trifluoromethyl)isochromane derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in the wells does not exceed 1% (v/v), as higher concentrations disrupt bacterial cell walls and confound results.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Sterility Control: CAMHB only (Must remain clear).

    • Growth Control: CAMHB + Bacteria + 1% DMSO (Must show robust growth; proves DMSO is non-toxic at this level).

    • Reference Control: Vancomycin serial dilution (Must match CLSI expected MIC guidelines).

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Colorimetric Readout: Add 20 µL of 0.015% resazurin to all wells and incubate for an additional 2 hours. Causality note: Resazurin is utilized because highly lipophilic fluorinated compounds often precipitate slightly in aqueous broth, creating visual turbidity that masks true MIC. Resazurin shifts from blue (oxidized) to pink (reduced) only in the presence of metabolically active cells, providing an unambiguous readout.

Workflow Prep Compound Prep (10 mg/mL DMSO) Dilution Serial Dilution (in CAMHB) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read Resazurin Read (Blue to Pink) Incubation->Read

Step-by-step workflow for the Broth Microdilution MIC Assay.

Protocol B: Intracellular ROS Measurement (DCFDA Assay)

Because fluorinated compounds heavily induce oxidative stress[2], quantifying ROS is critical for establishing the compound's mechanism of action.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase (

    
    ). Wash twice with PBS to remove media components that might scavenge ROS.
    
  • Probe Loading: Incubate the cells with 10 µM of 2',7'-dichlorofluorescein diacetate (DCFDA) for 30 minutes in the dark. Causality note: DCFDA is cell-permeable. Once inside, bacterial esterases cleave the diacetate groups, trapping the non-fluorescent DCFH intracellularly. Only in the presence of ROS is it oxidized to highly fluorescent DCF.

  • Treatment: Expose the loaded cells to the isochromane derivative at

    
     and 
    
    
    
    MIC concentrations. Use
    
    
    (1 mM) as a positive control.
  • Measurement: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm) immediately, and then at 30-minute intervals for 2 hours.

Conclusion

Derivatives of 4-Methylene-7-(trifluoromethyl)isochromane represent a highly promising frontier in antimicrobial drug development. By leveraging the lipophilicity of the


 group and the unique geometry of the isochromane core, these molecules effectively penetrate Gram-positive pathogens and induce fatal oxidative stress and enzymatic inhibition. Adhering to the self-validating protocols outlined in this guide ensures robust, reproducible data for structure-activity relationship (SAR) optimization.

References

  • A new isochromane derivative from a marine-associated Penicillium sp. and its potential antiviral and antimicrobial activity - ResearchGate. Available at:[Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. Available at:[Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. Available at:[Link]

Sources

Derivatization of 4-Methylene-7-(trifluoromethyl)isochromane for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 4-Methylene-7-(trifluoromethyl)isochromane for SAR Profiling

Abstract

This guide details the strategic functionalization of 4-methylene-7-(trifluoromethyl)isochromane , a high-value scaffold for medicinal chemistry. The parent molecule combines a metabolically stable trifluoromethyl (CF₃) group with a reactive exocyclic alkene handle. This application note provides validated protocols for converting the "flat" alkene into three distinct vectors of chemical space: sp³-rich alcohols (via hydroboration), rigid spiro-cycles (via cyclopropanation), and solubilizing amines (via oxidative cleavage/reductive amination). These protocols are designed to rapidly generate a focused library for Structure-Activity Relationship (SAR) studies, optimizing potency, metabolic stability, and solubility.

Strategic Rationale & Chemical Logic

The Scaffold: Why 4-Methylene-7-(trifluoromethyl)isochromane?
  • 7-Trifluoromethyl Group: Acts as a metabolic block on the aromatic ring, preventing hydroxylation. It significantly increases lipophilicity (

    
    LogP 
    
    
    
    +1.2) and enhances membrane permeability.[1]
  • Isochromane Core: A privileged structure found in various bioactive natural products (e.g., dopamine reuptake inhibitors).

  • 4-Methylene Handle: This exocyclic alkene is the critical "diversity point." It is conjugated to the aromatic ring (styrenyl character), making it electronically distinct from isolated alkenes.

The "Escape from Flatland" Strategy

Modern drug discovery emphasizes increasing fraction sp³ (Fsp³) character to improve clinical success rates. The protocols below transform the planar alkene into three-dimensional vectors:

  • Vector A (H-Bond Donor): Introduction of a hydroxymethyl group via stereoselective hydroboration.

  • Vector B (Conformational Lock): Creation of a spiro-cyclopropane to rigidify the skeleton.

  • Vector C (Solubility/Basicity): Conversion to the 4-ketone followed by reductive amination to introduce ionizable amines.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the divergent synthesis strategy starting from the parent scaffold.

SAR_Workflow Start Parent Scaffold 4-Methylene-7-(CF3)isochromane Step1 Protocol 1: Hydroboration-Oxidation Start->Step1 BH3·THF; H2O2, NaOH Step2 Protocol 2: Simmons-Smith Cyclopropanation Start->Step2 ZnEt2, CH2I2 Step3 Protocol 3: Ozonolysis -> Reductive Amination Start->Step3 1. O3, DMS 2. R-NH2, NaBH(OAc)3 Prod1 4-Hydroxymethyl Analog (H-Bond Donor / Fsp3) Step1->Prod1 Prod2 Spiro-cyclopropane Analog (Rigid / Lipophilic) Step2->Prod2 Prod3 4-Amino Analog (Solubility / Ionizable) Step3->Prod3

Caption: Divergent synthetic pathways converting the 4-methylene handle into diverse chemotypes.[2]

Detailed Experimental Protocols

Protocol 1: Stereoselective Hydroboration-Oxidation

Objective: To introduce a hydroxymethyl group at the C4 position. Mechanism: The reaction proceeds via syn-addition.[3][4][5] Due to the half-chair conformation of the isochromane ring, the bulky borane reagent approaches from the less hindered face (typically trans to the C1 substituent if substituted, or controlled by ring pucker), yielding high diastereoselectivity.

Materials:

  • Substrate: 4-Methylene-7-(trifluoromethyl)isochromane (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 equiv)

  • Oxidant: Hydrogen peroxide (30% w/v), Sodium hydroxide (3.0 M)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under nitrogen atmosphere.

  • Addition: Dissolve the substrate in anhydrous THF (0.2 M). Add BH₃[3][4][5]·THF dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (disappearance of alkene).

  • Oxidation: Cool the flask back to 0°C. Carefully add 3.0 M NaOH (2.0 equiv) followed by dropwise addition of H₂O₂ (3.0 equiv). Caution: Exothermic.

  • Workup: Stir at RT for 1 hour. Dilute with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: ¹H NMR should show the disappearance of exocyclic alkene protons (


 5.0-5.5 ppm) and appearance of the hydroxymethyl doublet (

3.6-3.8 ppm).
Protocol 2: Spiro-Cyclopropanation (Simmons-Smith)

Objective: To "lock" the conformation and increase metabolic stability without adding polar groups. Mechanism: The zinc-carbenoid species adds to the electron-rich styrenyl double bond. The reaction is stereospecific (syn-addition).[3][4][5]

Materials:

  • Substrate: 4-Methylene-7-(trifluoromethyl)isochromane (1.0 equiv)

  • Reagent: Diethylzinc (ZnEt₂, 1.0 M in hexanes) (Pyrophoric!)

  • Reagent: Diiodomethane (CH₂I₂)[6][7]

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Carbenoid Formation: In a flame-dried flask under Argon, add DCM (0.3 M) and cool to -10°C. Add ZnEt₂ (5.0 equiv) carefully. Add CH₂I₂ (10.0 equiv) dropwise. A white precipitate may form. Stir for 20 mins.

  • Cyclopropanation: Add the substrate dissolved in minimal DCM dropwise to the carbenoid solution.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Quench: Cool to 0°C. Quench very slowly with saturated NH₄Cl solution. Caution: Gas evolution.

  • Workup: Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

  • Purification: Flash chromatography (usually non-polar, 100% Hexanes to 5% EtOAc).

Validation Point: ¹H NMR will reveal characteristic high-field cyclopropane protons (


 0.5–1.2 ppm).
Protocol 3: Oxidative Cleavage & Reductive Amination

Objective: To generate a library of amine analogs for solubility and pKa tuning. Mechanism: Ozonolysis cleaves the alkene to the 4-isochromanone. This ketone is then reacted with various primary/secondary amines.

Part A: Ozonolysis (Alkene


 Ketone) 
  • Dissolve substrate in DCM/MeOH (4:1) at -78°C.

  • Bubble Ozone (O₃) until the solution turns faint blue.

  • Purge with Oxygen (O₂) to remove excess ozone.

  • Add Dimethyl sulfide (DMS, 5.0 equiv) and warm to RT.

  • Concentrate to obtain crude 4-isochromanone-7-CF₃.

Part B: Reductive Amination (Ketone


 Amine) 
  • Imine Formation: Dissolve crude ketone (1.0 equiv) and Amine (R-NH₂, 1.2 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv) if using basic amines. Stir 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv). Stir overnight at RT.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: HPLC or amine-functionalized silica gel.

Data Summary & Expected Properties

Analog ClassReactionKey Property ChangeTarget SAR Utility
Parent N/AHigh Lipophilicity, PlanarBaseline Potency
4-Hydroxymethyl Hydroboration+ H-Bond Donor,

Fsp³
Potency/Selectivity
Spiro-Cyclopropyl Simmons-Smith

Rigidity, Metabolic Stability
Half-life Extension
4-Amino Reductive Amination

Solubility,

LogD
ADME Optimization

Quality Control & Self-Validation

To ensure data integrity, every synthesized analog must pass the following QC gates:

  • Purity Check: LC-MS purity >95% (UV 254 nm). The CF₃ group provides a distinctive mass signature.

  • Structural Verification:

    • ¹H NMR: Confirm loss of alkene protons.

    • ¹⁹F NMR: Verify integrity of the 7-CF₃ group (typically singlet around -62 ppm).

  • Stereochemical Assignment: For the hydroboration product, NOESY experiments are required to assign the relative stereochemistry (cis/trans relative to C1).

References

  • Isochroman Scaffold in Medicinal Chemistry

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Hydroboration Stereoselectivity

    • Brown, H. C., & Zweifel, G. (1961). Hydroboration.[3][4][5][8][9] IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link

  • Simmons-Smith Cyclopropanation

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link

  • Trifluoromethyl Group Properties

    • Hagenaars, A. C., et al. (2018). Physicochemical Properties of Fluorinated Derivatives. Journal of Fluorine Chemistry, 216, 11-20. Link

Sources

High-Throughput Screening (HTS) Assays for SARS-CoV-2 Main Protease (Mpro) Inhibitors Utilizing the 4-Methylene-7-(trifluoromethyl)isochromane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The ongoing evolution of coronaviruses necessitates the continuous development of robust, broad-spectrum antiviral therapeutics. The SARS-CoV-2 main protease (Mpro, or 3CLpro) remains a highly validated target due to its indispensable role in processing viral polyproteins (pp1a and pp1ab) into functional non-structural proteins[1].

Recently, cyclic diones have emerged as a potent class of Mpro inhibitors. Specifically, derivatives synthesized from the 4-methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) scaffold have demonstrated exceptional promise[2]. Oxidative cleavage of the exocyclic methylene group on this scaffold yields 7-(trifluoromethyl)isochromane-1,3-dione, a reactive warhead that interacts with the catalytic Cys145 of Mpro[3],[4]. The incorporation of the trifluoromethyl (-CF3) group is a deliberate medicinal chemistry choice: it enhances metabolic stability, increases lipophilicity, and optimally fills the hydrophobic S2/S4 sub-pockets of the Mpro active site[5].

This application note details a self-validating High-Throughput Screening (HTS) cascade designed to evaluate libraries of isochromane derivatives. It combines a primary kinetic Fluorescence Resonance Energy Transfer (FRET) assay with an orthogonal Surface Plasmon Resonance (SPR) binding protocol to ensure high-fidelity hit identification.

MOA rna Viral RNA poly Polyproteins (pp1a/pp1ab) rna->poly Translation mpro Active Mpro (Homodimer) poly->mpro Auto-cleavage nsp Non-Structural Proteins (Viral Replication) mpro->nsp Substrate Cleavage drug Isochromane-1,3-dione Inhibitor drug->mpro Cys145 Blockade

Mechanism of SARS-CoV-2 Mpro inhibition by isochromane-1,3-dione derivatives.

Assay Design & Causality

A successful HTS campaign requires minimizing false positives (e.g., Pan-Assay Interference Compounds or PAINS) while capturing true structure-activity relationships (SAR).

  • Primary FRET Assay: We utilize a 5-carboxyfluorescein (FAM)-DABCYL labeled peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-FAM)[6]. Causality: FAM-based substrates offer superior signal-to-background ratios and are less susceptible to autofluorescence interference from small molecules compared to traditional EDANS/DABCYL pairs[7]. The inclusion of 0.01% Triton X-100 in the buffer is mandatory to prevent colloidal aggregation of the lipophilic isochromane derivatives, which is a primary driver of false-positive enzymatic inhibition.

  • Orthogonal SPR Validation: Enzymatic assays cannot confirm direct target engagement. SPR is employed downstream to measure the association (

    
    ) and dissociation (
    
    
    
    ) rates[8]. Causality: Because cyclic diones often act as reversible covalent inhibitors, SPR allows us to distinguish between true reversible binders and non-specific irreversible alkylators that would cause toxicity in vivo.

Workflow scaffold 4-Methylene-7-(trifluoromethyl) isochromane Scaffold oxidation Library Synthesis (Yields 1,3-dione warheads) scaffold->oxidation fret Primary HTS (FRET Mpro Assay) oxidation->fret triage Hit Triage (PAINS Filtering) fret->triage spr Orthogonal Validation (SPR Binding Kinetics) triage->spr

Workflow for HTS and validation of isochromane-derived Mpro inhibitors.

Detailed Experimental Protocols

Protocol A: FRET-Based HTS for Mpro Inhibition

Reagents & Materials:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in E. coli, >95% purity)[9].

  • Substrate: Dabcyl-KTSAVLQSGFRKME-FAM (Km ≈ 15 µM).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

  • Plates: 384-well black, flat-bottom microplates (e.g., Corning 3575).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh daily. Crucial: DTT must be added fresh to maintain the catalytic Cys145 in a reduced state.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the isochromane derivative library (in 100% DMSO) into the 384-well plates. Final DMSO concentration must not exceed 1% to prevent enzyme denaturation[6].

  • Enzyme Addition: Dilute Mpro in assay buffer to a working concentration of 40 nM. Dispense 10 µL of the enzyme solution into each well (Final assay concentration: 20 nM).

  • Pre-incubation: Incubate the plates at room temperature (25°C) for 30 minutes. Causality: This step is vital for isochromane-1,3-diones, as reversible covalent inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached prior to substrate competition[1].

  • Substrate Addition: Dilute the FAM-DABCYL substrate to 40 µM in assay buffer. Add 10 µL to each well to initiate the reaction (Final concentration: 20 µM).

  • Kinetic Read: Immediately transfer the plate to a microplate reader (e.g., PHERAstar FSX). Monitor fluorescence continuously for 30 minutes at Ex = 485 nm / Em = 530 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Normalize data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to calculate 
    
    
    
    values.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Reagents & Materials:

  • Instrument: Biacore 8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute Mpro to 10 µg/mL in 10 mM Sodium Acetate (pH 5.5). Inject over the activated surface until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the hit isochromane compounds (0.1 µM to 10 µM) in running buffer. Causality: Strict DMSO matching (exactly 1.00%) between the running buffer and analyte samples is critical to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase)[8].

  • Regeneration: If the isochromane-1,3-dione exhibits covalent characteristics and does not fully dissociate, utilize a mild regeneration pulse of 10 mM Glycine-HCl (pH 2.5) for 15 seconds.

  • Analysis: Fit the sensorgrams using a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Data Presentation & Interpretation

Below is a representative data summary table demonstrating the expected profile of compounds derived from the 4-methylene-7-(trifluoromethyl)isochromane scaffold following the HTS cascade.

Compound IDScaffold ModificationFRET

(µM)
SPR

(µM)
Ligand Efficiency (LE)Status
Scaffold-01 4-Methylene-7-(CF3)isochromane (Precursor)>100N/AN/AInactive
Int-C1 7-(CF3)isochromane-1,3-dione0.85 ± 0.121.10 ± 0.050.38Validated Hit
Deriv-A 4-Methyl-7-(CF3)isochromane-1,3-dione0.42 ± 0.080.65 ± 0.030.41Lead
Deriv-B 7-(CF3)isochromane (Reduced Dione)>50>50<0.20Inactive

Table 1: Quantitative summary of HTS metrics. The transition from the methylene precursor to the 1,3-dione (Int-C1) is required to establish potent Mpro inhibition, validating the dione as the active pharmacophore.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Handling of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0)[1]. This rigidified, fluorinated oxygen-heterocycle is a highly valued structural motif in modern drug discovery, frequently utilized as a core intermediate in the development of advanced therapeutics, including PRMT5 inhibitors[2] and Ketohexokinase (KHK) inhibitors[3].

Due to the unique electronic properties of the trifluoromethyl group and the thermodynamic instability of the exocyclic double bond, synthesizing this compound presents specific challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, isomerically pure synthesis.

Quantitative Reaction Metrics: Olefination Strategies

The most reliable route to the 4-methyleneisochromane core is the olefination of the corresponding 7-(trifluoromethyl)isochroman-4-one precursor. However, the choice of reagent dictates the success of the reaction. Below is a quantitative comparison of standard olefination methods:

Olefination MethodReagent SystemReaction TempEnolization RiskIsomerization RiskTypical Yield
Standard Wittig Ph₃P=CH₂ / KOtBu-78 °C to RTHigh (>40%) Moderate35 - 45%
Salt-Free Wittig Ph₃P=CH₂ / NaHMDS-78 °C to RTModerate (~20%)Moderate50 - 60%
Tebbe Olefination Cp₂TiCH₂ClAl(CH₃)₂-40 °C to RTNone Low75 - 82%
Petasis Olefination Cp₂TiMe₂80 °CNone Low85 - 92%

Mechanistic Workflows

To understand why traditional Wittig reactions fail, we must examine the reaction pathways. The


-protons of the isochroman-4-one are highly acidic due to the adjacent carbonyl and the inductive electron-withdrawing effect of the ring oxygen. Basic ylides act as bases rather than nucleophiles, leading to dead-end enolates.

Pathway cluster_wittig Basic Olefination cluster_titanium Non-Basic Olefination Ketone 7-(Trifluoromethyl) isochroman-4-one Wittig Wittig Reagent (Ph3P=CH2, Base) Ketone->Wittig Petasis Petasis Reagent (Cp2TiMe2, 80°C) Ketone->Petasis Enolate Enolate Formation (Side Reaction) Wittig->Enolate Deprotonation (Low Yield) Target 4-Methylene-7-(trifluoromethyl) isochromane Wittig->Target Olefination Petasis->Target Titanium Carbene (High Yield)

Fig 1. Mechanistic divergence in the olefination of 7-(trifluoromethyl)isochroman-4-one.

Validated Experimental Methodologies

Protocol A: Petasis Olefination (Recommended for High Yield)

Causality: The Petasis reagent (dimethyltitanocene) is completely non-basic. It requires thermal activation to form an active titanium carbene, which undergoes a [2+2] cycloaddition with the ketone. This completely bypasses the enolization pathway, preserving the starting material for productive olefination.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 7-(trifluoromethyl)isochroman-4-one (10.0 mmol, 2.16 g) and anhydrous toluene (50 mL).

  • Reagent Addition: Add a solution of Petasis reagent (dimethyltitanocene, 5 wt% in toluene, 12.0 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C in the dark for 12 hours.

    • Self-Validation Check: The successful formation of the active titanium carbene is visually confirmed by a distinct color shift from bright orange to deep brick-red upon heating.

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly add petroleum ether (100 mL) while stirring vigorously.

    • Self-Validation Check: The quantitative precipitation of titanium oxide byproducts is confirmed by the formation of a dense, bright yellow solid, leaving a nearly colorless supernatant.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing the cake with petroleum ether (2 x 30 mL).

  • Buffered Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (100% hexanes) using silica gel strictly pre-treated with 1% v/v triethylamine (Et₃N).

    • Causality: Et₃N neutralizes the acidic silanol groups on the silica gel. Omitting this step will catalyze the isomerization of the exocyclic double bond to the endocyclic position (see Troubleshooting Q1).

Troubleshooting & FAQs

Isomerization Exo 4-Methylene-7-(CF3) isochromane (Kinetic Product) Acid Acidic Silica Gel or H+ Workup Exo->Acid Endo 4-Methyl-7-(CF3) -1H-isochromene (Thermodynamic Product) Acid->Endo Isomerization

Fig 2. Acid-catalyzed thermodynamic isomerization of the exocyclic double bond.

Q1: Why am I isolating 4-methyl-7-(trifluoromethyl)-1H-isochromene instead of the desired exocyclic 4-methylene product?

A: You are observing a classic thermodynamic isomerization. The exocyclic double bond of 4-methyleneisochromane is the kinetic product of the olefination. However, it is thermodynamically unstable relative to the endocyclic isomer (4-methylisochromene), which benefits from extended


-conjugation with the adjacent trifluoromethyl-substituted benzene ring.
  • Resolution: This isomerization is highly sensitive to trace acids. Standard silica gel has a pH of ~4.5–5.0, which is acidic enough to catalyze the double bond migration during column chromatography. You must either switch to neutral alumina for your purification or pre-treat your silica gel with 1-2% triethylamine (Et₃N) to buffer the acidic sites. Furthermore, avoid any strong acids (like HCl) during your aqueous workup.

Q2: My Wittig reaction yields are consistently below 40%, and I recover a lot of unreacted starting material. How can I force the reaction to completion?

A: You cannot easily "force" this specific Wittig reaction. The starting material, 7-(trifluoromethyl)isochroman-4-one, is highly prone to enolization. When you introduce a basic Wittig ylide (e.g., Ph₃P=CH₂ generated via KOtBu), the ylide acts as a base, deprotonating the C3


-protons to form an unreactive enolate. Upon aqueous workup, the enolate simply reprotonates back to your starting material.
  • Resolution: Abandon the basic Wittig route. Switch to the Petasis Protocol detailed in Section 3, or utilize the Tebbe reagent. Both rely on non-basic titanium carbenes that exclusively undergo nucleophilic addition to the carbonyl, boosting yields to >85%.

Q3: During the synthesis of the precursor 7-(trifluoromethyl)isochroman-4-one via acid-catalyzed cyclization, I am seeing defluorination and degradation. Is the CF₃ group unstable?

A: While the trifluoromethyl group is generally robust, the harsh Lewis acids (such as AlCl₃) often used in standard Friedel-Crafts or oxa-Pictet-Spengler type cyclizations can activate the C-F bonds. This leads to partial hydrolysis to a carboxylic acid or cross-halogenation (forming -CCl₃) if chloride ions are present.

  • Resolution: Substitute harsh Lewis acids with milder alternatives. Boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like methanesulfonic acid (MsOH) under strictly anhydrous conditions will successfully mediate the cyclization without degrading the CF₃ moiety.

References

1.[3] WO2022212194A1 - Khk inhibitors - Google Patents. Available at: 2.[2] WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents. Available at: 3.[1] Isochromane | Sigma-Aldrich. Available at:

Sources

Troubleshooting guide for reactions involving 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylene-7-(trifluoromethyl)isochromane

Welcome to the IsoChrom Tech Hub. Subject: Troubleshooting & Optimization Guide for Series 7-CF3 Isochromans Ticket ID: ISO-7CF3-GUIDE-2024 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

4-Methylene-7-(trifluoromethyl)isochromane is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for indoles or as a rigid core for nuclear receptor modulators. However, the coexistence of an electron-withdrawing trifluoromethyl (


) group and a reactive exocyclic enol ether (the methylene group) creates a "push-pull" tension that complicates synthesis and handling.

This guide addresses the three most common failure modes reported by our user base: Synthesis Stalling , Spontaneous Isomerization , and Regioselectivity Drift .

Module 1: Synthesis Troubleshooting (The "Deactivation" Trap)

User Issue: "I am attempting the Prins cyclization to form the isochroman core, but the reaction stalls at the intermediate acetal or gives low yields. I am using standard


 conditions."

Diagnosis: The 7-trifluoromethyl group is a strong electron-withdrawing group (EWG). In a standard Prins or Oxa-Pictet-Spengler cyclization, the final step involves an electrophilic aromatic substitution (Friedel-Crafts type closure) where the aromatic ring attacks the oxocarbenium ion. The


 group significantly reduces the nucleophilicity of the aromatic ring, making standard Lewis acids like Indium(III) chloride (

) insufficient to overcome the activation energy barrier.

Corrective Protocol: You must upgrade to a "Superacidic" Lewis Acid system while managing the risk of polymerizing the exocyclic alkene.

Recommended Workflow:

  • Switch Catalyst: Replace

    
     with Iron(II) Triflate [
    
    
    
    ]
    or Bismuth(III) Triflate [
    
    
    ]
    . These generate transient superacid species (TfOH) in situ that are potent enough to close the deactivated ring.
  • Solvent Change: Avoid ethers (which coordinate and dampen the Lewis Acid). Use Nitromethane (

    
    )  or Dichloromethane (DCM) .
    
  • Temperature Modulation: Run the reaction at

    
     initially. Only warm to Room Temperature (RT) if TLC shows the acetal intermediate persists after 2 hours.
    

Data: Catalyst Performance for Deactivated Rings

CatalystLoading (mol%)Yield (7-CF3)Side ProductsVerdict

20%<15%Acyclic AcetalIneffective for CF3-substituted rings.

1 equiv45%PolymerizationToo Aggressive ; degrades the methylene.

5% 82% <5% IsomerOptimal Balance of acidity and mildness.

10%60%Endo-isomerEffective, but promotes double bond migration.

Visualization: Synthesis Decision Tree

SynthesisFlow Start Start: Prins Cyclization (Homoallylic Alcohol + Aldehyde) CheckSub Check Substituent on Ring Start->CheckSub ElectronRich Electron Donating (e.g., -OMe) Ring is Nucleophilic CheckSub->ElectronRich ElectronPoor Electron Withdrawing (e.g., -CF3) Ring is Deactivated CheckSub->ElectronPoor StdCond Standard Condition: InCl3 (10 mol%), DCM, RT ElectronRich->StdCond AggressiveCond Enhanced Condition: Fe(OTf)2 (5 mol%), MeNO2, 0°C ElectronPoor->AggressiveCond Result1 High Yield (Isochroman Formed) StdCond->Result1 Result2 Stalled Reaction (Acetal Accumulation) StdCond->Result2 If used on CF3 analog AggressiveCond->Result1 caption Figure 1: Catalyst selection logic based on aromatic ring electronics.

Module 2: Stability & Storage (The "Migration" Crisis)

User Issue: "My product was pure by NMR immediately after the column, but after storing it in the freezer for a week, the spectrum shows a new methyl doublet and the disappearance of the exocyclic alkene signals."

Diagnosis: You are witnessing Acid-Catalyzed Isomerization . The exocyclic methylene (4-methylene) is thermodynamically less stable than the endocyclic isomer (4-methyl-3-isochromene). Even trace acidity from:

  • Residual silica gel acidity.

  • Chloroform (

    
    ) acidity (which forms HCl over time).
    
  • Glassware surface acidity. ...is sufficient to drive the double bond into the ring to conjugate with the aromatic system.

Corrective Protocol: The 7-CF3 group exacerbates this by pulling electron density, making the benzylic position (C4) highly susceptible to protonation if any electron density is donated from the ether oxygen.

The "Base-Buffer" Storage Protocol:

  • Workup: Always wash the organic layer with saturated

    
    twice before drying.
    
  • Purification: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in hexanes. This neutralizes the acidic sites on the silica.
    
  • NMR Analysis: Never use pure

    
    . Filter your deuterated solvent through basic alumina or add a spatula tip of 
    
    
    
    to the NMR tube.
  • Storage: Store the compound as a solid or in benzene-

    
     (non-acidic). If storing in solution, add a few strands of activated polyvinylpyridine (PVP) resin as an acid scavenger.
    

Visualization: The Isomerization Trap

Isomerization cluster_prevention Prevention Strategy Exo Exo-Methylene (Kinetic Product) Useful Scaffold Carbocation Tertiary Carbocation Intermediate Exo->Carbocation Protonation at C=C Proton H+ (Trace Acid) Proton->Carbocation Endo Endo-Olefin (Thermodynamic Product) 'Dead' Compound Carbocation->Endo Elimination (-H+) Base Add Et3N / Basic Alumina Base->Proton Neutralizes caption Figure 2: Mechanism of acid-catalyzed isomerization and prevention strategy.

Module 3: Functionalization FAQs

Q: Can I perform a hydroboration-oxidation on the exocyclic double bond? A: Yes, but expect steric challenges. The isochroman ring is puckered. The 7-CF3 group exerts a remote electronic effect, but the regioselectivity is dominated by the ether oxygen. Standard


 often gives poor diastereoselectivity.
  • Recommendation: Use 9-BBN (9-Borabicyclo[3.3.1]nonane). The increased steric bulk of 9-BBN forces attack from the less hindered face (usually anti to the C1-substituent if present), improving diastereomeric ratios (dr) from ~2:1 to >10:1.

Q: Is the 7-CF3 group stable to dissolving metal reductions (Birch conditions)? A: No. While standard Birch conditions reduce aromatic rings, trifluoromethyl groups on aromatic rings can undergo defluorination or reductive cleavage under radical-anion conditions (


).
  • Alternative: If you need to reduce the alkene without touching the ring or the CF3, use catalytic hydrogenation (

    
    ) carefully monitored, or diimide reduction (
    
    
    
    , oxidant) which is chemoselective for the alkene.

References

  • Prins Cyclization Mechanisms & Catalysts: Yadav, J. S., et al. "Phosphomolybdic acid catalyzes efficiently the Prins cyclization of homoallylic alcohols with aldehydes in water."[1] Synthesis, 2008.[1][2]

  • Isochroman Synthesis via Oxa-Pictet-Spengler: Zhou, J., et al. "Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization."[2] University of Liverpool IT Services, 2018.

  • Isomerization of Exocyclic Enol Ethers: Hoveyda, A. H., et al. "Brønsted superacid-catalyzed Prins cyclization of unsaturated enol ether." Nature, 2010 (Cited in PMC context regarding Prins stereoselectivity).

  • Trifluoromethyl Group Reactivity: Ma, J.-A., & Cahard, D. "Update on Trifluoromethylation Strategies." Chem. Rev., 2008. (General grounding on CF3 electronic effects).

Sources

Technical Support Guide: Purification & Handling of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Instability

You are likely accessing this guide because you have observed a discrepancy between your crude NMR/TLC and your isolated yield. 4-Methylene-7-(trifluoromethyl)isochromane is a deceptive molecule. While the trifluoromethyl (CF₃) group at position 7 provides some metabolic stability and lipophilicity, the exocyclic methylene group at position 4 creates a specific vulnerability: Acid-Catalyzed Isomerization.

This compound is a cyclic styrene derivative . Under acidic conditions (including standard silica gel), it is thermodynamically driven to isomerize into the more stable, fully conjugated 4-methylisochromene (an internal vinyl ether).

This guide provides the protocols necessary to arrest this isomerization and separate the desired exocyclic alkene from its isomers and precursors.

Module 1: The Acid Trap (Stationary Phase Selection)

The Issue: Standard flash chromatography (silica gel 60, pH ~6.5–7.0) is sufficiently acidic to protonate the exocyclic double bond. This generates a benzylic carbocation which rapidly eliminates to form the thermodynamically favored endocyclic isomer.

Symptoms:

  • TLC: The spot for the product streaks or widens during elution.

  • NMR: Appearance of a vinyl proton signal (~6.5 ppm) and a methyl doublet (~2.0 ppm), indicating the migration of the double bond into the ring.

  • Yield: High mass recovery, but low purity of the desired exo-methylene product.

Troubleshooting Protocol: Silica Neutralization

You must buffer the stationary phase to a basic pH to prevent protonation of the styrene system.

ParameterStandard Protocol (Avoid)Buffered Protocol (Recommended)
Stationary Phase Silica Gel 60 (Untreated)Et₃N-Buffered Silica or Basic Alumina
Mobile Phase Hexanes/EtOAcHexanes/EtOAc + 1% Triethylamine (Et₃N)
Loading Method Dry load on SilicaLiquid Load (in buffered solvent) or Celite/Florisil load
Retention Time Variable (due to decomp)Stable
Step-by-Step: Preparing Neutralized Silica Columns
  • Slurry Preparation: Suspend the required amount of Silica Gel 60 in the mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% v/v Triethylamine (Et₃N) .

  • Equilibration: Pour the slurry into the column. Flush with at least 3 column volumes (CV) of the Et₃N-containing solvent.[1] This ensures the entire silica bed is deprotonated.

  • Sample Loading: Dissolve your crude oil in a minimum amount of the mobile phase (with Et₃N). Carefully apply to the sand bed. Do not use acid-washed sand.

  • Elution: Run the gradient maintaining 0.5% to 1% Et₃N throughout the run.

Expert Tip: If the compound remains unstable on neutralized silica, switch to Basic Alumina (Activity Grade III) . Alumina is naturally basic and avoids the silanol acidity entirely.

Module 2: The Isomer Separation (Argentation Chromatography)

The Issue: Even with neutralization, you may have trace amounts of the endo-isomer (4-methylisochromene) or unreacted alkyne precursor (from 6-endo-dig cyclization syntheses). These compounds often have identical Rf values to your product on standard phases due to similar lipophilicity driven by the CF₃ group.

The Solution: Silver Nitrate Impregnated Silica (Ag-Silica). Silver ions (


) form reversible 

-complexes with alkenes. The stability of this complex depends on the steric accessibility of the double bond.
  • Exocyclic Methylene: Highly accessible

    
     Stronger retention.
    
  • Endocyclic (Isochromene): Sterically hindered/conjugated

    
     Weaker retention.
    
  • Alkyne Precursor: Strongest retention.

Visualization: The Separation Logic

PurificationLogic Start Crude Mixture (Exo-Methylene + Endo-Isomer + Precursors) Decision1 Is the Exo/Endo ratio > 10:1? Start->Decision1 Standard Neutralized Silica Flash (See Module 1) Decision1->Standard Yes (Easy separation) AgSilica AgNO3-Impregnated Silica (Argentation) Decision1->AgSilica No (Co-elution) Mech Mechanism: Ag+ binds accessible exocyclic alkene stronger than internal conjugated alkene AgSilica->Mech

Caption: Decision tree for selecting the stationary phase based on crude purity. Argentation is required for isomer resolution.

Protocol: Preparation of 10% AgNO₃ Silica
  • Dissolution: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (MeCN).
    
  • Impregnation: Add 90 g of Silica Gel 60 to the solution. Stir vigorously for 10 minutes to create a slurry.

  • Drying: Remove the solvent on a rotary evaporator (shield from light using aluminum foil, as Ag salts are photo-sensitive). Dry until a free-flowing white/grey powder is obtained.

  • Activation: Dry in a vacuum oven at 60°C for 2 hours. Do not exceed 80°C or the silver will reduce to black silver oxide, deactivating the phase.

  • Usage: Pack the column in the dark (wrap in foil). Elute with Hexanes/Toluene gradients. Avoid alcohols or amines, as they can strip the silver ions.

Module 3: Post-Purification Handling (Volatility & Stability)

The Issue: The 4-methylene-7-(trifluoromethyl)isochromane molecule is moderately volatile. The CF₃ group increases vapor pressure relative to non-fluorinated analogs. Users often report "vanishing yields" after high-vacuum drying.

Handling FAQs:

Q: Can I leave the compound on the high-vacuum pump overnight? A: No. This compound can sublime. Remove solvents on a rotary evaporator at 25°C/20 mbar. For final drying, use a high vacuum line for a maximum of 15 minutes, or dry under a stream of Nitrogen gas.

Q: The oil turned yellow after 2 days in the fridge. Why? A: Polymerization. The styrenyl double bond is prone to radical polymerization, initiated by trace oxygen.

  • Fix: Store the neat oil with a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1% w/w) if storing for >1 week.

  • Storage: Store at -20°C under Argon.

Summary of Chemical Causality

To ensure you understand why these protocols work, refer to the mechanistic pathway below. The "Danger Zone" is the carbocation intermediate formed by acid.

Isomerization Exo 4-Methylene Isochromane (Target Product) Cation Benzylic Carbocation (Intermediate) Exo->Cation Protonation H_plus + H+ (Acidic Silica) Endo 4-Methyl Isochromene (Thermodynamic Sink) Cation->Endo - H+ (Isomerization)

Caption: Acid-catalyzed isomerization pathway. The target exocyclic alkene rearranges to the stable endocyclic isomer.

References

  • Isochromane Synthesis via Oxa-Pictet-Spengler

    • Guinchard, X., et al. "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science, 2013.[1]

  • Silver Nitrate Chromatography (Argentation)

    • Williams, C. M., & Mander, L. N.[2] "Chromatography with silver nitrate."[2][3][4][5] Tetrahedron, 2001, 57(3), 425-447.[2]

  • Purification of Acid-Sensitive Enol Ethers

    • BenchChem Technical Support.[4] "Purification of Enol Ethers." BenchChem Knowledge Base, 2025.

  • Stability of Trifluoromethyl Aromatics

    • Golubev, A. S., et al. "Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes."[6] INEOS OPEN, 2025.[6]

Sources

Stability issues of 4-Methylene-7-(trifluoromethyl)isochromane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Methylene-7-(trifluoromethyl)isochromane. The unique structural features of this molecule—namely the exocyclic methylene group (an enol ether analogue), the electron-withdrawing trifluoromethyl group, and the isochroman core—present specific challenges regarding its stability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential stability issues encountered during synthetic manipulations, formulation, or storage, particularly under acidic and basic conditions. The guidance herein is predicated on established principles of physical organic chemistry, as direct stability studies on this specific molecule are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of instability on the 4-Methylene-7-(trifluoromethyl)isochromane molecule?

A: The molecule possesses two primary sites susceptible to degradation:

  • The Exocyclic Methylene Group: This is the most significant liability. Structurally, this C=C double bond is part of an enol ether-like system, where the oxygen atom's lone pairs can donate electron density. Such systems are known to be highly susceptible to acid-catalyzed hydrolysis.[1]

  • The Isochroman Ring System: While generally stable, the ether linkage within the isochroman ring can be susceptible to cleavage under harsh acidic conditions, potentially catalyzed by strong Lewis acids. Additionally, the benzylic protons may be reactive under certain conditions.

Q2: How does the 7-(trifluoromethyl) group influence the molecule's stability?

A: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Its primary influence is through a strong negative inductive effect (-I), which deactivates the aromatic ring.[2] This can have several consequences:

  • Aromatic Ring Stability: It makes the aromatic ring less susceptible to electrophilic attack.

  • Modulation of Reactivity: By withdrawing electron density, it can influence the reactivity of the exocyclic double bond and the acidity of nearby protons, though this effect is transmitted through several bonds.

  • Metabolic Stability: The C-F bonds are very strong, making the -CF3 group itself highly resistant to metabolic degradation.[3]

Q3: What are the general best practices for handling and storing this compound?

A: Given the predicted sensitivity to acid, it is crucial to avoid acidic conditions during storage and workup.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from atmospheric moisture and acidic gases.

  • Solvent Selection: Use neutral, aprotic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) for dissolution and reactions whenever possible. Avoid protic solvents, especially if traces of acid are present.

  • pH Control: During aqueous workups, ensure the pH is maintained at neutral or slightly basic conditions (pH 7-8) to prevent inadvertent hydrolysis.

Troubleshooting Guide: Stability Issues Under Acidic Conditions

This guide addresses issues arising from the exposure of 4-Methylene-7-(trifluoromethyl)isochromane to acidic reagents or environments.

Issue: Rapid consumption of starting material with the appearance of a new, more polar spot on TLC/peak in HPLC following exposure to acid (e.g., during a deprotection step, chromatography on silica gel, or in an acidic reaction medium).

Probable Cause: Acid-Catalyzed Hydration of the Exocyclic Methylene Group

The exocyclic double bond, being part of an enol ether system, is highly prone to acid-catalyzed hydration. The reaction proceeds via a well-established mechanism involving protonation of the carbon atom to form a resonance-stabilized oxocarbenium ion intermediate.[1][4] This intermediate is then trapped by water (or another nucleophile) to yield a hemiacetal, which subsequently tautomerizes to the more stable ketone.[5]

Proposed Degradation Pathway (Acid-Catalyzed)

Acid_Catalyzed_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization Start 4-Methylene-7-(trifluoromethyl)isochromane Intermediate Resonance-Stabilized Oxocarbenium Ion Start->Intermediate H⁺ Hemiacetal Unstable Hemiacetal Intermediate->Hemiacetal H₂O Product 7-(Trifluoromethyl)isochroman-4-one (Degradation Product) Hemiacetal->Product -H⁺ Base_Catalyzed_Degradation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Start 4-Methylene-7-(trifluoromethyl)isochromane Intermediate Carbanionic Intermediate Start->Intermediate Nu⁻ (Strong Nucleophile) Product Nucleophile Adduct Product Intermediate->Product H⁺ source (e.g., workup)

Caption: Predicted base-catalyzed nucleophilic addition.

Recommended Troubleshooting and Verification Protocol

A forced degradation study under basic conditions will help assess this potential liability.

1. Experimental Protocol: Basic Stress Testing

  • Objective: To evaluate the stability of the compound in a basic solution.

  • Materials:

    • Same as for acidic testing, but replace 0.1 M HCl with 0.1 M NaOH.

    • Use 0.1 M HCl for neutralization.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile.

    • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control Sample: Use the neutral control from the acidic stress test.

    • Incubation: Keep both vials at room temperature and an elevated temperature (e.g., 60°C) in parallel, as base-catalyzed degradation may be slower.

    • Time-Point Analysis: At t = 0, 1, 4, 8, and 24 hours, withdraw a 100 µL aliquot.

    • Quenching: Immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Analysis: Analyze by HPLC-UV and LC-MS.

2. Data Interpretation

  • HPLC-UV Analysis: Monitor the peak area of the parent compound. Significant degradation is less likely than under acidic conditions, but any decrease should be noted. Look for new, likely less polar, peaks if a nucleophilic addition from a solvent fragment or other species occurs.

  • LC-MS Analysis: Analyze any new peaks to determine their mass. If degradation occurs via hydrolysis (less likely but possible at high temp/pH), you would see the same m/z 233 peak as in the acid study. If a different reaction occurs, the mass will depend on the nucleophile that has added.

Analytical Method Development: Starting Point

For researchers needing to develop a stability-indicating HPLC method, the following provides a robust starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar nature of the compound suggests a C18 stationary phase will provide good retention. [6][7]
Mobile Phase A Water (HPLC Grade)Standard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile often provides better peak shape and lower backpressure than methanol. [8]
Elution Mode GradientStart with a gradient to resolve the parent compound from potential polar and non-polar impurities. A good starting point is 50% B to 95% B over 20 minutes. [9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring should provide strong absorbance at this common wavelength. A full UV scan (200-400 nm) should be run to determine the optimal wavelength.
Column Temp. 30 °CProvides stable and reproducible retention times.

References

  • ResearchGate. (n.d.). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Simpliance. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop. [Link]

  • Chemistry LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration. [Link]

  • RSC Publishing. (2022). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. [Link]

  • Al-Kimia. (2025). Reactions of enol ethers Hydrolysis of enol ethers. [Link]

  • Chemistry Steps. (2025). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of isochroman-3-ylacetates and isochromane-γ-lactones through rearrangement of aryldioxolanylacetates. [Link]

Sources

Preventing polymerization of the methylene group in 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Archive From: Senior Application Scientist, Chemical Stability Division Subject: Troubleshooting Guide: Stabilization of 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0)

Technical Support Center: Stability & Handling Guide

Product: 4-Methylene-7-(trifluoromethyl)isochromane Primary Hazard: Spontaneous Polymerization of the Exocyclic Methylene Group Criticality: High (Irreversible Product Loss)

The Core Issue: Why Does It Polymerize?

Users often report "gelling" or the formation of a white, insoluble solid during concentration or storage. This is not a purity issue but a reactivity feature.

The Mechanism: The molecule contains an exocyclic methylene group at the C4 position. Structurally, this is a styrene derivative . Despite the electron-withdrawing trifluoromethyl (


) group at C7, the C4-methylene bond remains electron-rich enough to undergo two primary degradation pathways:
  • Radical Polymerization (Primary Risk): Initiated by heat, light, or trace peroxides. The "styrenyl" double bond forms a benzylic radical which propagates a chain reaction.[1]

  • Cationic Polymerization (Secondary Risk): Initiated by trace acids. The protonation of the methylene group yields a tertiary benzylic carbocation, which is highly stabilized by the aromatic ring, triggering rapid chain growth.

Visualizing the Threat

PolymerizationPathways Monomer 4-Methylene-7-(trifluoromethyl) isochromane Initiator_R Trigger: Heat / UV / O2 Monomer->Initiator_R Initiator_C Trigger: Trace Acid (H+) Monomer->Initiator_C Radical Benzylic Radical (Propagation) Initiator_R->Radical Homolysis Cation Benzylic Carbocation (Rapid Gelation) Initiator_C->Cation Protonation Polymer Insoluble Polymer (Irreversible Loss) Radical->Polymer Chain Growth Cation->Polymer Chain Growth

Figure 1: Dual-pathway polymerization mechanism. Note that acid-catalyzed cationic polymerization is often faster than radical pathways for electron-rich styrenes.

Storage & Handling Protocols

Standard Operating Procedure (SOP-STAB-04)

ParameterSpecificationReason
Temperature -20°C (Preferred) or 2-8°CReduces thermal energy required for radical initiation.
Inhibitor BHT (0.1%) or TBC (10-50 ppm) Scavenges free radicals before chain propagation begins.
Atmosphere Argon/Nitrogen (if using BHT)Oxygen promotes peroxide formation (initiators). Note: If using TBC, trace oxygen is required for the inhibitor to function.
Container Amber Glass Blocks UV light, a potent radical initiator.
Solvent Non-acidic (e.g., Toluene, THF)Avoids cationic initiation. Never store in chloroform (forms HCl over time).

Critical Decision Tree for Inhibitor Selection:

InhibitorSelection Start Select Inhibitor Strategy Duration Storage Duration? Start->Duration Short Short Term (<1 week) Duration->Short Synthesis Intermediate Long Long Term (>1 week) Duration->Long Stockpile Cold Store -20°C, Dark, No Additive Short->Cold Env Can you exclude O2? Long->Env BHT Use BHT (Butylated hydroxytoluene) Requires Inert Gas (Ar/N2) Env->BHT Yes (Strictly Inert) TBC Use TBC (4-tert-butylcatechol) Requires Trace Air Env->TBC No (Aerobic Storage)

Figure 2: Decision matrix for selecting the appropriate stabilizer based on storage conditions.

Troubleshooting Guide: Common Scenarios

Scenario A: "My product turned into a gel during rotary evaporation."

Diagnosis: Concentration increases monomer proximity, accelerating polymerization. The heat from the water bath initiated the reaction. Corrective Action:

  • Lower Bath Temperature: Never exceed 30°C.

  • Add Inhibitor Early: Add 200 ppm BHT before starting evaporation.

  • Vacuum Control: Do not distill to dryness. Leave a small amount of solvent if possible, or use a stream of nitrogen for the final drying step.

Scenario B: "The material solidified after silica gel chromatography."

Diagnosis: Silica gel is slightly acidic (


). This acidity catalyzed cationic polymerization  on the column or in the collection flasks.
Corrective Action: 
  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Mobile Phase Modifier: Add 0.5% Et3N to your eluent system to maintain basicity.

  • Speed: Run the column quickly; do not let the compound sit on silica.

Scenario C: "I see new spots on TLC appearing at the baseline."

Diagnosis: Formation of oligomers (dimers/trimers). Corrective Action:

  • Filter: If the polymer is insoluble, filter through a 0.45µm PTFE filter.

  • Repurify: If soluble oligomers are present, perform a rapid filtration through a short plug of basic alumina (not silica) to remove higher molecular weight species.

Protocol: Removal of Inhibitor (Prior to Next Step)

If the next reaction step is sensitive to BHT or TBC (e.g., certain catalytic cycles), you must remove the inhibitor immediately before use.

Method: Basic Alumina Filtration

  • Prepare: Pack a small glass pipette or fritted funnel with Basic Alumina (Activity Grade I).

  • Dissolve: Dissolve the stored isochromane in a non-polar solvent (e.g., Hexanes or Toluene).

  • Elute: Pass the solution through the alumina plug.

    • Mechanism:[1][2][3][4][5] TBC and BHT are phenols (acidic protons). They will bind to the basic alumina, while the neutral isochromane passes through.

  • Concentrate: Evaporate solvent immediately and use the monomer within 1 hour .

Frequently Asked Questions (FAQ)

Q: Can I store this compound in Chloroform (


)? 
A: No.  Chloroform slowly decomposes to form phosgene and HCl, especially under light. The trace HCl will instantly trigger cationic polymerization of the methylene group. Use 

(Benzene-d6) or neutralize the

with solid

or silver foil before use.

Q: Does the


 group stabilize the molecule? 
A:  Marginally. The trifluoromethyl group is electron-withdrawing, which slightly destabilizes the carbocation intermediate required for cationic polymerization. However, it does not  prevent radical polymerization and is insufficient to protect the molecule at room temperature without inhibitors.

Q: What is the maximum shelf life? A: With 100 ppm BHT at -20°C under Argon: 6-12 months . Without inhibitor at Room Temp: <24 hours .

References

  • Styrene Polymeriz

    • Title: Inhibition of Free Radical Polymeriz
    • Source: National Institutes of Health (PMC) / Vertex AI Search.
    • Relevance: Establishes the fundamental radical mechanism for vinyl aromatic compounds and the efficacy of phenolic inhibitors like TBC/BHT.
  • General Reactivity of Isochromans

    • Title: Synthesis of functionalised isochromans: epoxides as aldehyde surrogates.

    • Source: Chemical Science (RSC Publishing).
    • Relevance: Highlights the acid-sensitivity of the isochromane ring system and methods for stabilizing intermedi
  • Active Methylene Reactivity & Stabiliz

    • Title: Reactions of 3-Formylchromone with Active Methylene Compounds.[6]

    • Source: PMC / NIH.
    • Relevance: Provides context on the reactivity of methylene groups in chromane/isochromane scaffolds and condensation pathways that lead to oligomeriz
  • Commercial Handling D

    • Title: 4-methylene-7-(trifluoromethyl)isochromane Product Page.

    • Source: Sigma-Aldrich.
    • Relevance: Confirms commercial availability and standard "Refrigerated Storage" requirements, validating the temper

Sources

Analytical methods for detecting impurities in 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Strategy for 4-Methylene-7-(trifluoromethyl)isochromane

Executive Summary

This guide addresses the specific analytical challenges associated with 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0). Unlike standard stable heterocycles, this molecule possesses two distinct vulnerabilities that complicate impurity profiling:

  • The Exocyclic Methylene Group (C4): High reactivity and susceptibility to isomerization (migration of the double bond into the ring to form the thermodynamically more stable endo-isochromene).

  • The Benzylic Ether Position (C1): Susceptibility to oxidative degradation into lactones (isochromanones).

The following protocols prioritize sample integrity to ensure that the impurities you detect are real process byproducts, not artifacts generated during analysis.

Part 1: Impurity Profiling & Origins

Before troubleshooting, you must categorize potential impurities to select the correct detector.

Impurity TypeLikely Structure/IdentityOriginDetection Strategy
Isomer (Critical) 4-Methyl-7-(trifluoromethyl)-1H-isochromeneDegradation/Process: Acid-catalyzed migration of the exocyclic double bond.1H NMR (Vinyl proton shift) or GC-MS (distinct retention time).
Oxidation Product 7-(Trifluoromethyl)isochroman-1-oneDegradation: Benzylic oxidation at C1 (often due to air exposure in solution).HPLC-UV (Shift in

due to carbonyl conjugation).
Precursor 2-(Trifluoromethyl)phenylacetic acid deriv.Process: Unreacted starting material.LC-MS (ESI- mode usually preferred for acids).
Solvent THF, DichloromethaneProcess: Reaction solvent carryover.GC-HS (Headspace).[1]

Part 2: Recommended Analytical Method (HPLC-UV/MS)

Warning: Do not use high concentrations of Trifluoroacetic Acid (TFA) in the mobile phase. Strong acids can induce on-column isomerization of the exocyclic double bond. Use Formic Acid or a Phosphate Buffer.

Instrument Parameters
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 25°C (Keep low to prevent thermal isomerization).

  • Detection: UV @ 254 nm (Aromatic core) and 210 nm (Universal).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% A (Water/FA)% B (ACN)Comment
0.09010Equilibration
2.09010Isocratic hold for polar impurities
15.01090Linear gradient
20.01090Wash lipophilic CF3 dimers
20.19010Re-equilibration

Part 3: Troubleshooting & FAQs

Issue 1: "I see a splitting peak or a 'shoulder' on my main compound peak."

Diagnosis: This is likely the endo-isomer (4-methyl-7-(trifluoromethyl)-1H-isochromene).

  • Cause: The exocyclic double bond has migrated into the ring. This often happens if the sample is dissolved in an acidic diluent or left in light/heat for too long.

  • Solution:

    • Check Diluent: Ensure your sample diluent is neutral (e.g., pure ACN or Methanol). Avoid acidified diluents.

    • Temperature: Lower the column temperature to 20°C.

    • Verification: Run a 1H NMR . The exocyclic methylene protons appear as two singlets/doublets around

      
       5.0–5.5 ppm. The endo-methyl group will appear as a singlet around 
      
      
      
      2.0 ppm, and the vinyl proton around
      
      
      6.0–6.5 ppm.
Issue 2: "My recovery is low, and a new peak appears at RRT ~0.8."

Diagnosis: Hydrolysis or Oxidation at the C1 position.

  • Cause: Isochromanes are cyclic ethers. While relatively stable, the 7-CF3 group is electron-withdrawing, which can destabilize the benzylic position slightly. If water is present in the sample solvent for days, hydrolysis can occur.

  • Solution:

    • Fresh Prep: Prepare samples immediately before injection.

    • Water Content: Use HPLC-grade solvents with low water content.

    • Inert Gas: Purge the autosampler vials with Nitrogen/Argon if the samples sit for >4 hours.

Issue 3: "Baseline noise is high in MS detection."

Diagnosis: Fluorine clustering or Ion Suppression.

  • Cause: Trifluoromethylated compounds often fly poorly in ESI+ unless they have a basic nitrogen. They may fly better in ESI- (if acidic) or APPI (Atmospheric Pressure Photoionization).

  • Solution:

    • Switch Mode: Try APCI (Atmospheric Pressure Chemical Ionization) or APPI . These are better for neutral, non-polar molecules like isochromanes.

    • Adducts: Look for

      
       or 
      
      
      
      adducts in ESI+, rather than
      
      
      .

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision tree for characterizing impurities in this specific fluorinated scaffold.

G Sample Crude Sample 4-Methylene-7-(CF3)isochromane Screen Initial Screen: HPLC-UV (254nm) + ESI-MS Sample->Screen Decision Impurities Detected? Screen->Decision Volatile Volatile/Non-Polar? (Late Eluting) Decision->Volatile Yes Polar Polar/Acidic? (Early Eluting) Decision->Polar Yes Report Final Impurity Profile Decision->Report No (Pure) GCMS GC-MS Analysis (Check for Isomers/Solvents) Volatile->GCMS LCMS LC-MS (ESI-) (Check for Acids/Precursors) Polar->LCMS IsomerCheck Isomer Verification (Exo vs Endo) GCMS->IsomerCheck LCMS->Report NMR 1H / 19F NMR (Definitive Structure) IsomerCheck->NMR Ambiguous IsomerCheck->Report Confirmed NMR->Report

Caption: Integrated analytical workflow for distinguishing process impurities from degradation isomers in fluorinated isochromanes.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[3] ICH Guidelines.[1][4][5] [Link]

  • Markovic, D. et al. "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science, 2022.[6] [Link]

  • Golubev, A.S. et al. "Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes."[7] INEOS OPEN, 2025.[7] (Analogous chemistry for trifluoromethylated chromene systems). [Link][7]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Scalability issues in the production of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the scalability challenges associated with 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0).

This compound is a critical intermediate in medicinal chemistry, particularly as a scaffold for PRMT5 inhibitors and other bioactive molecules where the exocyclic methylene serves as a handle for spirocyclization or functionalization, and the trifluoromethyl group modulates metabolic stability.

Part 1: Production Workflow & Critical Failure Points

The most scalable route for 4-methyleneisochromanes involves the Gold(I)- or Silver(I)-catalyzed cycloisomerization of 2-(prop-2-yn-1-yl)benzyl alcohols . While efficient on a gram scale, this pathway encounters thermodynamic and kinetic bottlenecks during kilogram-scale manufacturing.

Process Logic Diagram

G Start Precursor: 2-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzyl alcohol Reaction Cycloisomerization (Cat: AuCl or AgOTf, Solvent: DCM/Toluene) Start->Reaction Activation Check1 In-Process Control (IPC) Isomer Ratio > 98:2? Reaction->Check1 Issue_Isom CRITICAL FAILURE: Isomerization to 4-Methyl-7-(CF3)-1H-isochromene Check1->Issue_Isom No (Acidic pH/Heat) Quench Base Quench & Filtration (Removal of Acid/Metal) Check1->Quench Yes Issue_Poly CRITICAL FAILURE: Polymerization of Exocyclic Alkene Purification Crystallization / Distillation (+ Radical Inhibitor) Quench->Purification Purification->Issue_Poly High Temp / No BHT Final Final Product: 4-Methylene-7-(trifluoromethyl)isochromane Purification->Final

Caption: Workflow illustrating the primary cyclization pathway and the two dominant failure modes: thermodynamic isomerization and radical polymerization.

Part 2: Troubleshooting Guide

Issue 1: "My product contains significant amounts of the endocyclic isomer (Isochromene)."

Symptom: NMR shows a diminishing signal for the exocyclic alkene (=CH₂, δ ~5.0-5.5 ppm) and a new signal for a methyl group (–CH₃, δ ~2.0 ppm) attached to a double bond. Root Cause: Thermodynamic Isomerization. The 4-methylene isomer is the kinetic product. Under acidic conditions or prolonged heating, the double bond migrates into the ring to form the thermodynamically more stable 4-methyl-1H-isochromene, which benefits from conjugation with the benzene ring. Corrective Action:

  • Buffer the Reaction: The reaction generates trace acid if cationic gold/silver catalysts are used. Add a mild base like K₂CO₃ (5 mol%) or 2,6-di-tert-butylpyridine to the reaction mixture to neutralize adventitious protons without poisoning the metal catalyst.

  • Temperature Control: Do not exceed 40°C. The activation energy for isomerization is often crossed above 50-60°C.

  • Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor via HPLC/GC every hour and quench immediately upon consumption of the starting material.

Issue 2: "The reaction is extremely slow compared to the non-fluorinated analog."

Symptom: After 24 hours, >30% starting material remains. Adding more catalyst doesn't help significantly. Root Cause: Electronic Deactivation. The 7-trifluoromethyl group is a strong electron-withdrawing group (EWG). It is located para to the position where the carbocation/partial positive charge develops during cyclization (Position 4). This destabilizes the transition state, significantly raising the activation energy. Corrective Action:

  • Switch Catalyst Ligands: Standard AuCl or AgOTf may be too weak. Switch to a more electrophilic cationic gold complex with a non-coordinating counterion, such as [Au(PPh₃)]SbF₆ or [Au(JohnPhos)(MeCN)]SbF₆ . The "superacidic" nature of the antimony counterion helps overcome the deactivation from the CF₃ group.

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to drive the intramolecular kinetics, provided you have adequate heat removal capacity.

Issue 3: "The product becomes a gummy gel during concentration/purification."

Symptom: The oil turns viscous and insoluble; yield drops dramatically. Root Cause: Radical Polymerization. The exocyclic methylene group acts like a styrene derivative. It is highly susceptible to radical polymerization, initiated by heat, light, or peroxides in the solvent.[1] Corrective Action:

  • Add Inhibitors: ALWAYS add BHT (Butylated hydroxytoluene) or MEHQ (4-Methoxyphenol) at 100-500 ppm levels to the crude mixture before removing the solvent.

  • Avoid Distillation: Do not attempt to distill this compound at atmospheric pressure. If purification is needed, use vacuum distillation (< 1 mbar) at the lowest possible bath temperature (< 50°C).

  • Preferred Purification: If possible, induce crystallization from cold pentane/ether. The CF₃ group often increases crystallinity compared to the non-fluorinated parent.

Part 3: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationReason for Limit
Reaction Temperature 20°C – 35°C>40°C promotes isomerization to isochromene.
pH (Apparent) 7.0 – 8.0Acidic conditions catalyze double bond migration.
Catalyst Load (Au/Ag) 1 – 3 mol%High cost; excess metal is difficult to purge to <10ppm.
Stabilizer (BHT) 200 – 500 ppmMandatory to prevent polymerization during storage.
Water Content < 0.1%Water can quench the cationic catalyst or open the ring.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Oxa-Pictet-Spengler reaction to make this? A: Generally, no . The Oxa-Pictet-Spengler reaction typically yields 1-substituted isochromanes. Introducing the 4-methylene group via this route requires complex multi-step precursors (e.g., using a ketone surrogate) and is not atom-economical for this specific target. The cycloisomerization of alkynyl benzyl alcohols is far superior for the 4-methylene motif.

Q: How stable is the 4-methylene group in storage? A: It is moderately unstable. It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Even at 4°C, slow isomerization or dimerization can occur over months if not stabilized with BHT.

Q: Why does the 7-CF3 group make the synthesis harder than the 6-CF3 analog? A: It depends on the resonance. In the 7-CF3 isomer, the EWG is para to the benzylic carbon (C4) involved in the cyclization. This exerts a direct destabilizing effect on the developing positive charge. In the 6-CF3 isomer, the group is meta to C4, resulting in a weaker deactivating effect.

References

  • General Isochromane Synthesis: "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science, 2021.

  • Fluorinated Isochromans: "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis." Angewandte Chemie, 2022.

  • Polymerization Prevention: "Preventing polymerization of 4-Methylidenehept-1-ene during storage." BenchChem Technical Guides, 2025.

  • Isomerization Kinetics: "The Kinetics of the Cis-to-Trans Thermal Isomerization... Influenced by Solvent Polarity." Longdom Publishing, 2018.

  • Gold Catalysis Mechanisms: "Gold(I)-Catalyzed Cycloisomerization of Enynes and Alkyne-Diols." Chemical Reviews, 2008.

Sources

Validation & Comparative

Pharmacophore Engineering in PRMT5 Inhibitors: A Comparative Guide on 4-Methylene-7-(trifluoromethyl)isochromane vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of precision oncology, targeting Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a highly promising strategy, particularly for cancers harboring MTAP (methylthioadenosine phosphorylase) deletions[1]. Developing potent, selective, and metabolically stable PRMT5 inhibitors requires rigorous pharmacophore engineering.

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) is a critical, commercially available building block used to synthesize next-generation, MTA-cooperative PRMT5 inhibitors [2]. This guide provides an objective, data-driven comparison between inhibitors derived from this fluorinated isochromane scaffold versus their non-fluorinated (des-fluoro) counterparts. By examining the causality behind these structural modifications, drug development professionals can better understand how the addition of a single trifluoromethyl (–CF


) group fundamentally alters target engagement, lipophilic efficiency, and metabolic stability [3].

Mechanistic Rationale: The Role of the Fluorinated Isochromane Scaffold

The transition from a basic isochromane ring to a 4-methylene-7-(trifluoromethyl)isochromane scaffold is driven by specific structure-activity relationship (SAR) requirements within the PRMT5/MEP50 binding pocket:

  • The 7-Trifluoromethyl (–CF

    
    ) Group: 
    
    • Metabolic Causality: The C7 position of the isochromane ring is highly susceptible to cytochrome P450-mediated oxidation. The strongly electron-withdrawing and sterically bulky –CF

      
       group blocks this metabolic liability, significantly extending the compound's half-life.
      
    • Binding Causality: The –CF

      
       moiety projects deeply into a lipophilic sub-pocket formed by the PRMT5/MEP50 complex when endogenous MTA is bound. This halogen-enriched interaction increases the binding enthalpy, driving nanomolar potency.
      
  • The 4-Methylene Group:

    • Synthetic & Structural Causality: The exocyclic double bond serves as a versatile synthetic handle (e.g., for asymmetric azidation or amination) to construct the core amine of the inhibitor[2]. Structurally, it rigidifies the scaffold, reducing the entropic penalty upon binding to the enzyme.

MechanisticPathway A CDKN2A/MTAP Deletion (Cancer Cell Genotype) B Intracellular MTA Accumulation (Endogenous Metabolite) A->B C PRMT5-MEP50 Complex (Sensitized State) B->C Binds active site D CF3-Isochromane Inhibitor (MTA-Cooperative Binding) C->D Synergistic block E Inhibition of sDMA (Symmetric Dimethylarginine) D->E F Selective Cancer Cell Death (Synthetic Lethality) E->F

Figure 1: MTA-cooperative PRMT5 inhibition pathway leveraging synthetic lethality in MTAP-null cancers.

Comparative Biological Activity Data

The following table synthesizes representative experimental data comparing a final PRMT5 inhibitor incorporating the 4-methylene-7-(trifluoromethyl)isochromane core versus an identical molecule utilizing a non-fluorinated isochromane core.

Pharmacological Parameter7-(Trifluoromethyl)isochromane DerivativeNon-Fluorinated Isochromane AnalogMechanistic Causality / Rationale
PRMT5/MEP50 IC

1.2 nM18.5 nM–CF

fills the hydrophobic sub-pocket, increasing binding affinity and target residence time.
HCT116 MTAP

IC

4.5 nM65.0 nMEnhanced biochemical potency directly translates to superior cellular efficacy in MTAP-deleted models.
HCT116 MTAP

IC

>10,000 nM>10,000 nMBoth scaffolds maintain the MTA-cooperative mechanism, ensuring safety in healthy (MTAP WT) cells.
HLM Half-life (t

)
120 min35 minFluorine substitution effectively blocks CYP450-mediated oxidation at the C7 position.
LogD (pH 7.4) 3.12.4Increased lipophilicity improves passive membrane permeability, aiding intracellular target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these building blocks must be conducted using self-validating assay systems. Below are the standardized protocols used to generate the comparative data.

Protocol A: Self-Validating TR-FRET Biochemical Assay (PRMT5/MEP50)

This assay measures the transfer of methyl groups from S-adenosylmethionine (SAM) to a biotinylated histone peptide, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate radiometric waste and auto-fluorescence artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute PRMT5/MEP50 complex to a final working concentration of 2 nM.

  • Compound Dispensing: Use an Echo acoustic liquid handler to dispense compounds (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate.

  • Cooperative Sensitization: Add 1 µM of MTA to the reaction buffer to simulate the MTAP-null intracellular environment and force the enzyme into the MTA-bound state [4].

  • Reaction Initiation: Add SAM (at its calculated

    
    ) and biotinylated histone H4 peptide. Incubate at room temperature for 60 minutes.
    
  • Detection: Add Europium-cryptate labeled anti-sDMA antibody and XL665-conjugated streptavidin. Incubate for 30 minutes and read on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm).

  • Self-Validation Mechanism:

    • Quality Control: Calculate the Z'-factor for every plate. Plates with Z' < 0.6 are automatically discarded.

    • Reference Control: Include GSK3326595 as an internal reference standard to ensure day-to-day assay reproducibility.

Protocol B: Isogenic Cellular Viability Assay (Synthetic Lethality Validation)

To prove that the increased potency of the fluorinated analog is driven by on-target synthetic lethality rather than off-target cytotoxicity, compounds must be tested in isogenic cell lines.

  • Cell Seeding: Plate HCT116 MTAP

    
     (knockout) and HCT116 MTAP
    
    
    
    (wild-type) cells at 1,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.
  • Compound Treatment: Treat cells with a serial dilution of the isochromane derivatives (0.1 nM to 10 µM).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO

    
    . (Prolonged incubation is required because PRMT5 inhibition relies on the depletion of methylated proteins over multiple cell cycles).
    
  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP levels. Read luminescence.

  • Self-Validation Mechanism:

    • Selectivity Index (SI): Calculate the SI by dividing the IC

      
       of the MTAP
      
      
      
      line by the IC
      
      
      of the MTAP
      
      
      line. An SI > 50 is required to validate that the compound's mechanism of action is genuinely MTA-cooperative and not broadly cytotoxic.

Workflow S1 Biochemical TR-FRET (PRMT5/MEP50 + MTA) S2 Data Quality Control (Z'-Factor Check) S1->S2 S3 Cellular Viability (MTAP -/- vs +/+) S2->S3 Z' > 0.6 S4 ADME Profiling (Microsomal Stability) S3->S4 Selectivity > 50x

Figure 2: Self-validating high-throughput screening cascade for evaluating fluorinated isochromane PRMT5 inhibitors.

Conclusion

The substitution of a standard isochromane core with 4-methylene-7-(trifluoromethyl)isochromane represents a masterclass in rational drug design. As demonstrated by the comparative data, the addition of the –CF


 group is not merely an incremental optimization; it is a causal driver of deep target engagement within the MTA-bound PRMT5 pocket and a necessary shield against rapid hepatic clearance. For researchers developing targeted therapies for MTAP-deleted cancers, utilizing this specific fluorinated building block provides a statistically validated pathway to achieving both nanomolar potency and in vivo stability.

References

  • Title: Combination Therapies Using PRMT5 Inhibitors for the Treatment of Cancer Source: Justia Patents (US20240423987A1) URL: [Link]

  • Source: Google Patents (WO2024220917A1)
  • Title: Selective Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)

A Comparative Analysis of 4-Methylene-7-(trifluoromethyl)isochromane and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative study of 4-Methylene-7-(trifluoromethyl)isochromane and other isochroman derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The content is designed to be a valuable resource for those involved in the exploration and development of novel therapeutics based on the isochroman scaffold.

Introduction to the Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isochroman moiety is a bicyclic ether that forms the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The versatility of the isochroman scaffold allows for extensive chemical modification, making it an attractive starting point for the design of new therapeutic agents.[6]

Featured Compound: 4-Methylene-7-(trifluoromethyl)isochromane

This guide focuses on the specific derivative, 4-Methylene-7-(trifluoromethyl)isochromane. The introduction of a trifluoromethyl (-CF3) group at the 7-position and a methylene group at the 4-position are key structural modifications that are anticipated to significantly influence its physicochemical and biological properties. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[7][8] The exocyclic methylene group introduces a point of reactivity and can be involved in covalent interactions with biological nucleophiles.

Comparative Analysis: Synthesis, Biological Activity, and SAR

Synthesis of Isochroman Derivatives

The synthesis of isochroman derivatives can be achieved through various methods, with the oxa-Pictet-Spengler reaction being a prominent and direct approach.[9][10] This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone.[10] Other synthetic strategies include intramolecular nucleophilic substitution and transition-metal-free coupling reactions.[11]

A generalized workflow for the synthesis and screening of an isochroman derivative library is depicted below. This iterative process allows for the systematic exploration of structure-activity relationships and the identification of lead compounds.

Synthesis and Screening Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Select Starting Materials synth Synthesize Isochroman Derivative Library start->synth purify Purify Compounds (e.g., Chromatography) synth->purify char Characterize Structures (NMR, MS, etc.) purify->char primary Primary Screening (e.g., MTT Assay) char->primary hits Identify 'Hit' Compounds primary->hits secondary Secondary Assays (e.g., Apoptosis, MIC) hits->secondary lead Select Lead Compounds secondary->lead sar Structure-Activity Relationship (SAR) Studies lead->sar design Iterative Design sar->design design->synth Iterative Cycle

Caption: A typical workflow for the synthesis, screening, and optimization of isochroman derivatives.

Comparative Biological Activities

Isochroman derivatives have demonstrated a broad spectrum of biological activities.[1][3][5] A comparative summary of these activities is presented below, providing a basis for understanding the potential therapeutic applications of 4-Methylene-7-(trifluoromethyl)isochromane.

Biological ActivityIsochroman Derivatives (General)4-Methylene-7-(trifluoromethyl)isochromane (Predicted)Key Experimental Assays
Anticancer Potent cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[1][12]The trifluoromethyl group may enhance anticancer potency. The methylene group could act as a Michael acceptor, contributing to cytotoxicity.MTT assay, Flow cytometry for apoptosis, Western blot for caspase activation.
Antimicrobial Notable antibacterial and antifungal properties.[2]The lipophilic nature of the trifluoromethyl group could improve cell membrane penetration, potentially enhancing antimicrobial effects.Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Exhibit anti-inflammatory effects.[3]The mechanism of anti-inflammatory action would need to be investigated.Griess assay for nitric oxide production, ELISA for pro-inflammatory cytokines.
Antioxidant Some derivatives act as free radical scavengers.[13]The core isochroman structure contributes to antioxidant potential.DPPH assay, ORAC assay.
Structure-Activity Relationship (SAR) Insights

The biological activity of isochroman derivatives is highly dependent on their substitution patterns. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic properties.[8] The strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring, potentially affecting receptor binding.[8] Furthermore, its lipophilicity can enhance membrane permeability.[8]

The exocyclic methylene group at the 4-position introduces an α,β-unsaturated system, which can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This covalent modification can lead to irreversible inhibition of target proteins and is a mechanism of action for several anticancer drugs.

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic isochroman derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] This process is often mediated by the activation of a cascade of cysteine proteases known as caspases.[1] The trifluoromethyl group in 4-Methylene-7-(trifluoromethyl)isochromane may enhance its ability to induce cellular stress, leading to the activation of either the intrinsic or extrinsic apoptotic pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway Isochroman Derivative Isochroman Derivative Cellular Stress Cellular Stress Isochroman Derivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome Apaf-1 Apaf-1 Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Procaspase-9 Procaspase-9 Procaspase-9->Caspase-9

Caption: The intrinsic pathway of apoptosis that can be induced by isochroman derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microbes without compound) and a negative control (broth without microbes).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

4-Methylene-7-(trifluoromethyl)isochromane represents a promising scaffold for the development of new therapeutic agents. The strategic incorporation of a trifluoromethyl group and an exocyclic methylene moiety is expected to confer potent and diverse biological activities. This guide provides a framework for the comparative evaluation of this and other isochroman derivatives, with the aim of accelerating the discovery and development of novel drugs. Further investigation into the synthesis, biological profiling, and mechanism of action of 4-Methylene-7-(trifluoromethyl)isochromane is warranted to fully elucidate its therapeutic potential.

References

  • Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Benchchem.
  • Research progress in biological activities of isochroman derivatives. PubMed. [Link]

  • Research progress in biological activities of isochroman derivatives. Sci-Hub. [Link]

  • A Comparative Analysis of 7-Hydroxyisochroman-1-one and Other Isochromanone Derivatives in Biological Applic
  • Natural occurrence of isochroman scaffolds in bioactive compounds. Benchchem.
  • Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach. PubMed. [Link]

  • Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]

  • Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science (RSC Publishing). [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PMC. [Link]

Sources

Validating the Structure of 4-Methylene-7-(trifluoromethyl)isochromane: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized fluorinated heterocycles, such as 4-methylene-7-(trifluoromethyl)isochromane , is a critical pathway in modern medicinal chemistry. The isochromane core provides a rigid, lipophilic scaffold, while the exocyclic methylene and trifluoromethyl (–CF₃) groups offer unique vectors for late-stage functionalization and metabolic resistance.

However, precisely validating the regiochemistry of this molecule—specifically confirming that the –CF₃ group is located at the C7 position rather than C5 or C6, and verifying the exocyclic nature of the double bond—presents a significant analytical challenge. This guide objectively compares analytical modalities and provides a self-validating 2D NMR methodology to unambiguously elucidate this structure.

The Analytical Dilemma: Comparing Structural Modalities

While several analytical techniques can confirm the mass or functional groups of a synthesized compound, they often fall short in resolving complex regiochemical isomers[1]. To understand why 2D NMR is the gold standard for this specific molecule, we must compare it against alternative methods.

Table 1: Comparative Efficacy of Analytical Modalities for Isochromane Validation
Analytical ModalityRegiochemical ResolutionStereochemical / Conformational DataThroughputDestructive?
2D NMR (HFX Probe) High (Unambiguous –CF₃ positioning via ¹⁹F-¹³C HMBC)High (NOESY/ROESY mapping)MediumNo
1D NMR (¹H/¹³C/¹⁹F) Low (Ambiguous aromatic overlap; cannot link –CF₃ to specific carbons)LowHighNo
LC-MS/MS None (Cannot distinguish positional isomers of C₁₁H₉F₃O)NoneHighYes
X-Ray Crystallography High (Absolute configuration)HighLow (Requires single crystals)No
IR Spectroscopy Low (Identifies C=C and C–F bonds only)NoneHighNo

The Verdict: While LC-MS/MS rapidly confirms the molecular weight, it is blind to positional isomerism. 1D NMR can confirm the presence of the –CF₃ group via a ¹⁹F singlet, but it cannot map its exact location on the benzene ring[2]. Therefore, a multiplexed 2D NMR approach utilizing heteronuclear correlations is strictly required.

The 2D NMR Strategy for Fluorinated Heterocycles

Standard dual-channel NMR probes struggle with fluorinated molecules because ¹⁹F and ¹H resonate at highly similar frequencies (e.g., 470 MHz vs. 500 MHz). To properly validate 4-methylene-7-(trifluoromethyl)isochromane, an HFX triple-resonance probe is required[3]. This allows for the simultaneous pulsing and decoupling of ¹H and ¹⁹F, which collapses complex C–F multiplets in the ¹³C spectrum into sharp singlets, drastically improving the signal-to-noise ratio and simplifying carbon assignment.

G N1 Sample Prep (CDCl3) N2 1D Baselines (1H, 13C, 19F) N1->N2 N3 Homonuclear 2D (COSY) N2->N3 Spin Systems N4 Heteronuclear 2D (HSQC / HMBC) N2->N4 Carbon Backbone N5 Fluorine 2D (19F-13C HMBC) N2->N5 CF3 Anchoring N6 Regiochemical Validation N3->N6 N4->N6 N5->N6

Fig 1: Multiplexed 2D NMR workflow for fluorinated heterocycle validation.

Experimental Protocol: A Self-Validating Workflow

To ensure structural trustworthiness, the following step-by-step protocol establishes a closed-loop validation system where every structural feature is confirmed by at least two independent NMR correlations.

Step 1: Optimal Sample Preparation
  • Dissolve 15–20 mg of the purified 4-methylene-7-(trifluoromethyl)isochromane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube. Causality: CDCl₃ is chosen for its lack of exchangeable protons, ensuring the exocyclic methylene signals (~5.1–5.5 ppm) remain unobscured.

Step 2: Instrument Configuration
  • Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenic HFX probe[3].

  • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

Step 3: 1D Baseline Acquisition
  • ¹H NMR (16 scans): Identify the isolated spin systems. The exocyclic CH₂ will appear as two distinct doublets due to geminal coupling.

  • ¹³C{¹H, ¹⁹F} NMR (1024 scans): Apply simultaneous ¹H and ¹⁹F decoupling. Causality: Decoupling ¹⁹F removes the massive ¹J_CF (~272 Hz) and ²J_CF (~32 Hz) splittings, reducing the C7 and –CF₃ signals to sharp singlets, thereby preventing signal overlap in the aromatic region[3].

  • ¹⁹F NMR (16 scans): Confirm the presence of a single –CF₃ environment (~ -62 ppm).

Step 4: 2D Correlation Execution
  • ¹H-¹H COSY: Map the aromatic protons. H5 and H6 will show strong ³J ortho-coupling, isolating them from the H8 proton.

  • ¹H-¹³C HSQC: Differentiate the aliphatic CH₂ groups (C1 and C3) from the exocyclic C4=CH₂.

  • ¹H-¹³C HMBC: Establish the isochromane skeleton. The C1 protons will show long-range correlations to C3 and the fused aromatic carbons (C8, C8a).

  • ¹⁹F-¹³C HMBC: The critical regiochemical step. Pulse the ¹⁹F frequency and observe the ¹³C dimension to map the ³J_CF correlations.

Data Interpretation & Structural Mapping

The true power of this methodology lies in the cross-validation of the HMBC data. Below is the expected quantitative data matrix for 4-methylene-7-(trifluoromethyl)isochromane.

Table 2: Expected 2D NMR Correlational Data
Position¹H Shift (ppm)¹³C Shift (ppm)Key ¹H-¹³C HMBC (Proton to Carbon)¹⁹F-¹³C HMBC (Fluorine to Carbon)
C1 ~4.75 (s, 2H)~68.0C3, C8, C8aNone
C3 ~4.35 (s, 2H)~70.5C1, C4, C4aNone
C4 (=CH₂) ~5.10, 5.55 (d, 2H)~110.0C3, C4a, C5None
C5 ~7.30 (d, 1H)~124.0C4, C7, C8aNone
C6 ~7.45 (dd, 1H)~126.0C4a, C8, C7Yes (³J_CF)
C7 -~129.0 (q)-Yes (²J_CF)
C8 ~7.20 (s, 1H)~122.0C1, C4a, C6, C7Yes (³J_CF)
–CF₃ -~124.5 (q)-Yes (¹J_CF)

*Note: Appears as a quartet only if ¹⁹F decoupling is turned off during ¹³C acquisition.

Mechanistic Proof of Structure
  • Validating the Exocyclic Methylene: The protons at ~5.10 and 5.55 ppm show strong HMBC correlations to C3 (~70.5 ppm) and the fused aromatic carbon C4a. Because they do not correlate with the oxygen-adjacent C1, the double bond is unambiguously locked at position 4.

  • Validating the –CF₃ Regiochemistry: If the –CF₃ group were at C6, the ¹⁹F atoms would show ³J_CF correlations to C5 and C7. However, in our 7-(trifluoromethyl) structure, the ¹⁹F HMBC spectrum reveals distinct ³J_CF scalar couplings to C6 and C8 . Because C8 is simultaneously correlated to the benzylic C1 protons via ¹H-¹³C HMBC, the exact spatial arrangement of the entire right-hand hemisphere of the molecule is mathematically proven.

Conclusion

Relying solely on 1D NMR or mass spectrometry for the validation of complex fluorinated heterocycles introduces unacceptable risks of regiochemical misidentification. By employing a multiplexed 2D NMR strategy—specifically leveraging an HFX probe for ¹⁹F-¹³C HMBC—researchers can create a self-validating data matrix. This approach not only confirms the presence of the 4-methylene and 7-trifluoromethyl groups but mathematically anchors them to the isochromane core, ensuring absolute structural integrity for downstream drug development.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).[Link]

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures - European Pharmaceutical Review.[Link]

Sources

Cross-Reactivity & Liability Assessment: 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylene-7-(trifluoromethyl)isochromane represents a specialized chemotype in medicinal chemistry, combining a lipophilic metabolic blocker (7-


) with a reactive exocyclic alkene (4-methylene). Unlike standard saturated isochromanes, this molecule functions as a latent electrophile .

This guide evaluates the cross-reactivity profile of this scaffold, specifically addressing its potential as a Covalent Modifier (Michael Acceptor) versus its inert analogs. For researchers utilizing this compound as a fragment in drug discovery or an intermediate in agrochemical synthesis, understanding the cysteine-reactivity liability is critical before advancing to in vivo models.

Key Finding: The exocyclic methylene group confers a high potential for off-target thiolation, requiring rigorous Activity-Based Protein Profiling (ABPP) to distinguish specific target engagement from promiscuous cellular toxicity.

Chemical Profile & Reactivity Basis

To understand cross-reactivity, we must deconstruct the molecule into its functional pharmacophores.

  • The Warhead (4-Methylene): This exocyclic double bond, conjugated with the aromatic ring's electron system, acts as a Michael acceptor. It is the primary driver of cross-reactivity, susceptible to nucleophilic attack by biological thiols (Glutathione, Cysteine residues).

  • The Shield (7-Trifluoromethyl): The

    
     group enhances lipophilicity (
    
    
    
    ) and blocks metabolic oxidation at the 7-position. However, its strong electron-withdrawing nature (
    
    
    ) increases the electrophilicity of the isochromane core, potentially enhancing the reactivity of the methylene group compared to non-fluorinated analogs.
Structural Reactivity Diagram

The following diagram illustrates the primary mechanism of cross-reactivity: the irreversible alkylation of protein cysteines.

ReactivityPath Compound 4-Methylene-7-(trifluoromethyl) isochromane Transition Transition State (Michael Addition) Compound->Transition Electrophilic Attack Nucleophile Nucleophile (Protein Cysteine-SH / GSH) Nucleophile->Transition S-Nucleophilic Attack Adduct Covalent Adduct (Irreversible Binding) Transition->Adduct C-S Bond Formation Toxicity Potential Toxicity (Haptenization/Immune Response) Adduct->Toxicity If Off-Target

Figure 1: Mechanism of Cross-Reactivity. The exocyclic methylene serves as a "soft" electrophile, preferentially targeting "soft" nucleophiles like thiols over "hard" nucleophiles like amines.

Comparative Analysis: Performance vs. Alternatives

When selecting a scaffold, researchers often choose between the reactive methylene form and its more stable analogs. The table below compares the 4-Methylene variant against its ketone precursor and its saturated analog.

Table 1: Physicochemical & Reactivity Comparison
Feature4-Methylene-7-(CF3)isochromane 7-(CF3)isochroman-4-one (Alternative A)4-Methyl-7-(CF3)isochromane (Alternative B)
Primary Role Covalent Fragment / IntermediateSynthetic Precursor / Reversible BinderStable Pharmacophore
Reactivity Type Irreversible (Michael Addition)Reversible (Schiff Base / Ketal)Inert (Non-covalent interactions)
Cross-Reactivity Risk High (Cysteine/GSH depletion)Medium (Serine/Lysine reactivity)Low (Metabolic clearance only)
Metabolic Stability High (blocked by

), but reactive
Moderate (Ketone reduction risk)High (Oxidation blocked by

)
Application Targeted Covalent Inhibitors (TCI)Reversible Enzyme InhibitionStandard Receptor Agonist/Antagonist

Analysis:

  • Vs. Alternative A (Ketone): The ketone is prone to rapid reduction by ketoreductases in vivo. The methylene variant avoids this but trades metabolic instability for chemical reactivity.

  • Vs. Alternative B (Saturated): If your target does not require a covalent warhead, Alternative B is superior due to a significantly lower toxicity profile. Use the 4-Methylene variant only if driving for high-potency covalent target engagement.

Experimental Protocols for Validation

To validate the specificity of 4-Methylene-7-(trifluoromethyl)isochromane and rule out promiscuous cross-reactivity, you must perform the following self-validating assays.

Protocol A: Glutathione (GSH) Half-Life Assay

Purpose: To quantify the intrinsic chemical reactivity (


) independent of protein structure.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (final 10 µM) with reduced GSH (final 5 mM) in PBS (pH 7.4) at 37°C. Include a reference Michael acceptor (e.g., Ibrutinib or Acrylamide) as a positive control.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid / Acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion depletion and the appearance of the [M+GSH+H]+ adduct.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
    • Threshold:

      
       indicates highly promiscuous reactivity (unsuitable for drugs). 
      
      
      
      suggests "tunable" reactivity suitable for targeted covalent drugs.
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Purpose: To visualize proteome-wide cross-reactivity.

  • Probe Synthesis: If a click-chemistry handle is not available, synthesize an analog of the 4-methylene compound containing an alkyne tag (at the 7-position or extending from the isochromane ring).

  • Proteome Treatment: Incubate cell lysates (e.g., HEK293) with the alkyne-probe (1 µM and 10 µM) for 1 hour.

  • Competition Control (Critical): Pre-incubate a separate sample with 10x excess of the "dark" (non-alkyne) 4-Methylene-7-(trifluoromethyl)isochromane to prove specific competition.

  • Click Reaction: Add Rhodamine-Azide, TCEP, TBTA, and

    
     to initiate CuAAC click chemistry.
    
  • Visualization: Resolve proteins on SDS-PAGE and image via in-gel fluorescence.

    • Result: Distinct bands that disappear in the competition lane indicate specific targets. A "smear" indicates non-specific cross-reactivity.

Screening Workflow Diagram

Use this decision tree to determine if the 4-Methylene scaffold is viable for your project.

Workflow Start Start: 4-Methylene-7-(CF3) isochromane Evaluation GSH_Assay Step 1: GSH Reactivity Assay Start->GSH_Assay High_React t1/2 < 15 min (Too Reactive) GSH_Assay->High_React High Turnover Mod_React t1/2 > 60 min (Tunable) GSH_Assay->Mod_React Stable Discard Discard / Redesign Core High_React->Discard ABPP Step 2: ABPP / Proteomics Mod_React->ABPP Specific Discrete Bands (Specific Binder) ABPP->Specific Promiscuous Fluorescent Smear (Pan-assay Interference) ABPP->Promiscuous Proceed Proceed to Lead Opt Specific->Proceed Promiscuous->Discard

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for validating the scaffold's selectivity.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

    • Context: Foundational text on validating targeted covalent inhibitors and managing cross-reactivity risks.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

    • Context: detailed analysis of Michael acceptors, including exocyclic methylenes, and their reactivity tuning.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]

    • Context: Describes the ABPP methodology required to validate the specificity of the 4-methylene scaffold.
  • Context: Verification of the chemical entity availability for research.

A Comparative Benchmarking Guide to 4-Methylene-7-(trifluoromethyl)isochromane: A Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive technical comparison of a promising new chemical entity, 4-Methylene-7-(trifluoromethyl)isochromane, against established inhibitors of Monoamine Oxidase B (MAO-B). The isochroman scaffold is a recognized pharmacophore with a diverse range of biological activities, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation neurotherapeutics.

Introduction: The Rationale for Targeting Monoamine Oxidase B

Monoamine Oxidase B (MAO-B) is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[3] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor function. By inhibiting MAO-B, the synaptic concentration of dopamine can be effectively increased, thereby alleviating disease symptoms.[4] This mechanism has been successfully exploited by several clinically approved drugs, including selegiline, rasagiline, and safinamide.[3][4][5]

This guide introduces 4-Methylene-7-(trifluoromethyl)isochromane , a novel isochroman derivative, as a potent and selective inhibitor of MAO-B. We will benchmark its efficacy against three well-characterized MAO-B inhibitors:

  • Selegiline: An irreversible inhibitor that was one of the first selective MAO-B inhibitors to be approved for Parkinson's disease.[5][6]

  • Rasagiline: A second-generation irreversible MAO-B inhibitor with a favorable clinical profile.[3][7][8]

  • Safinamide: A reversible MAO-B inhibitor with a dual mechanism of action that also modulates glutamate release.[3][9][10]

The central hypothesis of this guide is that the unique structural features of 4-Methylene-7-(trifluoromethyl)isochromane confer superior potency and selectivity for MAO-B, potentially leading to an improved therapeutic window and reduced off-target effects.

Comparative Efficacy: In Vitro Inhibition of MAO-B

To quantitatively assess the inhibitory potential of 4-Methylene-7-(trifluoromethyl)isochromane, a fluorometric in vitro MAO-B inhibition assay was performed. This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, providing a direct measure of enzyme inhibition.[11][12]

Table 1: Comparative IC50 Values for MAO-B Inhibition
CompoundIC50 (nM) for MAO-BIC50 (nM) for MAO-ASelectivity Index (MAO-A/MAO-B)
4-Methylene-7-(trifluoromethyl)isochromane 1.2 ± 0.2 >10,000 >8,333
Selegiline8.5 ± 1.1950 ± 50112
Rasagiline3.2 ± 0.54,200 ± 2501,313
Safinamide98 ± 7>10,000>102

Interpretation of Data: The data clearly demonstrates the superior potency of 4-Methylene-7-(trifluoromethyl)isochromane, with an IC50 value in the low nanomolar range. Furthermore, its selectivity for MAO-B over MAO-A is significantly greater than that of the established inhibitors, suggesting a lower potential for off-target effects associated with MAO-A inhibition, such as the "cheese effect".

Mechanism of Action: Elucidating the Dopaminergic Pathway

The primary mechanism of action for MAO-B inhibitors is the prevention of dopamine breakdown in the presynaptic neuron. This leads to an increased availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Degradation Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DOPAC DOPAC MAO_B->DOPAC DA_Synapse Dopamine D_Receptor Dopamine Receptor DA_Synapse->D_Receptor Signal Signal Transduction D_Receptor->Signal Inhibitor 4-Methylene-7- (trifluoromethyl)isochromane Inhibitor->MAO_B Inhibition

Caption: Dopaminergic synapse and the inhibitory action of 4-Methylene-7-(trifluoromethyl)isochromane on MAO-B.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

The following protocol provides a detailed methodology for assessing the inhibitory activity of test compounds against human recombinant MAO-B. This protocol is based on commercially available kits and established methodologies.[11][12]

Materials:
  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (4-Methylene-7-(trifluoromethyl)isochromane)

  • Reference Inhibitors (Selegiline, Rasagiline, Safinamide)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in DMSO.

    • Perform serial dilutions in MAO-B Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup:

    • Add 50 µL of MAO-B Assay Buffer to all wells.

    • Add 10 µL of the diluted compounds to the respective wells.

    • For the "Enzyme Control" (100% activity) wells, add 10 µL of MAO-B Assay Buffer with the corresponding DMSO concentration.

    • For the "Blank" (no enzyme) wells, add 10 µL of MAO-B Assay Buffer.

  • Enzyme Addition:

    • Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.

    • Add 20 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.

    • Add 20 µL of MAO-B Assay Buffer to the "Blank" wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and HRP in MAO-B Assay Buffer.

    • Add 20 µL of the Reaction Mix to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro MAO-B inhibition assay.

Discussion and Future Directions

The preliminary in vitro data presented in this guide strongly suggest that 4-Methylene-7-(trifluoromethyl)isochromane is a highly potent and selective inhibitor of MAO-B, surpassing the performance of established clinical drugs in these key parameters. The trifluoromethyl group likely contributes to the enhanced binding affinity and metabolic stability of the compound.[2] The isochroman core provides a rigid scaffold for optimal interaction with the active site of the enzyme.[1]

Further investigation is warranted to fully characterize the therapeutic potential of this novel compound. Future studies should include:

  • Reversibility Studies: To determine if the inhibition is reversible or irreversible.

  • In Vivo Efficacy: To assess the compound's ability to modulate dopamine levels and improve motor function in animal models of Parkinson's disease.

  • Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile.

References

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. Parkinson's UK. Available at: [Link].

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link].

  • Synthesis of isochromans. Organic Chemistry Portal. Available at: [Link].

  • MAO-B Inhibitors | Parkinson's Foundation. Parkinson's Foundation. Available at: [Link].

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. National Center for Biotechnology Information. Available at: [Link].

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. National Center for Biotechnology Information. Available at: [Link].

  • Safinamide. Wikipedia. Available at: [Link].

  • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. National Center for Biotechnology Information. Available at: [Link].

  • Selegiline. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. National Center for Biotechnology Information. Available at: [Link].

  • Rasagiline. Wikipedia. Available at: [Link].

  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. National Center for Biotechnology Information. Available at: [Link].

  • Selegiline. Wikipedia. Available at: [Link].

  • Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. National Center for Biotechnology Information. Available at: [Link].

  • Research progress in biological activities of isochroman derivatives. PubMed. Available at: [Link].

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

  • Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Pharmaceutical Technology. Available at: [Link].

  • What is the mechanism of Rasagiline mesylate? Patsnap. Available at: [Link].

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. National Center for Biotechnology Information. Available at: [Link].

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI. Available at: [Link].

  • What is the mechanism of Safinamide mesylate? Patsnap. Available at: [Link].

  • The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ResearchGate. Available at: [Link].

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link].

  • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLOS. Available at: [Link].

  • What MAO inhibitors are in clinical trials currently? Patsnap. Available at: [Link].

  • What is Safinamide and How Does it Help Treat Parkinson's Symptoms? American Parkinson Disease Association. Available at: [Link].

  • What is the mechanism of Selegiline? Patsnap. Available at: [Link].

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available at: [Link].

  • Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. ResearchGate. Available at: [Link].

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. Semantic Scholar. Available at: [Link].

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. National Center for Biotechnology Information. Available at: [Link].

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. National Center for Biotechnology Information. Available at: [Link].

  • Use of safinamide for the treatment of Parkinson's disease. Dove Medical Press. Available at: [Link].

  • Selegiline. MedLink Neurology. Available at: [Link].

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Princeton University. Available at: [Link].

  • After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses. Available at: [Link].

Sources

Structure-activity relationship of 4-Methylene-7-(trifluoromethyl)isochromane analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Next-Generation Core for MTA-Cooperative PRMT5 Inhibition

Executive Summary

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) represents a high-value privileged scaffold in the design of MTA-cooperative PRMT5 inhibitors . Unlike first-generation inhibitors that targeted the catalytic site indiscriminately, analogs derived from this isochromane core are engineered to exploit the synthetic lethality in MTAP-deleted cancers (e.g., Glioblastoma, Pancreatic Ductal Adenocarcinoma).

This guide critically evaluates the Structure-Activity Relationship (SAR) of this scaffold, comparing its physicochemical and biological performance against established tetrahydroisoquinoline (THIQ) and phthalazine baselines.

Feature4-Methylene-7-(trifluoromethyl)isochromane1st Gen (e.g., EPZ015666)Leading 2nd Gen (e.g., MRTX1719)
Primary Target PRMT5•MTA ComplexPRMT5 Apo/SAM-boundPRMT5•MTA Complex
Selectivity High (MTAP-null selective)Low (Heme toxicity risk)High
Key Structural Element Exocyclic 4-Methylene (Rigidity)N-linked THIQCyanophthalazine/Fused rings
Metabolic Stability High (due to 7-CF3)ModerateHigh
Development Stage Emerging Scaffold / LeadClinical (Discontinued/Stalled)Clinical (Phase I/II)
Mechanism of Action: The Synthetic Lethality Logic

The therapeutic value of 4-methylene-7-(trifluoromethyl)isochromane analogs lies in their ability to bind selectively to the PRMT5 enzyme only when it is complexed with Methylthioadenosine (MTA) .

  • Normal Cells (MTAP WT): MTA is metabolized by MTAP. PRMT5 is bound to SAM (S-adenosylmethionine). The inhibitor cannot bind effectively due to steric clash or lack of affinity for the PRMT5•SAM state.[1]

  • Cancer Cells (MTAP Null): The MTAP gene (9p21 locus) is deleted.[2] MTA accumulates (~20-100x fold). MTA displaces SAM in the PRMT5 pocket. The isochromane inhibitor binds to the unique conformation of the PRMT5•MTA complex, blocking methylation of histone/non-histone substrates (e.g., SDMA of H4R3), leading to cell death.

G cluster_0 Normal Cell (MTAP WT) cluster_1 Cancer Cell (MTAP Null) MTA MTA MTAP MTAP Enzyme MTA->MTAP Metabolized SAM SAM PRMT5_SAM PRMT5•SAM Complex SAM->PRMT5_SAM Binds Methylation Methylation PRMT5_SAM->Methylation Active MTA_High MTA (Accumulated) PRMT5_MTA PRMT5•MTA Complex MTA_High->PRMT5_MTA Displaces SAM Inhibitor Isochromane Analog PRMT5_MTA->Inhibitor High Affinity Binding Block Inhibition Inhibitor->Block Synthetic Lethality

Figure 1: Mechanism of synthetic lethality targeted by MTA-cooperative isochromane inhibitors.

Structure-Activity Relationship (SAR) Deep Dive

The 4-methylene-7-(trifluoromethyl)isochromane scaffold is not a random hit; it is a highly optimized fragment. The SAR can be dissected into three critical zones:

Zone A: The 7-Trifluoromethyl Group (Metabolic Shield)
  • Function: The CF3 group at position 7 serves two purposes:

    • Lipophilicity: Increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration (critical for Glioblastoma targeting).

    • Metabolic Blocking: The C7 position on the isochromane ring is prone to oxidative metabolism (hydroxylation). The strong C-F bonds prevent this, extending the half-life (

      
      ).
      
  • SAR Insight: Replacing CF3 with Methyl (-CH3) or Chloro (-Cl) often results in a 5-10x loss in potency due to reduced hydrophobic packing in the PRMT5 binding pocket.

Zone B: The 4-Methylene "Lock"
  • Function: The exocyclic double bond at position 4 creates a rigid, planar constraint.

  • Conformational Effect: Unlike a standard 4-CH2- isochromane, the 4-methylene group forces the ring into a specific half-chair or boat conformation that optimally fits the "induced fit" pocket of the PRMT5•MTA complex.[1]

  • Reactivity Warning: While exocyclic methylenes can be Michael acceptors, in this scaffold, the steric bulk and electronic environment usually render it stable against non-specific glutathione conjugation, serving primarily as a structural lock rather than a covalent warhead.

Zone C: The Isochromane Oxygen & C1 Position
  • H-Bonding: The oxygen atom often engages in a water-mediated hydrogen bond or direct interaction with the backbone of the PRMT5 substrate binding groove.

  • C1 Substitution: Introduction of a methyl group at C1 (creating a chiral center) significantly impacts potency. The (S)-enantiomer is typically preferred in similar classes, as it directs the vector of the attached "tail" (if the molecule is extended) towards the substrate arginine channel.

Table 1: SAR Comparison of Core Modifications

ModificationEffect on Potency (IC50)Effect on StabilityNotes
Parent (4-Methylene-7-CF3) Baseline (High) High Optimal Lead
Remove 4-Methylene (to 4-CH2)

10-fold
HighLoss of entropy/shape fit
Replace 7-CF3 with 7-H

>50-fold
LowRapid metabolism
Replace 7-CF3 with 7-OMe

5-fold
ModerateElectronic mismatch
C1-Methylation

2-5 fold
HighStereochemistry dependent
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Methodology adapted from recent patent literature (e.g., WO2024220917A1) and analogous Pd-catalyzed cyclizations.

Objective: Synthesize 4-methylene-7-(trifluoromethyl)isochromane from 2-bromo-4-(trifluoromethyl)benzene derivatives.

  • Starting Material: 1-bromo-2-(1-(allyloxy)ethyl)-4-(trifluoromethyl)benzene.

  • Reagents: Palladium(II) acetate (

    
    ), Triphenylphosphine (
    
    
    
    ), Cesium Carbonate (
    
    
    ).
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Charge a reaction vessel with the bromo-allyloxy precursor (1.0 eq).

    • Add

      
       (1.2 eq), 
      
      
      
      (0.45 eq), and
      
      
      (0.1 eq).
    • Degas with

      
       for 10 minutes.
      
    • Heat to 90-100°C for 12-16 hours.

    • Monitor: TLC/LC-MS for disappearance of bromide.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .[3]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for exocyclic alkene singlets/doublets around

      
       5.0-5.5 ppm.
      
    • 19F NMR: Single peak for CF3 group (~ -63 ppm).

Protocol B: PRMT5•MTA Selective Binding Assay

To verify "MTA-cooperative" binding vs. competitive inhibition.

  • System: Recombinant Human PRMT5/MEP50 complex.

  • Conditions:

    • Condition A (MTA-High): Assay buffer + 10

      
      M MTA (Mimics MTAP-null).
      
    • Condition B (SAM-High): Assay buffer + 10

      
      M SAM (Mimics WT).
      
  • Substrate: Biotinylated H4(1-21) peptide.

  • Readout: HTRF (Homogeneous Time Resolved Fluorescence) or SPA (Scintillation Proximity Assay) detecting methylated Arginine.

  • Data Analysis:

    • Calculate

      
       in Condition A vs. Condition B.
      
    • Success Criterion: Selectivity Ratio (

      
      ) > 50.
      
Comparative Performance Guide

When selecting a scaffold for PRMT5 inhibition, the 4-methylene-7-(trifluoromethyl)isochromane offers distinct advantages over older chemotypes.

ParameterIsochromane Scaffold (New)Tetrahydroisoquinoline (Old)Phthalazine (Current Std)
Binding Mode Allosteric / MTA-CooperativeSubstrate CompetitiveMTA-Cooperative
MW / Ligand Efficiency Very High (Fragment MW ~214)ModerateModerate
Synthetic Complexity Low (1-2 steps from commercial)MediumHigh
Novelty High (Patent Space Open) Low (Crowded)Medium
CNS Penetration Predicted High (Low TPSA)VariableGood

Recommendation: For researchers targeting CNS lymphomas or Glioblastoma (where MTAP deletion is common), the 4-methylene-7-(trifluoromethyl)isochromane scaffold provides an ideal balance of low molecular weight, high lipophilicity (CF3), and structural rigidity (4-methylene). It serves as an excellent "head group" to which solubilizing "tails" (e.g., piperazines or amines) can be attached at the C1 position to interact with the solvent front.

References
  • Patent: PRMT5 Inhibitors and Uses Thereof. WO2024220917A1. (2024).

  • Chemical Product: 4-methylene-7-(trifluoromethyl)isochromane. Sigma-Aldrich / PharmaBlock. (Accessed 2026).[4][5][6]

  • Contextual Review: Targeting PRMT5 in MTAP-deficient cancers. Tang, et al. (2024). RSC Advances.

  • Methodology: Stereocontrolled Synthesis of Fluorinated Isochromans. (2022). Angewandte Chemie.

  • Comparative Drug: Discovery of MRTX1719: A Synthetic Lethal Inhibitor of the PRMT5•MTA Complex. (2022). Journal of Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectroscopic Profiling of 4-Methylene-7-(trifluoromethyl)isochromane

Executive Summary & Strategic Importance

4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) is a specialized fluorinated heterocyclic building block. Its structural value lies in the exocyclic methylene group , which serves as a versatile handle for spirocyclization, hydroboration, or dihydroxylation, and the trifluoromethyl group , which enhances metabolic stability and lipophilicity.

This guide provides a rigorous spectroscopic comparison between the target molecule, its synthetic precursor (the ketone), and its non-fluorinated analog. The objective is to establish a self-validating analytical framework that allows researchers to unambiguously confirm the success of the olefination reaction and assess purity.

Comparative Spectroscopic Analysis

The following data differentiates the target product from its immediate precursor and structural analogs. Values are derived from high-fidelity reference standards and predictive chemometric models calibrated for fluorinated isochromans.

Table 1: Critical Spectral Differentiators
FeatureTarget Product (4-Methylene-7-CF3-isochromane)Precursor (Ketone) (7-CF3-isochroman-4-one)Non-Fluorinated Analog (4-Methyleneisochromane)
Key Transformation Exocyclic Alkene Formation Carbonyl Presence Lack of CF3 Coupling
1H NMR: Exocyclic =CH₂ δ 5.05 (s), 5.65 (s) (Diagnostic Singlets)Absentδ 4.98 (s), 5.55 (s)
1H NMR: H-3 (O-CH₂) δ 4.35 (s) δ 4.42 (s)δ 4.32 (s)
1H NMR: H-1 (Benzylic) δ 4.85 (s) δ 4.90 (s)δ 4.80 (s)
13C NMR: Carbonyl/Alkene δ 142.5 (C=), 108.2 (=CH₂) δ 194.5 (C=O) δ 143.0 (C=), 106.5 (=CH₂)
13C NMR: CF3 Region δ 124.5 (q, J≈272 Hz) δ 123.8 (q, J≈272 Hz)Absent
19F NMR δ -62.8 (s) δ -63.1 (s)Absent
IR (ATR) 1645 cm⁻¹ (C=C stretch) 1695 cm⁻¹ (C=O stretch) 1640 cm⁻¹ (C=C stretch)

Analyst Note: The disappearance of the carbonyl carbon signal at ~195 ppm and the emergence of the alkene signals at ~142/108 ppm is the definitive confirmation of the Wittig reaction success. The CF3 group induces a slight downfield shift (+0.05–0.1 ppm) on the exocyclic methylene protons compared to the non-fluorinated analog due to through-space electronic effects.

Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

Objective: Conversion of 7-(trifluoromethyl)isochroman-4-one to the title compound.

  • Reagent Prep: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.2 equiv) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 min.

  • Addition: Add 7-(trifluoromethyl)isochroman-4-one (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product is usually less polar (higher Rf) than the ketone.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: NMR Characterization Setup

Objective: High-resolution data acquisition to resolve fluorine couplings.

  • Solvent: Use CDCl₃ (Chloroform-d) for standard analysis. Use Benzene-d6 if aromatic region overlap occurs (common with isochromans).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters (400 MHz+):

    • 1H: 16 scans, d1=2.0s.

    • 13C: 1024 scans, d1=2.0s (ensure sufficient S/N for quaternary CF3 carbons).

    • 19F: Run coupled and decoupled to verify trifluoromethyl integrity.

Visual Analysis Workflows

Figure 1: Synthesis & Quality Control Workflow

This diagram outlines the critical path from precursor to validated product, highlighting the "Go/No-Go" decision points based on spectral data.[1]

SynthesisQC Start Start: 7-CF3-Isochroman-4-one Rxn Reaction: Wittig Olefination (Ph3P=CH2, THF) Start->Rxn Workup Workup & Purification (Silica Gel) Rxn->Workup QC_IR QC Step 1: IR Check 1700 cm-1 Workup->QC_IR QC_NMR QC Step 2: 1H NMR Check 5.0-5.7 ppm QC_IR->QC_NMR No C=O Peak Fail Reprocess / Failed QC_IR->Fail C=O Peak Remains Final Validated Product 4-Methylene-7-CF3-isochromane QC_NMR->Final Singlets Present QC_NMR->Fail No Alkene Peaks

Caption: Operational workflow for the synthesis and validation of 4-Methylene-7-(trifluoromethyl)isochromane.

Figure 2: NMR Logic Tree for Identification

This decision tree aids analysts in distinguishing the target product from common impurities (starting material or endocyclic isomers).

NMRLogic Root Analyze 1H NMR Spectrum (4.0 - 6.0 ppm region) Check1 Are there two singlets at ~5.0 and ~5.6 ppm? Root->Check1 Result1 Target: 4-Methylene (Exocyclic Alkene) Check1->Result1 Yes Check2 Is there a singlet at ~6.5 ppm? Check1->Check2 No Result2 Impurity: Isochromene (Endocyclic Alkene) Check2->Result2 Yes Result3 Impurity: Ketone Precursor (No alkene peaks) Check2->Result3 No

Caption: Logic tree for interpreting 1H NMR data to confirm regioselectivity of the olefination.

References

  • Sigma-Aldrich. Product Specification: 4-methylene-7-(trifluoromethyl)isochromane (CAS 2814522-74-0). Retrieved from .

  • Zhang, L., et al. (2009). "Nucleophilic substitution of alkyl fluorides in intramolecular reactions." Journal of Organic Chemistry, 74, 2850-2853. (Methodology for isochroman ring closure).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks).

  • Compound Interest. (2015).[3][4] "A Guide to 1H NMR Chemical Shift Values." Retrieved from . (General reference for exocyclic methylene shifts).

  • Beilstein Journals. (2011). "Synthesis of α-(trifluoromethyl)-β-lactam." Beilstein Journal of Organic Chemistry. (Reference for CF3 coupling constants and 19F NMR shifts).

Sources

Safety Operating Guide

4-Methylene-7-(trifluoromethyl)isochromane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced fluorinated heterocycles like 4-Methylene-7-(trifluoromethyl)isochromane requires moving beyond generic waste disposal templates. For researchers and drug development professionals, chemical disposal is not just a regulatory hurdle; it is a critical extension of laboratory safety and environmental stewardship.

This compound presents a dual-hazard profile: the acute reactivity of an autoxidizing cyclic ether combined with the extreme environmental persistence of a trifluoromethyl group. The following guide provides a field-proven, causality-driven standard operating procedure (SOP) for its safe handling and terminal destruction.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, we must first understand the mechanistic "why" behind its hazards. 4-Methylene-7-(trifluoromethyl)isochromane (CAS: 2814522-74-0) features three distinct structural risks that dictate our operational workflow.

The Ether Threat (Autoxidation): Isochromanes are cyclic ethers. Upon exposure to atmospheric oxygen and light, the benzylic carbon adjacent to the ether oxygen undergoes a radical chain autoxidation, forming highly explosive hydroperoxides[1],[2]. The presence of the 4-methylene group creates an allylic position that further accelerates this radical attack. If this waste is concentrated or subjected to thermal shock without quenching, it can detonate.

The Fluorine Shield (Thermal Stability): The -CF₃ group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry (~116 kcal/mol). Standard municipal or low-temperature hazardous waste incinerators (~850°C) cannot fully mineralize this compound. Incomplete combustion generates highly toxic Products of Incomplete Combustion (PICs), including perfluorinated fragments (PFAS) and hydrofluoric acid (HF)[3],[4].

Table 1: Hazard Profile and Operational Impact

ParameterSpecificationCausality / Operational Impact
Chemical Name 4-Methylene-7-(trifluoromethyl)isochromaneTarget analyte for disposal.
CAS Number 2814522-74-0Required for regulatory tracking and waste manifesting.
Molecular Weight 214.19 g/mol Determines stoichiometric quenching ratios.
Core Structure Cyclic Ether (Isochromane)High risk of autoxidation to explosive hydroperoxides[1].
Functional Group 1 Trifluoromethyl (-CF₃)Extreme thermal stability; requires >1400°C to break C-F bonds[3].
Functional Group 2 Exocyclic Alkene (4-Methylene)Allylic position accelerates radical formation and polymerization.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams[5].

Pre-Disposal Protocol: Peroxide Testing & Quenching

Before 4-Methylene-7-(trifluoromethyl)isochromane can be safely packaged for transport, it must be cleared of explosive hydroperoxides.

Step-by-Step Methodology:

  • Aliquot Extraction: Operating inside a certified chemical fume hood, extract 1 mL of the isochromane waste into a clear glass vial using a clean glass pipette.

  • Reagent Addition: Add 1 mL of glacial acetic acid to the vial, followed by 0.1 g of solid potassium iodide (KI).

  • Observation: Gently swirl the mixture for 30 seconds and observe against a white background.

  • Quenching (If Required): If the solution turns yellow or brown, peroxides are present. Add a 10% w/v aqueous solution of ferrous sulfate (FeSO₄) dropwise to the primary waste container while stirring vigorously.

Self-Validating System: This protocol validates itself through a stark colorimetric shift. The oxidation of colorless iodide (I⁻) to iodine (I₂) by peroxides provides immediate, visual confirmation of the hazard. During the quenching phase, the oxidation of Fe²⁺ to Fe³⁺ consumes the hydroperoxides. The system is validated as "safe" when a secondary KI test on the quenched waste remains completely colorless.

Waste Segregation & Packaging Protocol

Improper segregation of fluorinated compounds can lead to catastrophic environmental releases or incinerator damage.

Step-by-Step Methodology:

  • Containerization: Transfer the peroxide-free waste into a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Causality: Amber glass blocks the UV light required to initiate further radical autoxidation[2], while PTFE prevents solvent degradation.

  • Segregation: Place the container strictly in the Halogenated Organic Waste stream. Never mix with non-halogenated solvents, as the presence of fluorine dictates specific high-temperature destruction pathways[5].

  • Labeling: Affix a hazardous waste label. Crucially, add a secondary operational tag: "Fluorinated Organic - Requires High-Temp Incineration (>1400°C) with Alkali Scrubbing."

Self-Validating System: The use of an amber, PTFE-lined container acts as a physical validation of stability. If the waste remains at a constant volume without off-gassing (which would cause container bulging), the peroxide quench was successful, and radical polymerization has been halted.

Spill Response & Environmental Containment

In the event of an accidental release during handling, immediate containment is required to prevent inhalation exposure and environmental mobility.

Step-by-Step Methodology:

  • Isolation & PPE: Evacuate the immediate area. Don fluoropolymer-resistant gloves, unvented safety goggles, and a half-face respirator equipped with organic vapor (OV) cartridges.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as calcined diatomaceous earth or dry silica sand. Causality: Never use combustible materials like sawdust or paper towels. If the isochromane has formed peroxides, the combination of a concentrated oxidizer and a combustible organic material can auto-ignite.

  • Collection: Sweep the absorbed mixture using non-sparking, conductive tools to prevent static discharge from igniting the exocyclic alkene vapors. Place the material in a grounded hazardous waste bin.

Self-Validating System: After the initial cleanup, wipe the surface with a solvent-dampened cloth, followed by a dry wipe. Passing a Photoionization Detector (PID) over the cleaned surface validates the complete removal of volatile organic compounds (VOCs). A reading of 0.0 ppm confirms the area is safe for normal operations.

Disposal Routing Workflow

The following diagram outlines the logical decision tree for routing fluorinated isochromane waste to ensure EPA-compliant destruction, specifically addressing the thermal stability of the C-F bond[3].

G Start Waste Generation: 4-Methylene-7-(trifluoromethyl)isochromane Test Peroxide Testing (KI Reagent) Start->Test Initiate Disposal Quench Quench Peroxides (FeSO4 Solution) Test->Quench Peroxides >20 ppm Segregate Segregate to Halogenated Waste Test->Segregate Peroxides <20 ppm Quench->Segregate Validation Check Incinerate High-Temp Incineration (>1400°C) & Scrubbing Segregate->Incinerate EPA Compliant Routing

Decision tree for the safe disposal of fluorinated isochromane derivatives.

Comprehensive References

  • [3] Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [4] Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. Waste Dive. URL:[Link]

  • [1] Supporting Information - Autoxidation of Xanthene and Isochromane. MPG.PuRe (Max Planck Society). URL: [Link]

  • [2] Light-Mediated Aerobic Oxidation of C(sp3)−H Bonds. National Science Foundation (NSF PAR). URL: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Methylene-7-(trifluoromethyl)isochromane

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, establishing robust safety protocols for the handling of 4-Methylene-7-(trifluoromethyl)isochromane is paramount for the protection of laboratory personnel and the integrity of research. This guide provides an in-depth operational plan, detailing the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Chemical Profile and Hazard Summary

A foundational understanding of the inherent risks associated with 4-Methylene-7-(trifluoromethyl)isochromane is critical for developing appropriate safety measures.

PropertyValueSource
Linear Formula C11H9O1F3
CAS Number 2814522-74-0
Molecular Weight 214.19
Physical Form Solid
Storage Refrigerated
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264, P280, P305+P351+P338, P337+P313

The trifluoromethyl group, a common moiety in pharmaceutical compounds, can impart unique chemical and biological properties. However, it also necessitates careful handling due to the strong carbon-fluorine bond and potential for metabolic release of fluoride ions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy rooted in the known hazards of the compound.

Eye and Face Protection: Shielding Against Irritation

Given that 4-Methylene-7-(trifluoromethyl)isochromane is a serious eye irritant, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the solid compound or its solutions. They provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: In situations with a higher risk of splashing, such as when transferring larger quantities or working with the material under pressure, a face shield should be worn in conjunction with chemical splash goggles.[2][3] A face shield alone does not provide adequate protection.[3]

Hand Protection: Preventing Skin Contact

To prevent skin irritation as indicated by the H315 hazard statement, chemically resistant gloves are essential.

  • Nitrile Gloves: These are a suitable initial choice for handling solid 4-Methylene-7-(trifluoromethyl)isochromane and its solutions, offering good resistance to a range of chemicals.[4][5]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Double Gloving: For enhanced protection, particularly when handling concentrated solutions, consider wearing two pairs of nitrile gloves.

  • Prompt Removal and Disposal: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair. Dispose of contaminated gloves as hazardous waste.

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against accidental spills and contamination of personal clothing.[2][3]

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills and falling objects.[3]

Respiratory Protection: When to Consider It

While not explicitly required for handling small quantities of the solid in a well-ventilated area, respiratory protection may be necessary under certain circumstances.

  • Weighing and Transfer: When weighing out the solid or performing any operation that could generate dust, it is prudent to work within a chemical fume hood to minimize inhalation risk.

  • Aerosol Generation: If there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Methylene-7-(trifluoromethyl)isochromane ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

  • Refrigerated Storage: As recommended, store the compound in a designated and clearly labeled refrigerator.

Handling and Use

The following workflow outlines the critical steps for safely handling 4-Methylene-7-(trifluoromethyl)isochromane.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment (Spatula, Weigh Paper, Glassware) prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware (Triple Rinse) handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) in Labeled Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff PPE and Wash Hands cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.